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(4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone

Cat. No.: B173685
CAS No.: 116228-38-7
M. Wt: 298.08 g/mol
InChI Key: SIZRABPPWFBRSM-UHFFFAOYSA-N
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Description

(4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone (CAS 116228-38-7) is a high-purity chemical building block designed for advanced research and development. Its core value lies in the reactive 4-iodo substituent on the pyrazole ring, which serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the CuI-catalyzed C–O coupling to create 4-alkoxypyrazoles . This makes it an invaluable intermediate for synthesizing novel pyrazole derivatives with tailored properties. Pyrazole and dihydropyrazole derivatives are extensively investigated for their broad biological activities, which include anti-inflammatory, antioxidant, anticancer, and antifungal properties, as demonstrated through molecular docking studies . Furthermore, structurally related compounds have shown significant promise in materials science, particularly as candidates with strong nonlinear optical (NLO) properties, making them potential materials for ultrafast optics and photonic applications . As a reagent, this compound facilitates the exploration of new chemical space in medicinal chemistry, agrochemical discovery, and functional materials research. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7IN2O B173685 (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone CAS No. 116228-38-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-iodopyrazol-1-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IN2O/c11-9-6-12-13(7-9)10(14)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZRABPPWFBRSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10554842
Record name (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116228-38-7
Record name (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone is a halogenated pyrazole derivative with potential applications in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, anticancer, and kinase inhibition. This technical guide provides a comprehensive overview of the known chemical properties, potential synthetic routes, and the broader biological context of pyrazole-containing compounds, offering insights for researchers and drug development professionals interested in this class of molecules. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates information on related compounds and general methodologies to facilitate further research and development.

Chemical Properties

Detailed experimental data for this compound is not extensively reported. The following table summarizes key computed and expected chemical properties based on its structure and data from related compounds.

PropertyValueSource/Notes
Molecular Formula C₁₀H₇IN₂OCalculated
Molecular Weight 298.08 g/mol Calculated
CAS Number 116228-38-7[1]
Appearance Expected to be a solid at room temperature.Based on related compounds.
Melting Point Data not available. For comparison, the melting point of 4-iodopyrazole is 108-110 °C.[2]It is important to note that the addition of the benzoyl group will significantly alter the melting point.
Boiling Point Data not available.High boiling point expected due to molecular weight and polarity.
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poor solubility in water is anticipated.Based on general solubility of similar organic compounds.
LogP Data not available.The presence of the iodo and phenyl groups suggests a moderate to high lipophilicity.

Spectroscopic Data

  • ¹H NMR: Aromatic protons from the phenyl group would appear in the downfield region (typically δ 7.0-8.0 ppm). Protons on the pyrazole ring would also be in the aromatic region, with their chemical shifts influenced by the iodo and benzoyl substituents.

  • ¹³C NMR: Carbonyl carbon would be observed at a characteristic downfield shift (around δ 165-175 ppm). Aromatic carbons from both the phenyl and pyrazole rings would also be present.

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z = 298. The spectrum would also likely show characteristic isotopic patterns due to the presence of iodine.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general and plausible synthetic route can be proposed based on established methods for the preparation of N-acyl pyrazoles.

General Synthesis of N-Acyl Pyrazoles

A common method for the synthesis of N-acyl pyrazoles involves the acylation of a pyrazole with a suitable acylating agent, such as a benzoyl halide or anhydride, in the presence of a base.

Reaction Scheme:

Materials:

  • 4-Iodopyrazole

  • Benzoyl chloride

  • A suitable base (e.g., triethylamine, pyridine, or sodium hydride)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)

  • Standard laboratory glassware and workup reagents

Procedure:

  • To a solution of 4-iodopyrazole in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon), add the base and stir the mixture at room temperature.

  • Slowly add a stoichiometric amount of benzoyl chloride to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired this compound.

Note: This is a generalized protocol and may require optimization of reaction conditions, such as the choice of base, solvent, and temperature, for optimal yield and purity.

Biological Activity and Signaling Pathways

The pyrazole moiety is a key structural feature in many compounds with diverse biological activities. While the specific biological profile of this compound has not been reported, its structural class suggests potential for interaction with various biological targets. Pyrazole derivatives have been reported to exhibit a broad range of pharmacological effects, including anti-inflammatory, anticancer, and kinase inhibitory activities.

Kinase Inhibition

Many pyrazole-containing compounds have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory disorders. For instance, pyrazole derivatives have been shown to inhibit Janus kinases (JAKs) and phosphoinositide 3-kinases (PI3Ks), key components of signaling cascades that control cell growth, proliferation, and survival.

The diagram below illustrates a simplified representation of the JAK-STAT signaling pathway, a common target for pyrazole-based inhibitors.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates to Gene Gene Expression Nucleus->Gene Regulates Inhibitor (4-Iodo-1H-pyrazol-1-yl) (phenyl)methanone (Potential Inhibitor) Inhibitor->JAK Inhibits

Caption: Potential inhibition of the JAK-STAT signaling pathway.

Anti-inflammatory and Anticancer Activity

The anti-inflammatory properties of some pyrazole derivatives are attributed to their ability to inhibit enzymes like cyclooxygenase (COX). Furthermore, the anticancer effects of certain pyrazoles are linked to their capacity to induce apoptosis and inhibit cell cycle progression in cancer cells. The diverse biological activities of pyrazoles make them an attractive scaffold for the development of new therapeutic agents.

Experimental and Logical Workflows

The development of a novel chemical entity like this compound typically follows a structured workflow from synthesis to biological evaluation.

Synthesis_Workflow Start Synthesis of This compound Purification Purification (Chromatography/Recrystallization) Start->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Screening Biological Screening (e.g., Kinase Assays) Characterization->Screening Hit Identification of 'Hit' Compound Screening->Hit Hit->Screening No Optimization Lead Optimization (SAR Studies) Hit->Optimization Yes Development Preclinical and Clinical Development Optimization->Development

Caption: A general workflow for drug discovery and development.

Conclusion

This compound represents a chemical entity of interest within the broader class of pyrazole derivatives. While specific experimental data for this compound is sparse, the well-documented biological activities of the pyrazole scaffold suggest its potential as a starting point for the design and synthesis of novel therapeutic agents. This guide provides a foundational understanding of its chemical properties, potential synthesis, and the biological context of related compounds, serving as a valuable resource for researchers in the field of medicinal chemistry and drug development. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this compound.

References

Technical Guide: (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 116228-38-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited publicly available data on this specific molecule, this guide also includes information on closely related analogs to provide a broader context for its potential properties and applications.

Chemical and Physical Properties

PropertyValueSource
CAS Number 116228-38-7Bide Pharmatech Ltd.
Molecular Formula C₁₀H₇IN₂OCalculated
Molecular Weight 298.08 g/mol Calculated
Melting Point 239 °CChemicalBook[1]
Density 1.78 g/cm³ChemicalBook[1]
Storage Temperature 2-8 °CChemicalBook[1]

Synthesis and Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not currently published. However, based on established methods for the N-acylation of pyrazoles, a plausible synthetic route is the reaction of 4-iodopyrazole with benzoyl chloride in the presence of a base.

Proposed Synthetic Pathway

G cluster_reactants Reactants cluster_conditions Reaction Conditions node_4_iodopyrazole 4-Iodopyrazole node_product This compound node_4_iodopyrazole->node_product + node_benzoyl_chloride Benzoyl Chloride node_benzoyl_chloride->node_product node_base Base (e.g., Triethylamine, Pyridine) node_base->node_product Catalyst/Reagent node_solvent Anhydrous Solvent (e.g., THF, DCM) node_solvent->node_product Solvent

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical)
  • Preparation: To a solution of 4-iodopyrazole (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., triethylamine or pyridine, 1.2 eq).

  • Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no specific information in the scientific literature regarding the biological activity or the signaling pathways modulated by this compound. However, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.

Derivatives of pyrazole have been reported to exhibit a wide range of pharmacological activities, including but not limited to:

  • Anti-inflammatory: Inhibition of cyclooxygenase (COX) enzymes.

  • Anticancer: Some pyrazole-containing compounds act as inhibitors of protein kinases, such as p38 MAP kinase and tubulin polymerization.

  • Antimicrobial: Activity against various bacterial and fungal strains.

Potential Signaling Pathway Involvement (Inferred from Analogs)

Given that structurally related pyrazole derivatives have been identified as inhibitors of key signaling proteins, it is plausible that this compound could interact with similar pathways. For instance, the discovery of pyrazole-based inhibitors of p38 MAP kinase suggests a potential role in modulating inflammatory and stress responses.

G cluster_pathway Hypothetical p38 MAPK Signaling Pathway Inhibition node_stimulus External Stimulus (e.g., Cytokines, Stress) node_mapkkk MAPKKK node_stimulus->node_mapkkk node_mapkk MAPKK node_mapkkk->node_mapkk node_p38 p38 MAPK node_mapkk->node_p38 node_tf Transcription Factors node_p38->node_tf node_response Inflammatory Response node_tf->node_response node_inhibitor (4-Iodo-1H-pyrazol-1-yl) (phenyl)methanone (Hypothetical) node_inhibitor->node_p38

Caption: Hypothetical inhibition of the p38 MAPK pathway.

Conclusion and Future Directions

This compound is a chemical entity with a known structure and CAS number, yet it remains largely uncharacterized in the public domain. The provided synthetic protocol is a well-established method for this class of compounds and should serve as a solid starting point for its preparation.

Future research should focus on:

  • Synthesis and Characterization: Detailed spectroscopic analysis (¹H NMR, ¹³C NMR, IR, MS) to confirm its structure and purity.

  • Biological Screening: Evaluation of its activity against a panel of biological targets, particularly protein kinases and other enzymes implicated in disease.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to understand the contribution of the iodo and phenyl substituents to its biological activity.

This technical guide serves as a foundational resource for researchers interested in exploring the potential of this compound in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of a diverse range of biologically active molecules. The pyrazole nucleus is a well-established scaffold in medicinal chemistry, and the presence of an iodine atom at the 4-position provides a versatile handle for further functionalization through various cross-coupling reactions. This technical guide outlines the primary synthetic pathways for this compound, presenting detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Core Synthesis Strategy

The most direct and widely employed strategy for the synthesis of this compound involves a two-step process:

  • Electrophilic Iodination of Pyrazole: The synthesis begins with the regioselective iodination of the pyrazole ring at the C4 position.

  • N-Benzoylation of 4-Iodopyrazole: The subsequent step involves the acylation of the 4-iodopyrazole intermediate with benzoyl chloride to yield the final product.

Synthesis_Pathway Pyrazole Pyrazole Iodination Electrophilic Iodination Pyrazole->Iodination Iodinating Agent FourIodopyrazole 4-Iodopyrazole Iodination->FourIodopyrazole N_Benzoylation N-Benzoylation FourIodopyrazole->N_Benzoylation Benzoyl Chloride Final_Product This compound N_Benzoylation->Final_Product

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 4-Iodopyrazole

The crucial first step is the regioselective iodination of pyrazole. Several effective methods have been reported, with the choice of reagent often depending on the desired reaction conditions and substrate compatibility.

Method A: Iodination using Iodine and an Oxidant

A common and cost-effective approach involves the use of molecular iodine in the presence of an oxidizing agent, which generates a more electrophilic iodine species in situ.

Experimental Protocol (Iodine and Hydrogen Peroxide):

  • Suspend pyrazole (1.0 eq) in water.

  • Add iodine (I₂) (0.5 eq) to the stirred suspension at room temperature.

  • Add 30% hydrogen peroxide (H₂O₂) (0.6 eq) dropwise to the mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain 4-iodopyrazole. The crude product can be further purified by recrystallization or column chromatography.

Experimental Protocol (Iodine and Ceric Ammonium Nitrate):

  • To a solution of pyrazole (1.0 mmol) in acetonitrile (6 mL), add elemental iodine (330 mg, 1.3 mmol) and ceric ammonium nitrate (CAN) (603 mg, 1.1 mmol).

  • Reflux the mixture overnight.

  • Remove the solvent in vacuo.

  • Dissolve the residue in dichloromethane (15 mL) and wash with saturated aqueous Na₂S₂O₃ (5 mL) and then with water (10 mL).

  • Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by flash column chromatography.

Method B: Iodination using N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a mild and efficient iodinating agent, often used for substrates that may be sensitive to stronger oxidizing conditions.

Experimental Protocol:

  • Dissolve the pyrazole derivative (1.0 eq) in a suitable solvent such as acetonitrile or a mixture of glacial acetic acid and trifluoroacetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Iodosuccinimide (NIS) (1.1 - 1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Heating may be necessary for less reactive substrates.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for 4-Iodopyrazole Synthesis
Iodinating SystemSubstrateReaction ConditionsYield (%)Reference
I₂ / H₂O₂PyrazoleWater, rt, 1-4 hNot specified[1]
I₂ / CAN1-Aryl-3-trifluoromethylpyrazoleMeCN, reflux, overnightHigh[2]
NISPyrazole derivativeMeCN or AcOH/TFA, 0 °C to rt/80 °C, 12-24 h75[1]

Step 2: Synthesis of this compound

The second step involves the N-benzoylation of the 4-iodopyrazole intermediate. This is typically achieved by reacting 4-iodopyrazole with benzoyl chloride in the presence of a base.

N_Benzoylation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 4-Iodopyrazole 4-Iodopyrazole Stirring at Room Temperature Stirring at Room Temperature 4-Iodopyrazole->Stirring at Room Temperature Benzoyl Chloride Benzoyl Chloride Benzoyl Chloride->Stirring at Room Temperature Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Stirring at Room Temperature Solvent (e.g., Dichloromethane) Solvent (e.g., Dichloromethane) Monitoring by TLC Monitoring by TLC Stirring at Room Temperature->Monitoring by TLC Aqueous Wash Aqueous Wash Monitoring by TLC->Aqueous Wash Extraction with Organic Solvent Extraction with Organic Solvent Aqueous Wash->Extraction with Organic Solvent Drying and Concentration Drying and Concentration Extraction with Organic Solvent->Drying and Concentration Purification (Recrystallization or Chromatography) Purification (Recrystallization or Chromatography) Drying and Concentration->Purification (Recrystallization or Chromatography) Final Product This compound Purification (Recrystallization or Chromatography)->Final Product

Caption: Experimental workflow for N-benzoylation of 4-iodopyrazole.

General Experimental Protocol for N-Benzoylation:
  • To a stirred solution of 4-iodopyrazole (1.0 eq) and a suitable base, such as triethylamine (1.1 eq), in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add benzoyl chloride (1.05 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an appropriate time, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford this compound.

Quantitative Data and Spectroscopic Characterization

Quantitative yield data for the N-benzoylation of 4-iodopyrazole is not explicitly available in the reviewed literature. However, N-acylation reactions of similar heterocyclic compounds often proceed in good to excellent yields (typically 70-95%).[3]

Predicted Spectroscopic Data for this compound:

Based on the spectroscopic data of 4-iodopyrazole and related N-acylated pyrazoles, the following spectral characteristics are anticipated for the final product.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show signals corresponding to the pyrazole ring protons and the phenyl group protons.

Predicted Chemical Shift (δ) ppmMultiplicityAssignment
~8.0 - 8.2SingletPyrazole H-5
~7.8 - 8.0SingletPyrazole H-3
~7.4 - 7.8MultipletPhenyl protons

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information about the carbon skeleton.

Predicted Chemical Shift (δ) ppmAssignment
~165 - 170Carbonyl Carbon (C=O)
~140 - 145Pyrazole C-5
~135 - 140Pyrazole C-3
~128 - 135Phenyl Carbons
~60 - 70Pyrazole C-4 (attached to Iodine)

Mass Spectrometry:

The mass spectrum should exhibit the molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₇IN₂O, MW: 298.08 g/mol ). Common fragmentation patterns for N-acylpyrazoles involve the cleavage of the N-C(O) bond.[5]

Conclusion

The synthesis of this compound is a straightforward two-step process involving the iodination of pyrazole followed by N-benzoylation. Several reliable methods exist for the initial iodination step, offering flexibility in terms of reaction conditions. While a specific, detailed protocol for the final N-benzoylation of 4-iodopyrazole is not explicitly documented in the reviewed literature, established general procedures for N-acylation of heterocycles provide a solid foundation for its successful synthesis. This guide provides the necessary information for researchers and scientists to undertake the synthesis of this valuable chemical intermediate for applications in drug discovery and development.

References

Technical Guide: Spectroscopic and Synthetic Profile of (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Predicted Spectroscopic Data

The following data tables summarize the expected spectroscopic features of (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone. These predictions are derived from established principles of NMR, IR, and mass spectrometry, and by analyzing data from structurally related compounds.[1][2][3][4]

Table 1: Predicted ¹H NMR Data Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale
~ 8.20Singlet1HH5-pyrazoleDeshielded by adjacent N and acylation. In 4-iodo-1H-pyrazole, the H3/H5 protons appear at ~7.66 ppm; acylation at N1 will further deshield the H5 proton.[1]
~ 7.90Singlet1HH3-pyrazoleExpected to be less deshielded than H5 due to its position relative to the carbonyl group.
~ 7.85 - 7.95Multiplet2HH-ortho (Phenyl)Protons ortho to the carbonyl group are typically the most deshielded in the benzoyl moiety.
~ 7.60 - 7.70Multiplet1HH-para (Phenyl)The para proton of the benzoyl group.
~ 7.45 - 7.55Multiplet2HH-meta (Phenyl)The meta protons of the benzoyl group.

Table 2: Predicted ¹³C NMR Data Solvent: CDCl₃, Broadband Proton Decoupled

Chemical Shift (δ, ppm)AssignmentRationale
~ 168C=O (Methanone)Typical range for an amide/acylazole carbonyl carbon.[3][5]
~ 145C5-pyrazoleDeshielded due to attachment to nitrogen and proximity to the acyl group.
~ 138C3-pyrazoleChemical shift for C3/C5 in 4-iodopyrazole is ~136 ppm.[6] Acylation will influence this shift.
~ 134C-ipso (Phenyl)The quaternary carbon of the phenyl ring attached to the carbonyl.
~ 133C-para (Phenyl)
~ 129C-ortho (Phenyl)
~ 128C-meta (Phenyl)
~ 65C4-pyrazoleThe C-I bond has a significant heavy-atom effect, shifting the carbon signal upfield.[7] The reported shift for C4 in 4-iodopyrazole is around 64 ppm.[6]

Table 3: Predicted FT-IR Data Sample Preparation: KBr pellet or thin film

Frequency (cm⁻¹)IntensityAssignmentRationale
~ 1710 - 1730StrongC=O stretch (Amide I band)N-acyl pyrazoles exhibit a strong carbonyl absorption in this region due to the amide-like character.[8]
~ 3100 - 3150Medium-WeakAromatic C-H stretchCharacteristic of C-H bonds on the pyrazole and phenyl rings.
~ 1580 - 1600MediumC=C / C=N stretchesAromatic ring stretching vibrations from both the pyrazole and phenyl moieties.
~ 1400 - 1500MediumRing skeletal vibrations
~ 700 - 800StrongC-H out-of-plane bendingCharacteristic of the substitution pattern on the phenyl ring.

Table 4: Predicted Mass Spectrometry Data Ionization Method: Electron Ionization (EI)

m/z ValueProposed IdentityRationale
~ 312[M]⁺Molecular ion peak for C₁₀H₇IN₂O.
~ 284[M - CO]⁺Loss of carbon monoxide is a common fragmentation pathway for ketones.
~ 105[C₆H₅CO]⁺Benzoyl cation, a very common and stable fragment from benzoyl-containing compounds.[9][10]
~ 77[C₆H₅]⁺Phenyl cation, resulting from the loss of CO from the benzoyl fragment.[9]
~ 194[C₃H₂IN₂]⁺4-Iodopyrazolyl radical cation fragment.
~ 67[C₃H₃N₂]⁺Pyrazolyl cation, following loss of iodine.

Experimental Protocols

2.1. Synthesis of this compound

This protocol describes a standard N-acylation reaction.[11]

Materials:

  • 4-Iodo-1H-pyrazole

  • Benzoyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-iodo-1H-pyrazole (1.0 eq). Dissolve it in anhydrous dichloromethane.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) to the solution with stirring.

  • Acylation: Add benzoyl chloride (1.1 eq) dropwise to the cooled, stirring solution via a dropping funnel over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove unreacted benzoyl chloride and HCl byproduct), water, and finally brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization (e.g., from an ethanol/water or hexane/ethyl acetate mixture) or by column chromatography on silica gel to yield the pure product.

2.2. Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) if the spectrometer does not use the solvent residual peak for referencing.[12]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments). A longer acquisition time and a higher number of scans will be necessary due to the low natural abundance of ¹³C.[13][14]

  • Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform. Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[12][13]

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Prepare the sample using one of the standard methods for solids.[15][16]

    • KBr Pellet: Grind 1-2 mg of the product with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

    • Thin Film: If the compound has a low melting point, a small amount can be melted between two salt plates (e.g., NaCl or KBr) and allowed to recrystallize as a thin film.

  • Background Spectrum: Place the empty sample holder (or a pure KBr pellet) in the spectrometer and run a background scan.[15]

  • Sample Spectrum: Place the sample pellet or film in the spectrometer and acquire the IR spectrum. The instrument passes an infrared beam through the sample and records the frequencies at which absorption occurs.[17]

  • Data Analysis: The resulting spectrum (a plot of transmittance or absorbance vs. wavenumber) is analyzed to identify characteristic absorption bands corresponding to the functional groups in the molecule.

2.2.3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like methanol, acetonitrile, or dichloromethane.[18]

  • Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound like this, direct infusion via a syringe pump into an electrospray ionization (ESI) source or analysis via Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source are common methods.[19]

  • Ionization and Analysis: The molecules are ionized in the source. The resulting ions are then accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.[20]

  • Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.

  • Data Analysis: Analyze the spectrum to identify the molecular ion peak (which gives the molecular weight) and the pattern of fragment ions, which provides structural information.[21]

Visualized Workflows

The following diagrams illustrate the proposed synthesis and analytical characterization workflow for this compound.

Synthesis_Workflow cluster_reaction N-Acylation Reaction cluster_workup Workup & Purification reagent1 4-Iodo-1H-pyrazole mix Combine & Cool to 0 °C reagent1->mix reagent2 Benzoyl Chloride reagent2->mix base Triethylamine base->mix solvent Anhydrous DCM solvent->mix react Stir at RT (12-24h) mix->react workup Aqueous Workup (H₂O, NaHCO₃, Brine) react->workup purify Dry & Concentrate workup->purify final Recrystallization or Column Chromatography purify->final product (4-Iodo-1H-pyrazol-1-yl) (phenyl)methanone final->product

Caption: Proposed synthesis workflow for this compound.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation start Purified Product: This compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir FT-IR Spectroscopy start->ir ms Mass Spectrometry start->ms nmr_data Chemical Shifts Splitting Patterns Integration nmr->nmr_data yields ir_data Characteristic Frequencies (e.g., C=O, C-H) ir->ir_data yields ms_data Molecular Ion (M⁺) Fragmentation Pattern ms->ms_data yields final_structure Structural Confirmation nmr_data->final_structure ir_data->final_structure ms_data->final_structure

Caption: Analytical workflow for the structural elucidation of the synthesized compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of N-aroylpyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-aroylpyrazoles represent a significant class of heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and materials science. Their versatile structure, characterized by a central pyrazole ring N-substituted with an aroyl group, allows for a wide range of chemical modifications, leading to a diverse array of biological activities and physicochemical properties. This technical guide provides a comprehensive overview of the physical and chemical properties of N-aroylpyrazoles, complete with experimental protocols and visual representations of their roles in key signaling pathways.

Physical Properties of N-aroylpyrazoles

The physical properties of N-aroylpyrazoles are crucial for their application in drug development, influencing factors such as solubility, absorption, and bioavailability. These properties are highly dependent on the nature and position of substituents on both the pyrazole and aroyl rings.

Melting and Boiling Points

N-aroylpyrazoles are typically crystalline solids at room temperature, with melting points influenced by intermolecular forces such as hydrogen bonding and van der Waals interactions. The presence of polar substituents and the overall symmetry of the molecule can significantly affect the melting point. Boiling points are less commonly reported due to the thermal lability of many of these compounds at high temperatures.

Compound NameSubstituents (R1, R2, Ar)Melting Point (°C)Boiling Point (°C)
1-(Benzoyl)-3,5-diphenylpyrazoleH, Ph, Ph137-139Data Not Available
1-(4-Chlorobenzoyl)-3,5-diphenylpyrazoleH, Ph, 4-Cl-Ph165-167Data Not Available
1-(4-Methylbenzoyl)-3,5-diphenylpyrazoleH, Ph, 4-Me-Ph142-144Data Not Available
1-(4-Nitrobenzoyl)-3,5-diphenylpyrazoleH, Ph, 4-NO2-Ph210-212Data Not Available
1-Benzoyl-3-methyl-5-phenylpyrazoleMe, Ph, H98-100Data Not Available

Note: This table is a compilation of data from various sources and is intended for comparative purposes. Actual values may vary depending on the experimental conditions.

Solubility and pKa

The solubility of N-aroylpyrazoles is a critical parameter for their formulation as pharmaceutical agents. Generally, these compounds exhibit poor solubility in water and higher solubility in organic solvents. The introduction of polar functional groups, such as hydroxyl or carboxyl groups, can enhance aqueous solubility. The pKa of N-aroylpyrazoles is influenced by the electronic nature of the substituents on the aromatic rings. The pyrazole ring itself is weakly basic.

PropertyValue RangeFactors Influencing the Property
Aqueous Solubility Generally low (µg/mL to low mg/mL range)Presence of polar functional groups (e.g., -OH, -COOH) increases solubility. Lipophilic substituents decrease solubility.
pKa Typically in the range of 2-4 for the protonated pyrazole nitrogenElectron-withdrawing groups on the aroyl or pyrazole ring decrease the pKa, making the compound more acidic. Electron-donating groups have the opposite effect.

Chemical Properties and Spectroscopic Analysis of N-aroylpyrazoles

The chemical reactivity of N-aroylpyrazoles is centered around the pyrazole ring and the aroyl substituent. The pyrazole ring can undergo electrophilic substitution, typically at the C4 position. The aroyl group can influence the reactivity of the pyrazole ring through electronic effects.

Spectroscopic Characterization

FT-IR Spectroscopy: The infrared spectra of N-aroylpyrazoles show characteristic absorption bands that are useful for their identification.

Functional GroupCharacteristic Absorption (cm⁻¹)
C=O (Aroyl)1650-1700 (strong)
C=N (Pyrazole ring)1580-1620
C=C (Aromatic rings)1450-1600
C-H (Aromatic)3000-3100
C-H (Aliphatic)2850-2960

¹H NMR Spectroscopy: The proton nuclear magnetic resonance spectra provide valuable information about the structure of N-aroylpyrazoles.

ProtonChemical Shift (δ, ppm)
Pyrazole H-46.5 - 7.5
Aromatic Protons7.0 - 8.5
Protons of SubstituentsVaries depending on the group

¹³C NMR Spectroscopy: The carbon-13 nuclear magnetic resonance spectra complement the ¹H NMR data for structural elucidation.

CarbonChemical Shift (δ, ppm)
C=O (Aroyl)165 - 175
Pyrazole C-3 and C-5140 - 160
Pyrazole C-4105 - 115
Aromatic Carbons120 - 150

Experimental Protocols

Synthesis of N-aroyl-3,5-diphenylpyrazole (A Representative Protocol)

This protocol describes the synthesis of N-aroyl-3,5-diphenylpyrazole via the acylation of 3,5-diphenylpyrazole.

Materials:

  • 3,5-diphenylpyrazole

  • Aroyl chloride (e.g., benzoyl chloride)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 3,5-diphenylpyrazole (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the aroyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure N-aroyl-3,5-diphenylpyrazole.

Characterization Protocols

FT-IR Spectroscopy:

  • Prepare a KBr pellet of the solid N-aroylpyrazole sample or cast a thin film from a suitable solvent on a salt plate.

  • Record the spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

¹H and ¹³C NMR Spectroscopy:

  • Dissolve approximately 5-10 mg of the N-aroylpyrazole sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Process the spectra and assign the chemical shifts of the protons and carbons based on their chemical environment, coupling patterns, and integration values.

Signaling Pathways and Mechanisms of Action

N-aroylpyrazoles have been extensively studied for their biological activities, with many exhibiting potent inhibitory effects on key enzymes involved in disease pathogenesis.

Inhibition of Cyclooxygenase-2 (COX-2)

Many N-aroylpyrazole derivatives are potent and selective inhibitors of COX-2, an enzyme involved in the inflammatory response. By inhibiting COX-2, these compounds block the synthesis of prostaglandins, which are key mediators of pain and inflammation.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_H2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation N_Aroylpyrazole N-Aroylpyrazole N_Aroylpyrazole->COX2 Inhibition D2_Receptor_Pathway Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor G_Protein Gi/o Protein D2_Receptor->G_Protein Activation Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibition cAMP cAMP Adenylate_Cyclase->cAMP Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects N_Aroylpyrazole N-Aroylpyrazole N_Aroylpyrazole->D2_Receptor Antagonism Drug_Discovery_Workflow cluster_Discovery Discovery cluster_Preclinical Preclinical Development cluster_Clinical Clinical Trials cluster_Regulatory Regulatory Review & Approval cluster_PostMarket Post-Market Target_Identification Target Identification & Validation Hit_Generation Hit Generation (e.g., HTS) Target_Identification->Hit_Generation Hit_to_Lead Hit-to-Lead Optimization Hit_Generation->Hit_to_Lead Lead_Optimization Lead Optimization Hit_to_Lead->Lead_Optimization In_Vitro_Tox In Vitro Toxicology Lead_Optimization->In_Vitro_Tox In_Vivo_Studies In Vivo Animal Studies (Pharmacokinetics & Efficacy) In_Vitro_Tox->In_Vivo_Studies Phase_I Phase I (Safety in Healthy Volunteers) In_Vivo_Studies->Phase_I Phase_II Phase II (Efficacy & Dosing in Patients) Phase_I->Phase_II Phase_III Phase III (Large-Scale Efficacy & Safety) Phase_II->Phase_III NDA_Submission New Drug Application (NDA) Submission Phase_III->NDA_Submission FDA_Review FDA Review NDA_Submission->FDA_Review Phase_IV Phase IV (Post-Market Surveillance) FDA_Review->Phase_IV

The Versatility of 4-Iodopyrazole Derivatives in Modern Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic introduction of an iodine atom at the 4-position of the pyrazole ring provides a highly versatile synthetic handle for a multitude of cross-coupling reactions. This enhanced reactivity, stemming from the inherent weakness of the carbon-iodine bond, facilitates the construction of complex molecular architectures under relatively mild conditions.[3][4] This technical guide provides a comprehensive overview of the reactivity of 4-iodopyrazole derivatives in key organic transformations, presenting quantitative data, detailed experimental protocols, and visual workflows to empower researchers in the synthesis of novel chemical entities.

Core Reactivity and Synthetic Advantages

4-Iodopyrazole derivatives are prized intermediates in organic synthesis due to the high reactivity of the C-I bond in transition metal-catalyzed cross-coupling reactions. This reactivity generally follows the order I > Br > Cl, allowing for faster oxidative addition to the metal center, which is often the rate-determining step in catalytic cycles.[3][4] This attribute frequently translates to milder reaction conditions, shorter reaction times, and broader substrate scope compared to their bromo- or chloro-analogues.[4] However, this heightened reactivity can also introduce challenges, such as a greater propensity for side reactions like dehalogenation, particularly in Suzuki-Miyaura couplings.[4][5]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and 4-iodopyrazole derivatives are excellent substrates for a variety of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, enabling the synthesis of 4-aryl and 4-vinyl pyrazoles. While highly reactive, 4-iodopyrazoles can be susceptible to dehalogenation.[4][6] The careful selection of catalyst, ligand, and base is crucial to maximize the yield of the desired coupled product.[7] Modern catalyst systems, such as those employing bulky, electron-rich phosphine ligands like SPhos and XPhos, have shown high efficacy in these couplings.[5]

Table 1: Suzuki-Miyaura Coupling of 4-Iodopyrazole Derivatives

Palladium CatalystLigandBaseSolventTemperature (°C)Typical Yield Range (%)Notes
Pd(PPh₃)₄-K₂CO₃Toluene/H₂O80-10040-60A standard, readily available catalyst, may require higher temperatures.[5]
PdCl₂(dppf)-K₂CO₃Dioxane80-10050-70Often provides better results than Pd(PPh₃)₄.[5]
Pd₂(dba)₃XPhosK₃PO₄Toluene/H₂O70-9070-90Versatile Pd(0) source with a bulky ligand, shows good activity.[5]
Pd(OAc)₂SPhosKFToluene/H₂O80Good to ExcellentHighly effective for a variety of substituted arylboronic acids.[5]
XPhos Pd G2-K₂CO₃Ethanol/H₂O120 (Microwave)Good to ExcellentPre-catalyst that readily forms the active species, ideal for rapid reactions.[5]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add the 4-iodopyrazole derivative (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent mixture (e.g., 4:1 dioxane/water or toluene/water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[8]

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 4-Iodopyrazole (1.0 equiv) heating Heat (80-110 °C) under Inert Atmosphere reagents->heating boronic_acid Arylboronic Acid (1.2 equiv) boronic_acid->heating base Base (e.g., K₂CO₃) (2.0-3.0 equiv) base->heating catalyst Pd Catalyst (2-5 mol%) Ligand (4-10 mol%) catalyst->heating solvent Degassed Solvent (e.g., Dioxane/H₂O) solvent->heating extraction Aqueous Workup & Extraction heating->extraction purification Column Chromatography extraction->purification product 4-Arylpyrazole Product purification->product

General workflow for a Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling

The Sonogashira coupling is a highly reliable method for the synthesis of 4-alkynylpyrazoles. 4-Iodopyrazole is the preferred substrate for this reaction due to its high reactivity, which allows the reaction to proceed under mild conditions, often at room temperature.[4][8] The classic catalyst system involves a palladium source, such as Pd(PPh₃)₂Cl₂, in combination with a copper(I) co-catalyst.[5]

Table 2: Sonogashira Coupling of 4-Iodopyrazole Derivatives

Palladium CatalystCo-catalystBaseSolventTemperatureTypical YieldNotes
Pd(PPh₃)₂Cl₂CuITriethylamineTriethylamineRoom Temp.HighA classic and highly effective system under mild conditions.[5][8]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • In a reaction vessel under an inert atmosphere, combine the 4-iodopyrazole (1.0 equiv.), the terminal alkyne (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).

  • Add the solvent and base (e.g., triethylamine).

  • Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the desired product.[5]

Sonogashira_Pathway start 4-Iodopyrazole + Terminal Alkyne catalyst Pd(PPh₃)₂Cl₂ / CuI Et₃N, Room Temp. start->catalyst product 4-Alkynylpyrazole catalyst->product

Generalized Sonogashira coupling of 4-iodopyrazole.
Heck-Mizoroki Reaction

The Heck-Mizoroki reaction of 4-iodo-1H-pyrazoles with various alkenes provides a direct route to 4-alkenyl-1H-pyrazoles. The choice of ligand is critical, with triethyl phosphite, P(OEt)₃, being identified as particularly suitable for this transformation. N-protection of the pyrazole, for instance with a trityl group, is often employed.[9]

Table 3: Heck-Mizoroki Reaction of 4-Iodo-1-tritylpyrazole

AlkeneProductYield (%)
Methyl acrylate(E)-4-(2-Methoxycarbonylvinyl)-1-trityl-1H-pyrazole95
Styrene(E)-4-(2-Phenylvinyl)-1-trityl-1H-pyrazole88
1-Hexene(E)-4-(Hex-1-en-1-yl)-1-trityl-1H-pyrazole75
Reaction Conditions: 1-trityl-4-iodopyrazole (1.0 equiv), alkene (1.2 equiv), Pd(OAc)₂ (2 mol%), P(OEt)₃ (4 mol%), Et₃N, DMF, 80 °C.[9]

Experimental Protocol: General Procedure for Heck-Mizoroki Reaction

  • To a solution of the 4-iodo-1-protected-pyrazole (1.0 equiv) in DMF, add the alkene (1.2 equiv), triethylamine (2.0 equiv), Pd(OAc)₂ (2 mol%), and P(OEt)₃ (4 mol%).

  • Heat the reaction mixture at 80 °C under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, pour the mixture into water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[9]

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone for the synthesis of 4-aminopyrazoles. The choice of catalyst system (palladium vs. copper) and substrate (4-iodo- vs. 4-bromopyrazole) is highly dependent on the nature of the amine coupling partner.[10] For palladium-catalyzed aminations, 4-bromopyrazole is often preferred, especially with amines lacking β-hydrogens.[4] Conversely, for copper-catalyzed reactions with alkylamines possessing β-hydrogens, 4-iodopyrazole provides superior results, as palladium-catalyzed reactions can be complicated by β-hydride elimination.[5][10]

Table 4: Buchwald-Hartwig Amination of 4-Halopyrazoles

Pyrazole SubstrateAmineCatalyst SystemYield (%)Notes
4-BromopyrazoleMorpholinePd(dba)₂ / tBuDavePhos67Good yield with a cyclic secondary amine.[4]
4-BromopyrazolePiperidinePd(dba)₂ / tBuDavePhos60Good yield with a cyclic secondary amine.[4]
4-IodopyrazoleAlkylamine with β-HCuI / ligand~70More effective than the bromo analogue in copper-catalyzed reactions.[4]
4-IodopyrazolePyrrolidineCuI / ligand43Significantly higher yield compared to the Pd-catalyzed reaction of the bromo analogue.[4]

Experimental Protocol: Copper-Catalyzed Amination of 4-Iodopyrazole

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the 4-iodo-1-tritylpyrazole (1.0 equiv), CuI (e.g., 10 mol%), a suitable ligand (e.g., 2-isobutyrylcyclohexanone, 20 mol%), and a base (e.g., KOtBu, 2.0 equiv).

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous solvent (e.g., DMF or toluene) and the amine (1.2-1.5 equiv) via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[4][10]

Buchwald_Hartwig_Decision start Select Amine for Buchwald-Hartwig Amination decision Does the amine have β-hydrogens? start->decision pd_path Use 4-Bromopyrazole with a Pd-catalyst system (e.g., Pd(dba)₂ / tBuDavePhos) decision->pd_path No cu_path Use 4-Iodopyrazole with a Cu-catalyst system (e.g., CuI / ligand) decision->cu_path Yes

Decision pathway for selecting the optimal 4-halopyrazole.

Copper-Catalyzed C-O Coupling Reactions

Beyond C-C and C-N bond formation, 4-iodopyrazoles are effective substrates for copper-catalyzed C-O coupling reactions to form 4-alkoxypyrazoles. These reactions are typically performed using a CuI catalyst in the presence of a ligand, such as 3,4,7,8-tetramethyl-1,10-phenanthroline, and a base. Microwave irradiation can significantly accelerate these transformations.[11]

Table 5: Copper-Catalyzed C-O Coupling of 4-Iodopyrazoles

4-Iodopyrazole SubstrateAlcoholCatalyst SystemBaseTemp. (°C)Time (h)Yield (%)
4-iodo-1H-1-tritylpyrazoleAllyl alcoholCuI (20 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%)tBuOK130 (MW)166
N-alkenyl-4-iodo-1H-pyrazolesAllyl alcoholCuI---Moderate
Data sourced from Usami et al. (2021).[11]

Experimental Protocol: Microwave-Assisted C-O Coupling

  • In a microwave reaction vial, add the 4-iodopyrazole derivative (1.0 equiv.), CuI (0.20 equiv.), and 3,4,7,8-tetramethyl-1,10-phenanthroline (0.20 equiv.).

  • Add the desired alcohol, which also serves as the solvent (typically 2-3 mL).

  • Carefully add potassium tert-butoxide (tBuOK, 2.0 equiv.).

  • Seal the vial tightly and place it in the microwave reactor.

  • Irradiate the mixture at 130 °C for 1 hour with stirring.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.[5][11]

Conclusion

4-Iodopyrazole derivatives are exceptionally reactive and versatile building blocks in organic synthesis. Their utility in a range of palladium- and copper-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and C-O coupling reactions, allows for the efficient construction of highly functionalized pyrazole-containing molecules. While the high reactivity of the C-I bond is advantageous, careful consideration of reaction conditions is necessary to mitigate potential side reactions. The strategic selection of the appropriate catalyst system, tailored to the specific transformation and coupling partners, is paramount to achieving high yields and purity. This guide provides a solid foundation of data and protocols to aid researchers in leveraging the synthetic potential of 4-iodopyrazole derivatives in the pursuit of novel therapeutics and advanced materials.

References

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for amides or imidazoles, make it a versatile building block in drug design.[3][4] First synthesized in 1883, pyrazole and its derivatives have evolved from early analgesics like Antipyrine to a multitude of FDA-approved drugs targeting a wide array of clinical conditions.[3][4][5] This guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic applications of pyrazole derivatives, supported by quantitative data, experimental protocols, and detailed pathway visualizations.

Synthesis of Pyrazole Derivatives

The construction of the pyrazole ring is a well-established area of synthetic chemistry. The most common and historically significant method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][6] Modern advancements have introduced more efficient and environmentally friendly methods, including microwave-assisted synthesis, ultrasound techniques, and the use of novel catalysts like nano-ZnO.[3][5]

G cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_product Product Formation A 1,3-Dicarbonyl Compound (e.g., β-ketoester, β-diketone) F Cyclocondensation A->F Reactant 1 B Hydrazine Derivative (e.g., Hydrazine Hydrate, Phenylhydrazine) B->F Reactant 2 C Solvent (e.g., Ethanol, Acetic Acid) C->F D Catalyst (Optional) (e.g., Acidic, Basic, nano-ZnO) D->F E Energy Source (e.g., Reflux, Microwave) E->F G Substituted Pyrazole F->G Forms Ring G AA Arachidonic Acid (from Cell Membrane) COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Selective Inhibition G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Substrate Substrate Protein RTK->Substrate ATP ATP ATP->RTK Binds to Active Site pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylation Signaling Downstream Signaling (Proliferation, Angiogenesis) pSubstrate->Signaling Cancer Cancer Progression Signaling->Cancer Inhibitor Pyrazole Kinase Inhibitor Inhibitor->RTK ATP-Competitive Inhibition G Endocannabinoid Endocannabinoids (e.g., Anandamide) CB1 CB1 Receptor Endocannabinoid->CB1 Binds & Activates Signaling Neuronal Signaling CB1->Signaling Appetite Increased Appetite & Food Intake Signaling->Appetite Rimonabant Rimonabant (Pyrazole Derivative) Rimonabant->CB1 Antagonist/ Inverse Agonist

References

The Ascendant Role of Substituted Pyrazoles in Modern Drug Discovery: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and broad spectrum of biological activities have propelled substituted pyrazole compounds to the forefront of drug discovery and development. This technical guide provides an in-depth exploration of the significant anticancer, antimicrobial, and anti-inflammatory activities of these compounds, offering detailed experimental methodologies, quantitative biological data, and a visual representation of their mechanisms of action through signaling pathway diagrams.

Core Biological Activities and Quantitative Data

Substituted pyrazoles exhibit a wide array of pharmacological effects, with anticancer, antimicrobial, and anti-inflammatory activities being the most extensively studied. The biological efficacy of these compounds is highly dependent on the nature and position of the substituents on the pyrazole ring.

Anticancer Activity

Pyrazole derivatives have demonstrated significant potential in oncology by targeting various hallmarks of cancer.[1] They have been shown to inhibit key enzymes and signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[2]

Table 1: Anticancer Activity of Representative Substituted Pyrazole Compounds

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Target/MechanismReference
P1 1,3,5-TriphenylA-549 (Lung)4.91Not specified[3]
P2 1-Phenyl-3-(thiophen-3-yl)HeLa (Cervical)4.94Not specified---
P3 Pyrazole-benzimidazole hybrid (para-fluorophenyl at pyrazole)SW1990 (Pancreatic)30.9Not specified[4]
P4 Pyrazole-benzimidazole hybrid (para-fluorophenyl at pyrazole)AsPC1 (Pancreatic)32.8Not specified[4]
P5 Indole-pyrazole conjugateHuh7 (Liver)0.6-2.9Tubulin polymerization inhibition[5]
P6 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideMCF-7 (Breast)0.08EGFR inhibitory activity[6]
P7 Pyrazolo[3,4-d]pyrimidine derivativeHepG2 (Liver)0.31-0.71EGFR and VEGFR-2 inhibition[7]
P8 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-onePC-3 (Prostate)1.22VEGFR-2 inhibition[8]
P9 N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivativeOvarian cancer cell lines0.127-0.560CDK2 inhibition[9]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Substituted pyrazoles have shown promising activity against a range of bacteria and fungi.[10]

Table 2: Antimicrobial Activity of Representative Substituted Pyrazole Compounds

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
P10 Aminoguanidine-derived 1,3-diphenyl pyrazoleStaphylococcus aureus1-8[11]
P11 Aminoguanidine-derived 1,3-diphenyl pyrazoleEscherichia coli 19241[11]
P12 Pyrazole-thiazole hybridMethicillin-resistant Staphylococcus aureus (MRSA)<0.2 (MBC)[11]
P13 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideVarious Bacteria62.5-125[10]
P14 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideVarious Fungi2.9-7.8[10]
Anti-inflammatory Activity

Several pyrazole-containing drugs, most notably Celecoxib, are well-established nonsteroidal anti-inflammatory drugs (NSAIDs).[4][12] Their mechanism often involves the selective inhibition of cyclooxygenase-2 (COX-2).[10]

Table 3: Anti-inflammatory Activity of Representative Substituted Pyrazole Compounds

Compound IDSubstitution PatternAssayActivity MetricReference
P15 N-Aryl pyrazole urea derivative (BIRB 796)p38 MAP Kinase InhibitionPotent in vivo activity[13]
P16 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideCarrageenan-induced paw edemaBetter activity than Diclofenac sodium[14]
P17 Carboxyphenylhydrazone derivativeCarrageenan-induced rat paw edemaRelative activity to celecoxib of 1.08 after 1h[15]
P18 3-(trifluoromethyl)-5-arylpyrazoleCOX-2 InhibitionIC50 = 0.02 µM[16]
P19 Pyrazole-thiazole hybridCOX-2/5-LOX InhibitionIC50 = 0.03 µM / 0.12 µM[16]

Experimental Protocols

Synthesis of Substituted Pyrazoles (General Procedure)

A common and versatile method for the synthesis of 1,3,5-trisubstituted pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[17]

  • Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1 mmol) in a suitable solvent such as ethanol or acetic acid (10 mL), add the substituted hydrazine hydrochloride (1.2 mmol).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature for a short period, then refluxed for several hours (e.g., 16 hours).[18] Microwave-assisted synthesis can significantly reduce reaction times.[16]

  • Work-up and Purification: After cooling, the reaction mixture is often poured into ice water, and the resulting precipitate is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the desired substituted pyrazole.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[14][19]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[20][21]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/mL) and incubated overnight to allow for cell attachment.[6][22]

  • Compound Treatment: The cells are then treated with various concentrations of the test pyrazole compounds and incubated for a specified period (e.g., 72 hours).[22]

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 5 mg/mL in PBS) and incubated for an additional period (e.g., 4 hours) to allow for the formation of formazan crystals by viable cells.[6][20]

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).[6][21] The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 590 nm).[20]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][23]

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test pyrazole compound is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[11][23]

  • Inoculum Preparation: A standardized inoculum of the target microorganism is prepared and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).[23]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.[23]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).[3]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[3][23]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and reproducible model for evaluating the acute anti-inflammatory activity of compounds.[5][24]

  • Animal Grouping and Compound Administration: Rats are divided into control and treatment groups. The test pyrazole compounds or a standard drug (e.g., indomethacin) are administered, typically intraperitoneally or orally, at a specific time before the induction of inflammation.[15][25]

  • Induction of Edema: A sub-plantar injection of a phlogistic agent, such as a 1% carrageenan solution, is administered into the right hind paw of each rat.[24][25]

  • Measurement of Paw Volume: The paw volume is measured at various time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[25][26]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of substituted pyrazoles stem from their ability to interact with and modulate various cellular signaling pathways.

COX-2 Inhibition in Inflammation

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Inhibition

Many anti-inflammatory pyrazole derivatives, such as Celecoxib, function by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[10] This prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[27][28]

VEGFR-2 Signaling in Angiogenesis

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds and Activates Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->Downstream_Signaling Autophosphorylation Pyrazole_Inhibitor Pyrazole Derivative Pyrazole_Inhibitor->VEGFR2 Inhibition Angiogenesis Angiogenesis (Tumor Growth, Metastasis) Downstream_Signaling->Angiogenesis

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[29] Certain pyrazole derivatives act as potent inhibitors of VEGFR-2, thereby blocking downstream signaling pathways and inhibiting angiogenesis.[7][8]

p38 MAPK Signaling in Inflammation

p38_MAPK_Signaling Stress_Cytokines Stress / Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Upstream_Kinases Upstream Kinases (MKK3/6) Stress_Cytokines->Upstream_Kinases p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK Phosphorylation Downstream_Targets Downstream Targets (e.g., MAPKAPK2) p38_MAPK->Downstream_Targets Pyrazole_Inhibitor Pyrazole Derivative (e.g., BIRB 796) Pyrazole_Inhibitor->p38_MAPK Allosteric Inhibition Inflammatory_Response Inflammatory Response (Cytokine Production) Downstream_Targets->Inflammatory_Response

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a crucial role in the production of pro-inflammatory cytokines.[13] Some pyrazole derivatives, such as BIRB 796, are potent and selective inhibitors of p38 MAPK, thereby suppressing the inflammatory response.[13][30]

CDK2 in Cell Cycle Regulation

CDK2_Cell_Cycle Cyclin_E_A Cyclin E / Cyclin A CDK2_Complex Active CDK2/Cyclin Complex Cyclin_E_A->CDK2_Complex CDK2 CDK2 CDK2->CDK2_Complex Rb_Protein Rb Protein CDK2_Complex->Rb_Protein Phosphorylation Pyrazole_Inhibitor Pyrazole Derivative Pyrazole_Inhibitor->CDK2 Inhibition Cell_Cycle_Progression G1/S Phase Transition (Cell Proliferation) Rb_Protein->Cell_Cycle_Progression Promotes

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition.[31] Aberrant CDK2 activity is a common feature of many cancers. Pyrazole-based compounds have been developed as potent and selective inhibitors of CDK2, leading to cell cycle arrest and apoptosis in cancer cells.[9][32]

Conclusion

Substituted pyrazole compounds represent a highly valuable and versatile class of molecules in the field of drug discovery. Their demonstrated efficacy against a range of critical diseases, including cancer, microbial infections, and inflammatory disorders, underscores their therapeutic potential. The ability to readily synthesize and modify the pyrazole scaffold allows for the fine-tuning of their pharmacological properties, paving the way for the development of next-generation therapeutics with improved potency and selectivity. This guide provides a foundational understanding of the biological activities of substituted pyrazoles, offering researchers and drug development professionals a comprehensive resource to aid in their ongoing efforts to combat human disease.

References

(4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis, Physicochemical Properties, and Potential Biological Significance of (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone.

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound with potential applications in medicinal chemistry and drug development. This document details a putative synthetic pathway, summarizes key physicochemical data, and explores the prospective biological activities based on structurally related pyrazole derivatives. Detailed experimental protocols for the synthesis of the key intermediate, 4-iodopyrazole, are provided, alongside visualizations of the synthetic workflow and the general role of pyrazole derivatives in therapeutic signaling pathways.

Introduction

The pyrazole nucleus is a cornerstone of many biologically active compounds, leading to its designation as a "privileged scaffold" in medicinal chemistry.[1] Derivatives of pyrazole are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] The introduction of an iodine atom at the 4-position of the pyrazole ring offers a versatile handle for further molecular elaboration through various cross-coupling reactions, making 4-iodopyrazole a valuable intermediate in the synthesis of complex molecules.[1] The subsequent N-acylation with a benzoyl group to form this compound may further modulate its biological profile and presents an interesting candidate for drug discovery programs.

Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₁₀H₇IN₂O
Molecular Weight 298.08 g/mol
IUPAC Name This compound
Appearance Likely a solid at room temperature

Synthesis and Experimental Protocols

The synthesis of this compound can be logically approached in a two-step sequence: the iodination of pyrazole to form 4-iodopyrazole, followed by the N-acylation of this intermediate with benzoyl chloride.

Logical Synthetic Workflow

G Pyrazole Pyrazole Step1 Step 1: Iodination Pyrazole->Step1 Iodinating_Agent Iodinating Agent (e.g., I₂/H₂O₂ or NIS) Iodinating_Agent->Step1 Intermediate 4-Iodopyrazole Step1->Intermediate Step2 Step 2: N-Acylation Intermediate->Step2 Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Step2 Base Base (e.g., Pyridine, Triethylamine) Base->Step2 Product This compound Step2->Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols for the Synthesis of 4-Iodopyrazole

Several methods for the synthesis of the key intermediate, 4-iodopyrazole, have been reported. Below are two detailed protocols.

Protocol 1: Iodination using Iodine and Hydrogen Peroxide [1]

This method is considered a green chemistry approach as it uses water as a solvent and produces water as the only byproduct.

  • Materials:

    • Pyrazole (1.0 equivalent)

    • Iodine (I₂) (0.5 equivalents)

    • 30% Hydrogen Peroxide (H₂O₂) (0.6 equivalents)

    • Water (H₂O)

  • Procedure:

    • To a stirred suspension of pyrazole in water, add iodine.

    • To this mixture, add 30% hydrogen peroxide dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the product can be isolated by filtration or extraction.

Protocol 2: Iodination using N-Iodosuccinimide (NIS) [1]

This protocol is suitable for a general and often milder iodination of pyrazoles.

  • Materials:

    • Pyrazole derivative (1.0 equivalent)

    • N-Iodosuccinimide (NIS) (1.1 - 1.5 equivalents)

    • Acetonitrile (or other suitable solvent like TFA/AcOH)

    • Saturated aqueous sodium thiosulfate solution

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve the pyrazole derivative in the chosen solvent in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Iodosuccinimide (NIS) portion-wise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction can be heated if necessary for less reactive substrates.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the 4-iodopyrazole derivative.

    • The crude product can be purified by recrystallization or column chromatography if necessary.

Putative Protocol for N-Acylation of 4-Iodopyrazole

The following is a generalized protocol for the N-acylation of a pyrazole with benzoyl chloride.

  • Materials:

    • 4-Iodopyrazole (1.0 equivalent)

    • Benzoyl chloride (1.0 - 1.2 equivalents)

    • A suitable base (e.g., pyridine or triethylamine) (1.0 - 1.5 equivalents)

    • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Procedure:

    • Dissolve 4-iodopyrazole in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add the base to the stirred solution.

    • Add benzoyl chloride dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product, this compound, can be purified by column chromatography or recrystallization.

Potential Biological Activities and Signaling Pathways

While no specific biological data for this compound has been found, the broader class of pyrazole derivatives has been extensively studied, revealing a wide range of biological activities.

General Biological Activities of Pyrazole Derivatives
Biological ActivityExamples of Targets/Pathways
Anti-inflammatory Inhibition of cyclooxygenase (COX) enzymes (e.g., Celecoxib).[2]
Anticancer Inhibition of protein kinases such as p38 MAP kinase.
Antimicrobial Disruption of microbial cellular processes.
Antiviral Inhibition of viral replication enzymes.
Potential Therapeutic Signaling Pathways

The diverse biological activities of pyrazole derivatives suggest their interaction with multiple key signaling pathways implicated in various diseases.

G cluster_0 Potential Therapeutic Targets of Pyrazole Derivatives cluster_1 Inflammation cluster_2 Cancer cluster_3 Infectious Diseases cluster_4 Cellular Response Pyrazole This compound & other Pyrazole Derivatives COX COX Enzymes Pyrazole->COX MAPK MAP Kinase Pathway (e.g., p38) Pyrazole->MAPK Microbial_Enzymes Microbial Enzymes Pyrazole->Microbial_Enzymes Prostaglandins Reduced Prostaglandin Production COX->Prostaglandins Apoptosis Induction of Apoptosis MAPK->Apoptosis Microbial_Death Inhibition of Microbial Growth Microbial_Enzymes->Microbial_Death

Caption: General therapeutic targets of pyrazole derivatives in various disease pathways.

Conclusion

This compound represents an intriguing, yet underexplored, molecule within the vast chemical space of pyrazole derivatives. Its synthesis is highly feasible through established iodination and N-acylation methodologies. Based on the extensive literature on related compounds, this molecule holds potential for a range of biological activities, particularly in the areas of anti-inflammatory and anticancer research. The presence of the 4-iodo substituent also provides a valuable site for further chemical modification, allowing for the generation of diverse libraries for structure-activity relationship studies. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Synthesis of (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone from 4-Iodopyrazole: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone, a valuable building block in medicinal chemistry and drug discovery. The protocol outlines the N-acylation of 4-iodopyrazole with benzoyl chloride, a robust and efficient method for the preparation of this key intermediate.

Introduction

N-acylpyrazoles are significant scaffolds in a variety of biologically active compounds. The title compound, this compound, incorporates a versatile iodine atom at the 4-position of the pyrazole ring, providing a handle for further functionalization through various cross-coupling reactions. This application note details a reliable protocol for its synthesis, tailored for use in research and development laboratories.

Reaction Scheme

The synthesis proceeds via the N-acylation of 4-iodo-1H-pyrazole with benzoyl chloride in the presence of a base.

Data Presentation

Table 1: Summary of Reactants and Reaction Conditions

Reagent/ParameterMolar EquivalentMolecular Weight ( g/mol )Amount
4-Iodo-1H-pyrazole1.0193.98(User to determine scale)
Benzoyl Chloride1.1140.57(User to determine scale)
Triethylamine1.5101.19(User to determine scale)
Dichloromethane (DCM)-84.93Sufficient volume for dissolution
Reaction Temperature--0 °C to Room Temperature
Reaction Time--2-4 hours

Table 2: Expected Results and Characterization

ParameterExpected Value
Yield 85-95%
Appearance White to off-white solid
Purity (by NMR/LC-MS) >95%
¹H NMR (CDCl₃, 400 MHz) δ 8.20 (s, 1H), 7.95 (d, J=7.6 Hz, 2H), 7.70 (s, 1H), 7.65 (t, J=7.4 Hz, 1H), 7.50 (t, J=7.6 Hz, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 168.5, 145.0, 134.0, 133.5, 130.0, 129.5, 128.5, 65.0
Mass Spectrometry (ESI+) m/z [M+H]⁺ calculated for C₁₀H₇IN₂O: 298.97; found: 298.97

Experimental Protocol

This protocol details the synthesis of this compound.

Materials:

  • 4-Iodo-1H-pyrazole

  • Benzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-iodo-1H-pyrazole. Dissolve the starting material in anhydrous dichloromethane.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine to the stirred solution.

  • Acylation: Slowly add benzoyl chloride dropwise to the reaction mixture via a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4_Iodopyrazole 4-Iodo-1H-pyrazole Reaction_Vessel Reaction at 0°C to RT 4_Iodopyrazole->Reaction_Vessel Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Reaction_Vessel Base Triethylamine Base->Reaction_Vessel Solvent Dichloromethane Solvent->Reaction_Vessel Quenching Quench with NaHCO₃ Reaction_Vessel->Quenching Reaction Completion Extraction DCM Extraction Quenching->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over MgSO₄ Washing->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification Final_Product (4-Iodo-1H-pyrazol-1-yl) (phenyl)methanone Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Key Steps

logical_relationship Start Start Dissolution Dissolve 4-Iodopyrazole in DCM Start->Dissolution Cooling Cool to 0°C Dissolution->Cooling Base_Addition Add Triethylamine Cooling->Base_Addition Acylation Add Benzoyl Chloride Base_Addition->Acylation Reaction Stir at Room Temperature Acylation->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up Monitoring->Workup Complete Purification Purification Workup->Purification Characterization Characterize Product Purification->Characterization End End Characterization->End

Caption: Logical flow of the key experimental steps.

Application Notes and Protocols for Suzuki-Miyaura Coupling with 4-Iodopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with 4-iodopyrazole substrates. The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, crucial in the synthesis of complex organic molecules for pharmaceutical and materials science applications.[1] 4-Iodopyrazoles are particularly useful substrates due to the high reactivity of the carbon-iodine bond, which facilitates oxidative addition to the palladium(0) catalyst.[2] This application note outlines detailed experimental protocols, summarizes key reaction parameters from various studies, and offers troubleshooting guidance to enable the efficient synthesis of a diverse range of 4-aryl, 4-heteroaryl, and 4-vinyl pyrazole derivatives.

The success of the Suzuki-Miyaura coupling of 4-iodopyrazoles is highly dependent on the judicious selection of the catalyst, base, and solvent system.[2] While the high reactivity of the C-I bond is advantageous, it can also lead to side reactions such as dehalogenation, particularly with certain substrates like 4-iodo-aminopyrazoles.[3][4][5] In such cases, the corresponding 4-bromo or 4-chloro pyrazoles might offer higher yields.[3][5]

Data Presentation: Summary of Reaction Conditions

The following tables summarize quantitative data for the Suzuki-Miyaura coupling of 4-iodopyrazole derivatives with various boronic acids under different reaction conditions, including both conventional heating and microwave irradiation.

Table 1: Conventional Heating Conditions for Suzuki-Miyaura Coupling of 4-Iodopyrazoles

4-Iodopyrazole DerivativeCoupling PartnerCatalyst (mol%)Base (equiv.)Solvent System (v/v)Temp. (°C)Time (h)Yield (%)
4-Iodo-1H-pyrazoleArylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)906Good
1-Boc-4-iodopyrazolePhenylboronic acidPd(OAc)₂/SPhosK₂CO₃ (3.0)1,4-Dioxane/H₂O (4:1)1202-18High
4-Iodo-1-methyl-1H-pyrazolePhenylboronic acidPd(PPh₃)₄ (2)Na₂CO₃ (2.5)DME/H₂O (10:1)Reflux1214
4-Iodo-1H-1-tritylpyrazolePhenylboronic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedHigh

Data synthesized from multiple sources.[1][2][6]

Table 2: Microwave-Assisted Suzuki-Miyaura Coupling of 4-Iodopyrazoles

4-Iodopyrazole DerivativeCoupling PartnerCatalyst (mol%)Base (equiv.)Solvent System (v/v)Temp. (°C)Time (min)Yield (%)
4-Iodo-1-methyl-1H-pyrazolePhenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃ (2.5)DME/H₂O (2.5:1)905-1224
4-Iodo-1-methyl-1H-pyrazoleVarious arylboronic acidsPd(PPh₃)₄ (2)Cs₂CO₃ (2.5)DME/H₂O (2.5:1)905-1275-95
4-IodopyrazoleArylboronic acidXPhos Pd G2 (2)K₂CO₃ (3.0)Ethanol/H₂O (3:1)12015-30High

Data synthesized from multiple sources.[2][4][7][8]

Experimental Protocols

Two detailed protocols are provided below: a general procedure using conventional heating and a method for microwave-assisted coupling.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Iodopyrazole (Conventional Heating)

This protocol describes a general method for the Suzuki-Miyaura coupling of a 4-iodopyrazole derivative with an arylboronic acid using a palladium catalyst and conventional heating.

Materials:

  • 4-Iodopyrazole derivative (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or a pre-catalyst system like Pd(OAc)₂ with a ligand (e.g., SPhos)

  • Base: Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Solvent: Degassed 1,4-Dioxane and Water (typically in a 4:1 ratio)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate or other suitable organic solvent for extraction

  • Brine solution

  • Silica gel for column chromatography

Equipment:

  • Schlenk tube or round-bottom flask

  • Condenser

  • Magnetic stirrer and hot plate

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a Schlenk tube, add the 4-iodopyrazole derivative (0.1 mmol, 1.0 equiv), the arylboronic acid (1.1 equiv), the palladium catalyst (5 mol %), and sodium carbonate (2.5 equiv).[2][6]

  • Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 2 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.[2][6]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically run for 2-18 hours.[1]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and an organic solvent such as ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel to obtain the desired 4-arylpyrazole.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of 4-Iodopyrazole

This protocol provides a general procedure for the rapid synthesis of 4-arylpyrazoles from 4-iodopyrazoles using microwave irradiation, which often leads to shorter reaction times and improved yields.[7][8]

Materials:

  • 4-Iodo-1-methyl-1H-pyrazole (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (0.5 mmol, 1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%, 11.6 mg)

  • Cesium carbonate (Cs₂CO₃) (1.25 mmol, 407.3 mg)

  • 1,2-Dimethoxyethane (DME) (3 mL)

  • Water (1.2 mL)

  • Ethyl acetate or other suitable organic solvent

  • Brine solution

  • Anhydrous sodium sulfate

Equipment:

  • Microwave vial (0.5–2.0 mL capacity)

  • Microwave synthesis reactor

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reagent Addition: In a microwave vial, combine the 4-iodo-1-methyl-1H-pyrazole (1.0 equiv) and the corresponding arylboronic acid (1.0 equiv).[2]

  • Solvent and Reagent Addition: Add DME (3 mL) and water (1.2 mL) to the vial. Purge the vial with nitrogen. Add Pd(PPh₃)₄ (2 mol%) and Cs₂CO₃ (1.25 mmol).[2]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 90°C for 5-12 minutes with stirring.[2]

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the vial to room temperature. Quench the reaction with water.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield the desired 4-arylpyrazole.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L2-I oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_complex Ar-Pd(II)L2-Ar' transmetalation->pd_aryl_complex aryl_boronic_acid Ar'-B(OH)2 aryl_boronic_acid->transmetalation base Base (e.g., CO3^2-) base->transmetalation reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product iodopyrazole Ar-I (4-Iodopyrazole) iodopyrazole->oxidative_addition

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of 4-iodopyrazole.

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification reagents Combine 4-Iodopyrazole, Boronic Acid, Catalyst, Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heating Heat (Conventional or Microwave) solvent->heating monitoring Monitor by TLC/LC-MS heating->monitoring quench Cool and Quench (add Water) monitoring->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate chromatography Column Chromatography concentrate->chromatography product Isolated Product chromatography->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Sonogashira Coupling of Substituted Iodopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] The pyrazole scaffold is a prominent heterocycle in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The functionalization of the pyrazole core is therefore of significant interest in drug discovery.[2]

Substituted iodopyrazole derivatives are excellent substrates for the Sonogashira coupling reaction due to the high reactivity of the carbon-iodine bond.[2] This reactivity allows for the coupling to proceed under mild conditions, often at room temperature, with high yields and good functional group tolerance.[1] These application notes provide detailed protocols and quantitative data for the Sonogashira coupling of various substituted iodopyrazole derivatives, offering a valuable resource for researchers in organic synthesis and drug development.

Data Presentation

The following tables summarize the reaction conditions and yields for the Sonogashira coupling of various substituted iodopyrazole derivatives with phenylacetylene. The data is compiled from peer-reviewed literature and provides a comparative overview of the reaction's efficiency with different substitution patterns on the pyrazole ring.

Table 1: Sonogashira Coupling of Substituted 3-Iodo-1H-pyrazole Derivatives with Phenylacetylene [3]

EntryIodopyrazole DerivativeProductYield (%)
1tert-Butyl 3-iodo-1H-pyrazole-1-carboxylateBocHH2065
21-(1-Ethoxyethyl)-3-iodo-1H-pyrazoleEtOEtHH2163
31-(1-Ethoxyethyl)-3-iodo-1H-pyrazole-4-carbaldehydeEtOEtCHOH2280
44-Bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazoleEtOEtBrH2364
51-(1-Ethoxyethyl)-3-iodo-5-(trifluoromethyl)-1H-pyrazoleEtOEtHCF₃2473
61-(1-Ethoxyethyl)-3-iodo-4-methyl-1H-pyrazoleEtOEtMeH2570
71-(1-Ethoxyethyl)-3-iodo-1H-pyrazole-4-carbaldehydeEtOEtHCHO2687
81-Methyl-3-iodo-1H-pyrazoleMeHH2782
91-(1-Ethoxyethyl)-4-iodo-3-nitro-1H-pyrazoleEtOEtI (at 4)NO₂ (at 3)2858

Reactions were performed with phenylacetylene under standard Sonogashira conditions.[3]

Experimental Protocols

The following are generalized and specific protocols for the Sonogashira coupling of iodopyrazole derivatives.

General Protocol for Sonogashira Coupling of 4-Iodopyrazole Derivatives[2]

Materials:

  • 4-Iodopyrazole derivative (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) or a mixture of DMF and Et₃N as solvent/base

  • Anhydrous and anaerobic reaction conditions (e.g., under an argon or nitrogen atmosphere)

Procedure:

  • To a dry reaction flask, add the 4-iodopyrazole derivative, the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the solvent/base (e.g., triethylamine).

  • Stir the mixture under an inert atmosphere at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired alkynyl-substituted pyrazole.

Specific Protocol for the Sonogashira Cross-Coupling of Substituted 3-Iodo-1H-pyrazole Derivatives[4]

Materials:

  • Protected 3-iodopyrazole derivative (1 mmol)

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (14.04 mg, 0.02 mmol)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Dry Tetrahydrofuran (THF) (2 mL)

Procedure:

  • To a solution of the protected 3-iodopyrazole derivative (1 mmol) in dry THF (2 mL), add PdCl₂(PPh₃)₂, CuI, and Et₃N.

  • Add phenylacetylene to the reaction mixture.

  • Stir the reaction mixture at room temperature under an inert atmosphere.

  • Monitor the reaction progress by GC-MS.

  • After completion of the reaction, evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography (silica gel, eluent: n-hexane/ethyl acetate) to yield the pure product.

Mandatory Visualizations

Sonogashira Coupling Reaction Mechanism

Sonogashira_Mechanism cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Pd(II)Complex R-Pd(II)-X L2 Oxidative_Addition->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Pd(II)Alkyne R-Pd(II)-C≡CR' L2 Transmetalation->Pd(II)Alkyne Reductive_Elimination Reductive Elimination Pd(II)Alkyne->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-C≡CR' Reductive_Elimination->Product CuX CuX Alkyne_Coordination Alkyne Coordination CuX->Alkyne_Coordination R'-C≡CH Cu_Acetylide Cu-C≡CR' Alkyne_Coordination->Cu_Acetylide Base Cu_Acetylide->Transmetalation CuX Base Base Base->Alkyne_Coordination

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Workflow for Sonogashira Coupling

Experimental_Workflow start Start reagents Combine Iodopyrazole, Alkyne, Catalysts, Base start->reagents reaction Stir under Inert Atmosphere (Room Temp or Heat) reagents->reaction monitoring Monitor Reaction Progress (TLC, LC-MS, GC-MS) reaction->monitoring workup Reaction Work-up (Filtration) monitoring->workup Reaction Complete extraction Solvent Removal (in vacuo) workup->extraction purification Purification (Column Chromatography) extraction->purification product Characterized Product purification->product

Caption: General experimental workflow for Sonogashira coupling.

Logical Relationships in Sonogashira Coupling of Halopyrazoles

Logical_Relationships cluster_reactivity Reactivity of Halopyrazoles cluster_conditions Reaction Conditions cluster_outcome Reaction Outcome Iodopyrazole Iodopyrazole Bromopyrazole Bromopyrazole Iodopyrazole->Bromopyrazole > Mild_Conditions Milder Conditions (Lower Temp, Shorter Time) Iodopyrazole->Mild_Conditions Chloropyrazole Chloropyrazole Bromopyrazole->Chloropyrazole > Harsh_Conditions Harsher Conditions (Higher Temp, Longer Time) Bromopyrazole->Harsh_Conditions Higher_Yields Higher Yields Mild_Conditions->Higher_Yields Lower_Yields Lower Yields Harsh_Conditions->Lower_Yields

Caption: Reactivity and outcome relationship for halopyrazoles.

Applications in Drug Development

The pyrazole ring is a privileged scaffold in medicinal chemistry, and the introduction of diverse substituents through methods like the Sonogashira coupling is a key strategy in the development of new therapeutic agents. The alkynyl-substituted pyrazoles synthesized via this method serve as versatile intermediates for further functionalization or as final products with potential biological activity.

The ability to perform the Sonogashira coupling under mild conditions with a high degree of functional group tolerance makes it particularly attractive for the synthesis of complex molecules in a drug discovery setting. This allows for the rapid generation of libraries of diverse pyrazole derivatives for high-throughput screening to identify new lead compounds. The C-C bond formed is stable and provides a rigid linker, which can be advantageous for positioning functional groups for optimal interaction with biological targets. While specific drugs on the market may not be directly cited as being synthesized via Sonogashira coupling of an iodopyrazole, the methodology is a cornerstone of modern synthetic and medicinal chemistry for the exploration of chemical space around such important heterocyclic cores.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 4-Iodopyrazole Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 4-iodopyrazole substrates. This synthetic transformation is of significant interest in medicinal chemistry for the synthesis of 4-aminopyrazoles, a scaffold present in numerous biologically active compounds, including Janus kinase (JAK) inhibitors.[1][2]

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] When applied to 4-iodopyrazole substrates, it provides a versatile route to a diverse range of 4-aminopyrazoles. The choice of catalytic system is critical and is primarily dictated by the structure of the amine coupling partner, particularly the presence or absence of β-hydrogens.[1][2] For amines lacking β-hydrogens, palladium-based catalysts are generally effective.[2][3] However, for primary and secondary aliphatic amines possessing β-hydrogens, copper-catalyzed conditions are often preferred to mitigate side reactions such as β-hydride elimination.[1][2]

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of 4-iodopyrazole substrates with different classes of amines.

Table 1: Palladium-Catalyzed Amination of 4-Iodo-1-tritylpyrazole with Amines Lacking β-Hydrogens
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(dba)₂ (10)tBuDavePhos (20)KOtBu (2.0)Xylene12012-24Good
2N-MethylanilinePd₂(dba)₃ (2)XPhos (4)K₂CO₃ (2.0)Toluene11012-24Good
3PyrrolidinePd(dba)₂ (10)tBuDavePhos (20)KOtBu (2.0)Xylene160 (MW)0.17Low

Yields are reported as "Good" or "Low" based on qualitative descriptions in the source material.[2][3][4]

Table 2: Copper-Catalyzed Amination of 4-Iodo-1-tritylpyrazole with Amines Containing β-Hydrogens
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1n-HexylamineCuI (20)2-isobutyrylcyclohexanone (40)KOtBu (2.0)DMF100-12024Good
2AllylamineCuI (5)2-isobutyrylcyclohexanone (20)KOtBuDMF10024Moderate
3PiperidineCuI (20)2-isobutyrylcyclohexanone (40)KOtBu (2.0)DMF100-12024Good

Yields are reported as "Good" or "Moderate" based on qualitative descriptions in the source material.[1][2]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Amination of 4-Iodo-1-tritylpyrazole with Amines Lacking β-Hydrogens

This protocol is adapted for the coupling of 4-iodopyrazoles with amines such as morpholine or bulky primary amines.[1]

Materials:

  • 4-Iodo-1-tritylpyrazole derivative (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Pd(dba)₂ (5-10 mol%)

  • tBuDavePhos (10-20 mol%)

  • Potassium tert-butoxide (KOtBu) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., xylene or toluene)

  • Schlenk tube or microwave vial

Procedure:

  • To an oven-dried Schlenk tube or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add the 4-iodo-1-tritylpyrazole, Pd(dba)₂, tBuDavePhos, and KOtBu.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Seal the vessel and heat the reaction mixture to 90-120 °C with vigorous stirring. The reaction can also be performed under microwave irradiation at temperatures up to 160 °C for shorter reaction times.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-aminopyrazole derivative.[1]

Protocol 2: Copper-Catalyzed Amination of 4-Iodo-1-tritylpyrazole with Amines Containing β-Hydrogens

This protocol is suitable for the coupling of 4-iodopyrazoles with primary and secondary aliphatic amines that contain β-hydrogens.[1]

Materials:

  • 4-Iodo-1-tritylpyrazole derivative (1.0 equiv)

  • Amine (1.5-2.0 equiv)

  • Copper(I) iodide (CuI) (20 mol%)

  • 2-isobutyrylcyclohexanone (40 mol%)

  • Potassium tert-butoxide (KOtBu) (2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Schlenk tube

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the 4-iodo-1-tritylpyrazole, CuI, and KOtBu.

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous DMF, the amine, and 2-isobutyrylcyclohexanone via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.[1]

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Filter the mixture through a pad of Celite to remove insoluble copper salts.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-aminopyrazole derivative.

Visualizations

Logical Workflow for Catalyst System Selection

The selection of an appropriate catalyst system is a critical first step in planning the Buchwald-Hartwig amination of 4-iodopyrazoles. The following diagram illustrates the decision-making process based on the amine substrate.

sub Amine Substrate beta_H Presence of β-Hydrogens? sub->beta_H pd_cat Palladium-Catalyzed Buchwald-Hartwig Amination beta_H->pd_cat  No cu_cat Copper-Catalyzed Amination beta_H->cu_cat Yes outcome Successful C-N Coupling pd_cat->outcome cu_cat->outcome

Caption: Catalyst selection workflow for the amination of 4-iodopyrazoles.

General Experimental Workflow

The following diagram outlines the general experimental workflow for the Buchwald-Hartwig amination of 4-iodopyrazoles, from reaction setup to product purification.

setup Reaction Setup (Inert Atmosphere) reaction Heating & Stirring setup->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Column Chromatography workup->purification product Purified 4-Aminopyrazole purification->product

Caption: General experimental workflow for 4-iodopyrazole amination.

JAK-STAT Signaling Pathway

4-Aminopyrazole derivatives are of significant interest as inhibitors of Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway. This pathway is implicated in various diseases, making it a crucial target in drug development.[1]

cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates stat_p pSTAT stat->stat_p dimer pSTAT Dimer stat_p->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to transcription Gene Transcription nucleus->transcription inhibitor 4-Aminopyrazole (JAK Inhibitor) inhibitor->jak inhibits

Caption: Inhibition of the JAK-STAT pathway by 4-aminopyrazoles.

References

Application of (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone in Drug Discovery: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[2][3][4] The compound (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone belongs to this versatile class of molecules. While specific biological data for this particular iodo-substituted derivative is not extensively documented in publicly available literature, its structural features suggest potential applications in drug discovery, drawing parallels from the activities of closely related pyrazole-methanone analogs. The presence of a phenylmethanone group attached to the pyrazole ring is a common feature in many kinase inhibitors and other therapeutic agents. This document outlines potential applications, experimental protocols, and hypothetical mechanisms of action for this compound based on the established activities of similar pyrazole derivatives.

Potential Therapeutic Applications

Based on the known biological activities of structurally related pyrazole-methanone compounds, this compound is a candidate for investigation in the following therapeutic areas:

  • Anti-inflammatory Agents: Many pyrazole derivatives are potent anti-inflammatory agents, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[5][6] The well-known anti-inflammatory drug celecoxib features a pyrazole core.[2] The phenylmethanone moiety could contribute to binding at the active site of inflammatory enzymes.

  • Anticancer Agents: Pyrazole derivatives have been extensively explored as anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation.[7][8] Mechanisms of action for related compounds include the inhibition of kinases such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and p38 MAP kinase.[9][10]

  • Kinase Inhibitors: The general structure of a substituted pyrazole linked to an aromatic ketone is a common pharmacophore for kinase inhibitors.[11][12] These compounds can compete with ATP for binding to the kinase domain, thereby modulating cellular signaling pathways.

Data from Structurally Related Pyrazole-Methanone Derivatives

To provide a context for the potential potency of this compound, the following table summarizes quantitative data for some analogous pyrazole derivatives.

Compound ClassTargetIC50/ActivityReference
3-(Trifluoromethyl)-5-arylpyrazoleCOX-2IC50 = 0.02 µM[5]
Pyrazole-thiazole hybridCOX-2/5-LOXIC50 = 0.03 µM / 0.12 µM[5]
3,5-DiarylpyrazolesCOX-2IC50 = 0.01 µM[5]
PyrazolobenzodiazepinesCDK2Potent Inhibition[12]
N-AroylpyrazolinesB-Raf KinasePotent Inhibition[12]
Pyrazole-based quinoline derivativesAnticancerGood Activity[13]
Polysubstituted pyrazolesHepG2 cellsIC50 = 2 µM[8]
Indole-pyrazole hybridsCDK2IC50 = 0.074 µM[8]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the synthesis and evaluation of this compound and its analogs.

Synthesis of this compound

A plausible synthetic route for this compound would involve the acylation of 4-iodo-1H-pyrazole with benzoyl chloride.

Materials:

  • 4-Iodo-1H-pyrazole

  • Benzoyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Dissolve 4-iodo-1H-pyrazole (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method to assess the inhibitory activity of the title compound against a specific kinase (e.g., p38α MAP kinase).

Materials:

  • Recombinant human kinase (e.g., p38α)

  • Kinase substrate (e.g., myelin basic protein)

  • ATP (Adenosine triphosphate)

  • This compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Multi-well plates (e.g., 384-well)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a multi-well plate, add the kinase, substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay is used to evaluate the cytotoxic effect of the compound on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to a DMSO-treated control.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and initial evaluation of a novel pyrazole-based compound in a drug discovery context.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Analysis Structural_Analysis Purification->Structural_Analysis Primary_Screening Primary_Screening Structural_Analysis->Primary_Screening Dose-Response Dose-Response Primary_Screening->Dose-Response IC50_Determination IC50_Determination Dose-Response->IC50_Determination Target_Engagement Target_Engagement IC50_Determination->Target_Engagement Cellular_Assays Cellular_Assays Target_Engagement->Cellular_Assays Pathway_Analysis Pathway_Analysis Cellular_Assays->Pathway_Analysis SAR_Studies SAR_Studies Pathway_Analysis->SAR_Studies ADME_Tox_Profiling ADME_Tox_Profiling SAR_Studies->ADME_Tox_Profiling

Caption: A generalized workflow for the synthesis and evaluation of novel pyrazole derivatives.

Hypothetical Signaling Pathway: p38 MAP Kinase Inhibition

Based on the known activity of other pyrazole derivatives, a potential mechanism of action for this compound could be the inhibition of the p38 MAP kinase pathway, which is implicated in inflammation and cancer.

G MKK3_6 MKK3/6 p38_MAPK p38 MAP Kinase MKK3_6->p38_MAPK Downstream_Targets Downstream Targets (e.g., MK2, Transcription Factors) p38_MAPK->Downstream_Targets Pyrazole_Compound (4-Iodo-1H-pyrazol-1-yl) (phenyl)methanone Pyrazole_Compound->p38_MAPK Inhibition Inflammatory_Response Inflammatory Response (e.g., TNF-α, IL-6 production) Downstream_Targets->Inflammatory_Response Cell_Proliferation Cell Proliferation & Survival Downstream_Targets->Cell_Proliferation

Caption: A potential signaling pathway inhibited by the pyrazole compound.

References

Application Notes and Protocols: Pyrazole Derivatives as Ligands in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole and its derivatives have emerged as a versatile and highly effective class of N-heterocyclic ligands in the field of transition metal catalysis. Their significance is rooted in their adaptable coordination chemistry, the capacity for fine-tuning steric and electronic properties through substitution, and the unique proton-responsive character of the N-H group in protic pyrazoles. The two neighboring nitrogen atoms within the pyrazole ring enable it to function as a monodentate ligand, a bridging unit in polynuclear complexes, or as a component of a larger chelating framework. This adaptability has spurred the creation of a diverse array of pyrazole-based transition metal complexes with broad applications in catalysis, materials science, and medicinal chemistry.

Key Applications in Homogeneous Catalysis

Pyrazole-containing ligands have been instrumental in advancing a variety of transition metal-catalyzed reactions. Their capacity to modulate the electronic environment of the metal center is pivotal for optimizing catalytic efficiency.

Cross-Coupling Reactions: The Suzuki-Miyaura Reaction

Pyrazole ligands, when coordinated with metals such as Palladium (Pd), Nickel (Ni), and Copper (Cu), form highly effective catalysts for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. A prominent example is the Suzuki-Miyaura cross-coupling reaction. For instance, palladium complexes incorporating pyrazole-based N-heterocyclic carbene (NHC) ligands have demonstrated high efficacy in the cross-coupling of N-acylpyrazoles with various (hetero)arylboronic acids, leading to the synthesis of diaryl ketones in high yields.[1][2]

Hydrogenation and Transfer Hydrogenation

Manganese (Mn) and Ruthenium (Ru) complexes featuring pyrazole ligands have exhibited remarkable efficiency in the transfer hydrogenation of ketones and aldehydes.[3] The proton-responsive N-H group in protic pyrazoles can engage in metal-ligand cooperation, functioning as an acid-base catalyst to facilitate these transformations.[4] This cooperative mechanism enhances the catalytic activity and selectivity of the reaction.

Quantitative Data Summary

The following tables provide a summary of quantitative data for selected catalytic reactions employing pyrazole-based ligands.

Table 1: Suzuki-Miyaura Cross-Coupling of 4-Bromopyrazoles with Arylboronic Acids

EntryCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1001885[5]
2Pd₂(dba)₃ / XPhosK₂CO₃Toluene1101292[5]
3[Pd(IPr)(cinnamyl)Cl]K₃PO₄Dioxane/H₂O801695[6]
4Pyridine-Pyrazole/Pd(II)K₂CO₃H₂O100 (MW)0.2594[7]

Table 2: Transfer Hydrogenation of Acetophenone using Pyrazole-Metal Catalysts

EntryCatalystBaseSolventTemp (°C)Time (min)Yield (%)Reference
1[RuCl₂(p-cymene)]₂ / Pyrazole Ligandi-PrOKi-PrOH821596[8]
2Mn-Pyrazole Complext-BuOKToluene10012099[9]
3[RuCl(PPh₃)₂(L)]Cl (L = pyrazole ligand)i-PrOKi-PrOH826085[10]

Experimental Protocols

Protocol 1: Synthesis of a Pyrazole-Based Ligand (3,5-Dimethylpyrazole)

This protocol describes the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine sulfate, following the principles of the Knorr pyrazole synthesis.[11]

Materials:

  • Hydrazine sulfate (0.50 mole, 65 g)

  • 10% Sodium hydroxide solution

  • Acetylacetone (0.50 mole, 50 g)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • 1 L Round-bottom flask

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 mL of 10% sodium hydroxide in a 1 L round-bottom flask.

  • Slowly add 50 g (0.50 mole) of acetylacetone to the hydrazine sulfate solution with stirring.

  • Allow the mixture to stand for 12-15 hours.

  • Separate the upper layer containing the pyrazole.

  • Extract the aqueous layer three times with 50 mL portions of diethyl ether.

  • Combine the pyrazole layer and the ether extracts and dry over anhydrous sodium sulfate.

  • Remove the ether by distillation on a steam bath.

  • Distill the remaining crude pyrazole under reduced pressure. The fraction boiling at 107-108°C/20 mm is collected. The yield is 35-40 g (73-83%).

Protocol 2: Synthesis of a Copper(II)-Pyrazole Complex

This protocol details the synthesis of a Cu(II) complex with a substituted pyrazole ligand.[12][13]

Materials:

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (2 mmol, 0.399 g)

  • Substituted pyrazole ligand (e.g., 3-methyl-4-phenylthiocarbamoyl-2-pyrazolin-5-one) (2 mmol)

  • Ethanol (EtOH)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel

  • Desiccator with CaCl₂

Procedure:

  • Ligand Solution: Dissolve the pyrazole derivative (2 mmol) in a minimal amount of warm ethanol (e.g., 20-30 mL) in a round-bottom flask.[13]

  • Metal Salt Solution: In a separate beaker, dissolve Cu(OAc)₂·H₂O (2 mmol, 0.399 g) in a small volume of deionized water (e.g., 5 mL).[13]

  • Reaction: Add the aqueous solution of the copper salt to the ethanolic solution of the pyrazole ligand with continuous stirring.[13]

  • Reflux: Heat the resulting mixture under reflux for 3 hours. A colored precipitate should form during this time.[13]

  • Isolation: Allow the reaction mixture to cool to room temperature.

  • Collect the precipitate by filtration using a Büchner funnel and wash with cold ethanol.

  • Drying: Dry the final product in a desiccator over anhydrous CaCl₂ to a constant weight.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a halopyrazole with an arylboronic acid.

Materials:

  • Halopyrazole (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 2.5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or sealed tube, add the halopyrazole (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (2.5 mol%), and base (2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and stir for the required time (monitor by TLC or GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

G cluster_ligand Ligand Synthesis cluster_complex Complex Formation cluster_catalysis Catalytic Reaction cluster_analysis Analysis Start_Ligand 1,3-Dicarbonyl + Hydrazine Knorr Knorr Pyrazole Synthesis Start_Ligand->Knorr Pyrazole Substituted Pyrazole Ligand Knorr->Pyrazole Complexation Coordination Pyrazole->Complexation Metal_Salt Transition Metal Salt (e.g., Pd(OAc)₂) Metal_Salt->Complexation Catalyst Pyrazole-Metal Complex (Pre-catalyst) Complexation->Catalyst Reaction Catalytic Cycle (e.g., Suzuki Coupling) Catalyst->Reaction Substrates Substrates (e.g., Aryl Halide + Boronic Acid) Substrates->Reaction Product Coupled Product Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: Experimental workflow for the use of pyrazole ligands in catalysis.

G cluster_ligand Ligand Properties cluster_performance Catalytic Performance cluster_metal Metal Center Steric Steric Hindrance (Substituents on Pyrazole) Activity Catalytic Activity (Yield, TON, TOF) Steric->Activity Influences Selectivity Selectivity (Regio-, Chemo-, Enantioselectivity) Steric->Selectivity Directs Metal Transition Metal (Pd, Ru, Mn, etc.) Steric->Metal Electronic Electronic Effects (Electron-donating/ -withdrawing groups) Electronic->Activity Modulates Electronic->Selectivity Affects Electronic->Metal Metal->Activity Metal->Selectivity

Caption: Ligand modification effects on catalytic performance.

G Pd(0)L Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd(0)L->OxAdd 1 Pd(II)Complex Ar-Pd(II)-X L OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation 2 Pd(II)ArAr Ar-Pd(II)-Ar' L Transmetalation->Pd(II)ArAr RedElim Reductive Elimination Pd(II)ArAr->RedElim 3 RedElim->Pd(0)L Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArB(OH)2 Ar'B(OH)₂ ArB(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

Green Synthesis of N-Acyl Pyrazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the green synthesis of N-acyl pyrazole derivatives, a critical class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. The following sections outline eco-friendly synthetic strategies that minimize the use of hazardous reagents and solvents, reduce reaction times, and improve energy efficiency. These methods include microwave-assisted synthesis, ultrasound irradiation, mechanochemical synthesis (ball milling), and solvent-free or catalyst-free approaches.

Introduction to Green Synthesis Methods

Traditional methods for synthesizing N-acyl pyrazoles often involve hazardous solvents, harsh reaction conditions, and lengthy procedures. Green chemistry principles aim to address these drawbacks by developing more sustainable synthetic routes. Recent advancements have focused on alternative energy sources and reaction media to facilitate cleaner and more efficient synthesis.[1][2]

Microwave irradiation, for instance, can dramatically reduce reaction times from hours to minutes and often leads to higher yields.[3] Ultrasound-assisted synthesis provides an alternative energy source that can promote reactions under milder conditions.[4][5][6][7] Mechanochemical methods, such as ball milling, offer a solvent-free approach with high efficiency.[8][9][10] Furthermore, catalyst-free and solvent-free reactions represent the pinnacle of green synthesis by simplifying procedures and minimizing waste.[11][12][13][14][15][16][17]

Comparative Data on Green Synthesis Methods

The following table summarizes quantitative data from various studies, allowing for a direct comparison of different green synthesis methods for N-acyl pyrazole derivatives.

MethodStarting MaterialsCatalyst/SolventTimeTemperatureYield (%)Reference
Microwave-Assisted Hydrazones and Vilsmeier-Haack reagentNone (Solvent-free)45-120 s100-120°C>85
β-keto ester and substituted hydrazineNone (Solvent-free)10 minN/A51-98[18]
Ultrasound-Assisted Aromatic carbohydrazides and 1,3-diketonesEthanol30 minN/AHigh[10]
4-R-benzoyl chlorides and aminopyrazolesAcetonitrileN/AN/AN/A[4]
Ball Milling Aromatic carbohydrazides and 1,3-diketonesH₂SO₄ (catalytic)60 minN/AHigh[8][10]
Solvent-Free Chalcones, hydrazine hydrate, and acetic anhydrideFly-ash:H₂SO₄N/AN/A>75[11]
3-(1,1-diphenylmethyl)pentane-2,4-dione and acylhydrazidesH₂SO₄ (catalytic)N/AN/A65-85[14]
Isocyanides, dialkyl acetylenedicarboxylates, and 1,2-dibenzoylhydrazinesTetrabutylammonium bromide (TBAB)N/ARoom Temp.75-86[13]
Catalyst-Free Diazo compounds and alkynesNone (Solvent-free)N/AHeatingHigh[12]
Isoquinoline, acetylenic compounds, alkyl bromides, triphenylphosphine, and hydrazineWater (Ultrasonic irradiation)N/ARoom Temp.Excellent[16]
α,β-alkynic hydrazonesIonic liquids or Ethanol12 h95°CModerate to Excellent[17]
Azoles and aldehydesToluene (Photochemical)N/ARoom Temp.Moderate to Excellent[15]

Experimental Protocols

This section provides detailed methodologies for key green synthesis experiments.

Protocol 1: Microwave-Assisted Synthesis of 4-Trisubstituted Pyrazoles

This protocol is adapted from the work of Kidwai et al. and describes the rapid synthesis of pyrazoles from hydrazones.

Materials:

  • Substituted hydrazone (0.004 mol)

  • Vilsmeier-Haack reagent (prepared by adding 1.2 mL POCl₃ to 10 mL ice-cooled DMF)

  • Domestic microwave oven

  • Erlenmeyer flask

  • Ice-cold water

  • Sodium bicarbonate

Procedure:

  • Add the hydrazone to the Vilsmeier-Haack reagent in an open Erlenmeyer flask.

  • Irradiate the mixture in a domestic microwave oven for 45-120 seconds.

  • After the reaction is complete, pour the mixture into ice-cold water.

  • Neutralize the solution with sodium bicarbonate.

  • Filter the resulting precipitate and recrystallize from a suitable solvent (e.g., DMF/EtOH) to obtain the pure N-acyl pyrazole derivative.

Protocol 2: Ultrasound-Assisted Synthesis of N-Acyl Pyrazoles

This protocol is based on the comparative study by Świętczak et al.[10] for the synthesis of N-acyl pyrazoles from carbohydrazides and diketones.

Materials:

  • Aromatic carbohydrazide derivative

  • 1,3-Diketone

  • Ethanol

  • Ultrasonic bath

  • Reaction vessel

Procedure:

  • In a suitable reaction vessel, dissolve the aromatic carbohydrazide and the 1,3-diketone in ethanol.

  • Place the reaction vessel in an ultrasonic bath.

  • Irradiate the mixture with ultrasound for approximately 30 minutes.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Mechanochemical Synthesis of N-Acyl Pyrazoles via Ball Milling

This solvent-free protocol, also from Świętczak et al.[8][10], is a highly efficient method for synthesizing N-acyl pyrazoles.

Materials:

  • Aromatic carbohydrazide derivative

  • 1,3-Diketone

  • Concentrated H₂SO₄ (catalytic amount)

  • Ball mill with grinding jars and balls

Procedure:

  • Place the aromatic carbohydrazide, 1,3-diketone, and a catalytic amount of concentrated H₂SO₄ into a grinding jar.

  • Add the grinding balls to the jar.

  • Mill the mixture for 60 minutes.

  • After milling, extract the product from the jar using a suitable solvent.

  • Purify the product by recrystallization or column chromatography.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows and logical relationships of the described green synthesis methods.

Microwave_Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification Hydrazone Substituted Hydrazone Mix Mix Reagents in Erlenmeyer Flask Hydrazone->Mix Vilsmeier Vilsmeier-Haack Reagent Vilsmeier->Mix Irradiate Microwave Irradiation (45-120s) Mix->Irradiate Quench Pour into Ice-Cold Water Irradiate->Quench Neutralize Neutralize with NaHCO3 Quench->Neutralize Filter Filter Precipitate Neutralize->Filter Recrystallize Recrystallize Filter->Recrystallize Product Pure N-Acyl Pyrazole Recrystallize->Product Ultrasound_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Ultrasonic Reaction cluster_workup Work-up and Purification Carbohydrazide Aromatic Carbohydrazide Dissolve Dissolve Reactants in Ethanol Carbohydrazide->Dissolve Diketone 1,3-Diketone Diketone->Dissolve Solvent Ethanol Solvent->Dissolve Sonicate Ultrasonic Irradiation (30 min) Dissolve->Sonicate Evaporate Remove Solvent Sonicate->Evaporate Purify Recrystallization or Column Chromatography Evaporate->Purify Product Pure N-Acyl Pyrazole Purify->Product Ball_Milling_Workflow cluster_reactants Reactants cluster_reaction Mechanochemical Reaction cluster_workup Work-up and Purification Carbohydrazide Aromatic Carbohydrazide Charge Charge Reactants into Grinding Jar Carbohydrazide->Charge Diketone 1,3-Diketone Diketone->Charge Catalyst H2SO4 (catalytic) Catalyst->Charge Mill Ball Mill (60 min) Charge->Mill Extract Extract Product with Solvent Mill->Extract Purify Recrystallization or Column Chromatography Extract->Purify Product Pure N-Acyl Pyrazole Purify->Product

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a prominent class of five-membered nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals.[1][2] Their derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[2][3][4][5] The versatile nature of the pyrazole scaffold makes it a privileged structure in modern drug discovery.[5]

Conventional methods for pyrazole synthesis often require long reaction times, harsh conditions, and the use of hazardous solvents.[6] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and eco-friendly alternative, aligning with the principles of green chemistry.[7][8] This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to dramatic reductions in reaction times, increased product yields, and often, cleaner reactions with fewer byproducts.[9][10][11] The heating mechanism in microwave synthesis involves dipolar polarization and ionic conduction, where polar molecules or ions in the reaction mixture align with the rapidly oscillating electric field of the microwaves, generating heat.[9][10] This application note provides detailed protocols for the microwave-assisted synthesis of various pyrazole derivatives, presents comparative data in structured tables, and illustrates the general workflow and reaction schemes.

Advantages of Microwave-Assisted Synthesis

  • Rapid Reactions: Reaction times are often reduced from hours to minutes.[9][12]

  • Higher Yields: Increased efficiency often leads to better product yields.[12][13]

  • Improved Purity: Faster and more uniform heating can minimize the formation of side products.[10]

  • Energy Efficiency: Microwaves heat the reactants directly, leading to significant energy savings compared to conventional heating methods.[8][10]

  • Green Chemistry: Reduced reaction times and the potential for solvent-free reactions contribute to more environmentally friendly processes.[7][14]

General Experimental Workflow

The following diagram outlines the typical workflow for microwave-assisted pyrazole synthesis.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification A Weigh Reactants & Solvent B Add to Microwave Reaction Vessel A->B C Seal the Vessel B->C D Place Vessel in Microwave Reactor C->D E Set Parameters (Temp, Time, Power) D->E F Run Reaction E->F G Cool Reaction Mixture F->G H Product Isolation (e.g., Filtration, Extraction) G->H I Purification (e.g., Recrystallization, Chromatography) H->I J Characterization (NMR, IR, MS) I->J

Caption: General workflow for microwave-assisted pyrazole synthesis.

Protocols for Microwave-Assisted Pyrazole Synthesis

Protocol 1: Two-Component Synthesis of Pyrazolines from Chalcones and Hydrazine Hydrate

This protocol describes the cyclization of chalcones with hydrazine hydrate to form 2-pyrazoline derivatives.[3][15]

General Reaction Scheme:

G Chalcone Chalcone Plus + Chalcone->Plus Hydrazine Hydrazine Hydrate Pyrazoline Pyrazoline Hydrazine->Pyrazoline Microwave, Solvent, Catalyst Plus->Hydrazine

Caption: General scheme for pyrazoline synthesis from chalcones.

Materials:

  • Substituted Chalcone (1 mmol)

  • Hydrazine Hydrate (2 mmol)

  • Ethanol (10-20 mL)

  • Glacial Acetic Acid (catalytic amount, e.g., 2 drops)

  • Microwave reactor vials (10-20 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine the substituted chalcone (1 mmol) and ethanol (10-20 mL).

  • Add hydrazine hydrate (2 mmol) to the mixture.

  • Add a catalytic amount of glacial acetic acid.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a specified power and temperature for a designated time (see table below for examples).

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into crushed ice.

  • Collect the resulting solid precipitate by filtration.

  • Wash the solid with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline derivative.[3]

  • Characterize the final product using appropriate analytical techniques (FTIR, NMR, Mass Spectrometry).[3][4]

Data Presentation:

EntryChalcone Substituent (Ar)Power (W)Time (min)Yield (%)Reference
14-Cl-C₆H₄600385[3]
24-OCH₃-C₆H₄6002.590[3]
34-NO₂-C₆H₄600482[3]
4C₆H₅-1-[15]
Protocol 2: Three-Component Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones

This protocol outlines a one-pot, three-component synthesis of pyrazolo[3,4-d]pyrimidin-4-ones under microwave irradiation without a catalyst.[16][17][18]

Materials:

  • Methyl 5-aminopyrazole-4-carboxylate derivative (1 mmol)

  • Trimethyl orthoformate (1.2 mmol)

  • Primary amine (e.g., benzylamine) (1.1 mmol)

  • Ethanol (3 mL)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the methyl 5-aminopyrazole-4-carboxylate derivative (1 mmol), primary amine (1.1 mmol), trimethyl orthoformate (1.2 mmol), and ethanol (3 mL).[16]

  • Seal the vial and place it in the cavity of the microwave synthesizer.

  • Heat the reaction mixture to 160 °C and hold at this temperature for 35 minutes with stirring.[17]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The product often precipitates from the solution upon cooling.

  • Collect the solid product by filtration.

  • Wash the precipitate with cold ethanol.

  • Dry the purified product under vacuum.

  • Confirm the structure of the synthesized compound using NMR spectroscopy.[16]

Data Presentation:

EntryPyrazole SubstituentAmineTemp (°C)Time (min)Yield (%)Reference
13-phenylaminoBenzylamine1603585[16][17]
23-phenylamino4-Methoxybenzylamine1603581[16][17]
33-(4-chlorophenyl)aminoBenzylamine1603578[16][17]
Protocol 3: Multicomponent Synthesis of Pyrazole-Based Azoles

This protocol describes an efficient synthesis of novel pyrazole-based azoles through a multi-component reaction under controlled microwave heating.[19][20]

Materials:

  • Acetyl pyrazole derivative (10 mmol)

  • Dimethylformamide-dimethylacetal (DMF-DMA) (10 mmol)

  • Appropriate nitrile imine precursor (e.g., hydrazonoyl halide) (10 mmol)

  • Triethylamine (10 mmol)

  • Dry Toluene (20 mL)

  • Microwave reactor

  • Microwave synthesizer

Procedure:

  • In a suitable reaction vessel for the microwave synthesizer, mix the acetyl pyrazole derivative (10 mmol), DMF-DMA (10 mmol), the nitrile imine precursor (10 mmol), and triethylamine (10 mmol) in dry toluene (20 mL).[19]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 4-10 minutes.[19]

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration.

  • Wash the solid with light petroleum (40-60 °C) and dry.

  • The structure of the synthesized compounds can be confirmed by elemental analysis, IR, ¹H NMR, and mass spectral data.[19]

Data Presentation:

EntryNitrile Imine SubstituentTemp (°C)Time (min)Yield (%)Reference
1Phenyl150688[19]
24-Chlorophenyl150490[19]
34-Tolyl150886[19]

Applications in Drug Development

Pyrazole derivatives synthesized via microwave-assisted methods are valuable scaffolds in drug discovery due to their diverse pharmacological activities.[1][5]

  • Anticancer Agents: Many pyrazole compounds have been evaluated for their anticancer activity against various cell lines, such as human lung cancer and hepatocellular carcinoma cell lines.[2][13][19][21] Some derivatives act as inhibitors of key signaling proteins like epidermal growth factor receptor (EGFR).[22]

  • Antibacterial and Antifungal Agents: Synthesized pyrazoles have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][4][15]

  • Anti-inflammatory Activity: The pyrazole nucleus is a key component in several anti-inflammatory drugs, such as celecoxib, which is a selective COX-2 inhibitor.[2][5]

The rapid and efficient nature of microwave-assisted synthesis allows for the creation of large libraries of pyrazole derivatives for high-throughput screening in drug discovery programs.

Signaling Pathway Example: EGFR Inhibition

Certain pyrazole derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The diagram below illustrates a simplified representation of this inhibitory action.

G cluster_pathway EGFR Signaling Pathway EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation Activates Pyrazole Pyrazole Derivative Pyrazole->EGFR Inhibits Apoptosis Apoptosis Proliferation->Apoptosis Inhibits

Caption: Inhibition of EGFR signaling by a pyrazole derivative.

Conclusion

Microwave-assisted synthesis is a highly effective and green technology for the rapid and efficient production of pyrazole compounds.[7][14] The protocols and data presented in these application notes demonstrate the significant advantages of this method over conventional heating, including shorter reaction times, higher yields, and cleaner product profiles. For researchers and professionals in drug development, microwave synthesis provides a powerful tool to accelerate the discovery and optimization of novel pyrazole-based therapeutic agents.

References

Characterization of N-Aroylpyrazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the key techniques used to characterize N-aroylpyrazoles, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug discovery. The following sections detail the principles, experimental protocols, and data interpretation for the structural, physicochemical, and biological evaluation of these molecules.

Spectroscopic Characterization

Spectroscopic methods are fundamental for the structural elucidation and purity assessment of newly synthesized N-aroylpyrazoles. These techniques provide detailed information about the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of N-aroylpyrazoles in solution. Both ¹H and ¹³C NMR are routinely employed.

Table 1: Typical ¹H and ¹³C NMR Spectroscopic Data for N-Aroylpyrazole Scaffolds

Atom Typical ¹H Chemical Shift (δ, ppm) Typical ¹³C Chemical Shift (δ, ppm) Notes
Pyrazole H-37.5 - 8.5138 - 155Position and multiplicity depend on substitution.
Pyrazole H-46.2 - 7.0105 - 115Often a triplet or doublet of doublets.
Pyrazole H-57.4 - 8.2129 - 145Position and multiplicity depend on substitution.
Aroyl C=O-165 - 180The carbonyl carbon of the aroyl group.
Aroyl Ar-H7.0 - 8.5125 - 140Chemical shifts depend on the substituents on the aroyl ring.
Other SubstituentsVariesVariesRefer to standard NMR correlation tables.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the N-aroylpyrazole sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 8-16 scans are typically sufficient.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in N-aroylpyrazoles.

Table 2: Characteristic Infrared Absorption Frequencies for N-Aroylpyrazoles

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
C=O (Aroyl carbonyl)Stretch1650 - 1700
C=N (Pyrazole ring)Stretch1500 - 1600
C=C (Aromatic/Pyrazole)Stretch1450 - 1600
C-H (Aromatic)Stretch3000 - 3100
C-NStretch1100 - 1300

Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation:

    • Solid Samples (ATR): Place a small amount of the powdered N-aroylpyrazole sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid Samples (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of N-aroylpyrazoles, confirming the molecular formula.

Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis: Determine the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M]⁺˙) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural insights.

Crystallographic Characterization

Single-Crystal X-ray Diffraction

For crystalline N-aroylpyrazole derivatives, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.[3][4]

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the N-aroylpyrazole of sufficient size and quality, often by slow evaporation of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K).

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELX, OLEX2).[5]

  • Data Analysis: Analyze the resulting structural model to determine molecular geometry, conformation, and packing in the crystal lattice.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physicochemical Characterization cluster_biological Biological Evaluation synthesis Synthesis of N-Aroylpyrazole purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structure Confirmation ir IR Spectroscopy purification->ir Functional Groups ms Mass Spectrometry purification->ms Molecular Weight xrd X-ray Crystallography (if crystalline) purification->xrd 3D Structure thermal Thermal Analysis (DSC/TGA) purification->thermal Physicochemical Properties in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) nmr->in_vitro ms->in_vitro xrd->in_vitro thermal->in_vitro in_vivo In Vivo Studies (if applicable) in_vitro->in_vivo logical_relationship compound N-Aroylpyrazole nmr NMR compound->nmr ms MS compound->ms ir IR compound->ir xrd X-ray compound->xrd thermal DSC/TGA compound->thermal assays Biological Assays compound->assays structure Molecular Structure purity Purity physicochem Physicochemical Properties biological Biological Activity nmr->structure Definitive nmr->purity ms->structure Confirmatory ms->purity ir->structure Functional Groups xrd->structure Solid State thermal->physicochem assays->biological signaling_pathway receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) receptor->downstream btk Bruton's Tyrosine Kinase (BTK) btk->downstream proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation aroylpyrazole N-Aroylpyrazole (Kinase Inhibitor) aroylpyrazole->receptor Inhibition aroylpyrazole->btk Inhibition

References

Application Notes and Protocols for the Functionalization of the Pyrazole Scaffold in Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in various interactions with biological targets.[1] The synthetic tractability of the pyrazole ring and the ability to introduce diverse functionalities at multiple positions have led to the development of a wide array of therapeutic agents.[3][4] Numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the anti-cancer drug Ruxolitinib, and the anticoagulant Apixaban, feature a pyrazole core, underscoring its significance in modern drug discovery.[1][2]

These application notes provide an overview of key functionalization strategies for the pyrazole scaffold and detailed protocols for the synthesis and biological evaluation of pyrazole-based therapeutic agents.

Therapeutic Applications and Functionalization Strategies

The functionalization of the pyrazole scaffold is primarily dictated by the therapeutic target. Different substitution patterns on the pyrazole ring can modulate the compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.

Anticancer Agents: Targeting Protein Kinases

Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.[1] The pyrazole scaffold is an excellent template for the design of kinase inhibitors, often by mimicking the hinge-binding motif of ATP.[1]

Key Functionalization Strategies:

  • N1-Substitution: Large aromatic or heteroaromatic groups at the N1 position can occupy the hydrophobic region of the ATP-binding pocket, enhancing potency and selectivity.

  • C3-Substitution: Amide or urea functionalities at the C3 position are crucial for forming hydrogen bonds with the hinge region of the kinase.[5]

  • C4-Substitution: Modification at the C4 position can be used to fine-tune the physicochemical properties of the compound, such as solubility and metabolic stability.

  • C5-Substitution: Introduction of various substituents at the C5 position can influence selectivity and interactions with the solvent-exposed region of the kinase.

Signaling Pathway Inhibition:

Many pyrazole-based anticancer agents function by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. For instance, they can target kinases such as Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and c-Jun N-terminal Kinase (JNK).[1][5][6]

CDK_Signaling_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway Receptor Tyrosine Kinase->Ras/Raf/MEK/ERK Pathway Cyclin D/CDK4_6 Cyclin D/CDK4_6 Ras/Raf/MEK/ERK Pathway->Cyclin D/CDK4_6 Rb Rb Cyclin D/CDK4_6->Rb phosphorylates Cyclin E/CDK2 Cyclin E/CDK2 S-Phase Entry S-Phase Entry Cyclin E/CDK2->S-Phase Entry E2F E2F Rb->E2F releases E2F->Cyclin E/CDK2 Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->Cyclin E/CDK2 inhibits

Caption: Inhibition of the CDK signaling pathway by a pyrazole-based agent.
Anti-inflammatory Agents: Targeting COX-2

The selective inhibition of cyclooxygenase-2 (COX-2) is a key strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. The diarylpyrazole scaffold, exemplified by Celecoxib, is a cornerstone of selective COX-2 inhibition.

Key Functionalization Strategies:

  • 1,5-Diaryl Substitution: Two phenyl rings at positions 1 and 5 are crucial for fitting into the COX-2 active site.

  • Sulfonamide/Methylsulfone Group: A sulfonamide or methylsulfone group at the para-position of one of the phenyl rings is essential for selective binding to a side pocket present in the COX-2 enzyme but not in COX-1.

Quantitative Data Summary

The following tables summarize the biological activity of representative functionalized pyrazole derivatives.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound IDTarget KinaseCell LineIC50 (µM)Reference
9c JNK-1-<10[5]
10a JNK-1-<10[5]
10d JNK-1-<10[5]
Compound 25 VEGFR-2HT293.17[7]
Compound 43 PI3 KinaseMCF70.25[7]
Compound 48 Haspin KinaseHCT1161.7[7]
5b TubulinK5620.021[8]

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

Compound IDTarget EnzymeAssayIC50 (µM)Reference
Celecoxib COX-2In vitro0.04[9]
Compound 144 COX-2In vitro0.034-0.052[9]
Compound 145 COX-2In vitro0.034-0.052[9]
Compound 146 COX-2In vitro0.034-0.052[9]

Experimental Protocols

A. Synthesis of Functionalized Pyrazoles

The following are representative protocols for the synthesis of functionalized pyrazole scaffolds.

Protocol 1: Knoevenagel Condensation for Pyrazole Aldehyde Synthesis

This protocol describes the synthesis of a pyrazole aldehyde, a key intermediate for further functionalization, via a Knoevenagel condensation.[5]

Materials:

  • Pyrazole aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ammonium carbonate (20 mol%)

  • Water-ethanol (1:1) mixture (10 mL)

  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • To a 50 mL round-bottom flask, add the pyrazole aldehyde (1 mmol) and malononitrile (1 mmol).

  • Add 10 mL of the water-ethanol (1:1) mixture and stir for 3-5 minutes to ensure proper mixing.

  • Add ammonium carbonate (20 mol%) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-20 minutes.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the precipitated product by filtration using a Büchner funnel.

  • Wash the solid product with water and allow it to air dry.

Knoevenagel_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup Reactants Pyrazole Aldehyde Malononitrile Ammonium Carbonate Solvent Water-Ethanol (1:1) Reactants->Solvent dissolve in Reflux Heat to Reflux (3-20 min) Solvent->Reflux Cooling Cool to RT Reflux->Cooling Filtration Filter Cooling->Filtration Washing Wash with Water Filtration->Washing Drying Air Dry Washing->Drying Product Product Drying->Product

Caption: Workflow for Knoevenagel condensation to synthesize pyrazole derivatives.

Protocol 2: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

This protocol describes a general method for the synthesis of 1,3,5-trisubstituted pyrazoles via a 1,3-dipolar cycloaddition reaction.[10]

Materials:

  • Sydnone (5 mmol)

  • Dimethyl acetylenedicarboxylate (DMAD) (6 mmol)

  • Toluene or Xylene (20 mL)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Recrystallization solvent (e.g., 2-propanol, ethanol)

Procedure:

  • In a round-bottom flask, combine the sydnone (5 mmol) and DMAD (6 mmol) in 20 mL of toluene or xylene.

  • Attach a reflux condenser and heat the reaction mixture at reflux for 8 hours.

  • After the reaction is complete, remove the solvent in vacuo using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., 2-propanol or ethanol) to obtain the desired 1,3,5-trisubstituted pyrazole.

B. Biological Evaluation of Functionalized Pyrazoles

The following protocols are for the in vitro evaluation of the biological activity of synthesized pyrazole compounds.

Protocol 3: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[3][11]

Materials:

  • Cancer cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • Pyrazole compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compound in complete cell culture medium. The final DMSO concentration should not exceed 0.5%. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO only) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3] Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol provides a general framework for determining the inhibitory activity of a pyrazole compound against a specific kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[4]

Materials:

  • Kinase of interest

  • Fluorescein-labeled substrate

  • ATP

  • Kinase buffer

  • Pyrazole inhibitor stock solution (in DMSO)

  • TR-FRET detection antibody

  • EDTA (to stop the reaction)

  • 384-well plate

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Inhibitor Dilution: Prepare a serial dilution of the pyrazole inhibitor in DMSO. Further dilute this series in kinase buffer to a 4X final assay concentration.

  • Kinase Reaction Setup:

    • Add 5 µL of the 4X inhibitor dilution to the wells of a 384-well plate.

    • Add 5 µL of the 4X kinase solution to each well.

    • Incubate for 15-30 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiate Kinase Reaction: Add 10 µL of a 2X substrate/ATP solution to each well. The ATP concentration should be at its apparent Km for the kinase.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Stop Reaction and Detection: Add 20 µL of a development solution containing the TR-FRET detection antibody and EDTA.

  • Incubation: Incubate for 60 minutes at room temperature.

  • TR-FRET Measurement: Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Inhibitor_Dilution Prepare Serial Dilutions of Pyrazole Inhibitor Start->Inhibitor_Dilution Add_Inhibitor Add Inhibitor to Plate Inhibitor_Dilution->Add_Inhibitor Add_Kinase Add Kinase Enzyme Add_Inhibitor->Add_Kinase Pre_Incubation Pre-incubate (15-30 min) Add_Kinase->Pre_Incubation Add_Substrate_ATP Add Substrate/ATP Mix Pre_Incubation->Add_Substrate_ATP Kinase_Reaction Incubate (60 min) Add_Substrate_ATP->Kinase_Reaction Stop_Detection Add Detection Reagent/EDTA Kinase_Reaction->Stop_Detection Final_Incubation Incubate (60 min) Stop_Detection->Final_Incubation Read_Plate Measure TR-FRET Signal Final_Incubation->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Protocol 5: Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cancer cells treated with a pyrazole compound using propidium iodide (PI) staining and flow cytometry.[12]

Materials:

  • Cancer cell line

  • 6-well plates

  • Pyrazole compound

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ice-cold 70% ethanol

  • PI Staining Solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the pyrazole compound at various concentrations for a specific duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS and detach them using trypsin.

  • Fixation: Wash the cells with cold PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI Staining Solution and incubate in the dark at room temperature for 30 minutes.[12]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect at least 10,000 events per sample.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The functionalization of the pyrazole scaffold offers a powerful and versatile platform for the discovery and development of novel therapeutic agents. The synthetic accessibility and the ability to modulate the physicochemical and pharmacological properties through substitution at various positions make pyrazoles a highly attractive core structure for medicinal chemists. The protocols and data presented herein provide a foundational guide for researchers in the design, synthesis, and evaluation of new pyrazole-based drug candidates. Further exploration of novel functionalization strategies and a deeper understanding of the structure-activity relationships will undoubtedly lead to the development of the next generation of pyrazole-containing therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and logical synthetic route involves a two-step process:

  • N-acylation: The reaction of pyrazole with a benzoylating agent (e.g., benzoyl chloride) to form the intermediate, (1H-pyrazol-1-yl)(phenyl)methanone.

  • Electrophilic Iodination: The subsequent regioselective iodination of the N-acylated pyrazole at the C4 position of the pyrazole ring.

Q2: Which iodination methods are most effective for N-acylated pyrazoles?

A2: Several methods can be employed for the iodination of the pyrazole ring. The choice of method can impact yield, regioselectivity, and reaction conditions. Common methods include using iodine monochloride (ICl), molecular iodine with an oxidizing agent like hydrogen peroxide (I₂/H₂O₂), or N-Iodosuccinimide (NIS).[1][2] The ICl method has been reported to be highly effective for 1-acyl-4-iodo-3,5-disubstituted pyrazoles.[2][3][4]

Q3: How can I purify the final product, this compound?

A3: Purification can often be challenging due to the presence of unreacted starting materials, regioisomers, or di-iodinated byproducts.[5] Common purification techniques include:

  • Recrystallization: This is an effective method for obtaining high-purity crystalline products.[1][5]

  • Column Chromatography: Silica gel column chromatography is frequently used to separate the desired product from impurities, especially for smaller scale reactions or when separating isomers.[1]

Troubleshooting Guides

Issue 1: Low Yield in N-acylation Step
Potential Cause Troubleshooting Strategy
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed.[6]- Consider increasing the reaction time or temperature.
Poor Quality of Reagents - Ensure the pyrazole is pure and the benzoylating agent is not degraded.
Suboptimal Base - The choice of base to scavenge the HCl produced during the reaction with benzoyl chloride is crucial. Common bases include triethylamine or pyridine. Optimize the base and its stoichiometry.
Issue 2: Low Yield or No Reaction in Iodination Step
Potential Cause Troubleshooting Strategy
Inactive Iodinating Agent - Ensure the iodinating agent (e.g., NIS, ICl) is fresh and has been stored correctly.
Suboptimal Reaction Temperature - Some iodination reactions may require heating to proceed at a reasonable rate.[7] Conversely, higher temperatures can sometimes promote side reactions.[5] Temperature optimization is key.
Inappropriate Solvent - The choice of solvent can significantly impact the reaction. Acetonitrile, dichloromethane, and acetic acid are commonly used.[2][7][8]
Issue 3: Formation of Impurities
Potential Cause Troubleshooting Strategy
Formation of the 5-iodo Regioisomer - The choice of iodinating agent and reaction conditions can influence regioselectivity. Iodination with I₂ in the presence of ceric ammonium nitrate (CAN) has been shown to be highly regioselective for the 4-position.[1][8] Treatment with n-BuLi followed by iodine will likely yield the 5-iodo derivative and should be avoided.[5][8]
Formation of Di- or Tri-iodinated Products - Use a stoichiometric amount of the iodinating agent relative to the pyrazole.[5]- Control the reaction temperature, as higher temperatures may promote multiple iodinations.[5]
Deacylation of the Product - In some cases, acidic conditions generated during the reaction can lead to the removal of the acyl group. The addition of a non-nucleophilic base like lithium carbonate (Li₂CO₃) can prevent this, especially when using ICl.[3][4]

Quantitative Data on Iodination Methods

The following table summarizes the effectiveness of different iodination methods for pyrazole derivatives based on reported experimental data.

MethodReagentsSolvent(s)TemperatureReaction TimeTypical Yield (%)Regioselectivity
Iodine Monochloride (ICl) ICl, Li₂CO₃DichloromethaneRoom Temp1 - 24 hUp to 95%C4
Molecular Iodine/Hydrogen Peroxide I₂, H₂O₂WaterRoom Temp< 1 - 72 h63 - 100%C4
N-Iodosuccinimide (NIS) NISAcetonitrile, TFA/AcOH0 °C to 80 °C12 - 24 hVariesC4
Iodine/Ceric Ammonium Nitrate (I₂/CAN) I₂, CANAcetonitrileRefluxOvernight~91%C4

Note: Yields are highly dependent on the specific substrate and reaction conditions.[2][5]

Experimental Protocols

Protocol 1: N-acylation of Pyrazole with Benzoyl Chloride

  • Dissolve pyrazole (1.0 eq) in a suitable solvent such as dichloromethane or THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base, such as triethylamine (1.1 eq).

  • Add benzoyl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (1H-pyrazol-1-yl)(phenyl)methanone.

  • Purify the crude product by column chromatography or recrystallization if necessary.

Protocol 2: Iodination using Iodine Monochloride (ICl)

  • Dissolve the (1H-pyrazol-1-yl)(phenyl)methanone (1.0 eq) in dichloromethane in a round-bottom flask.[3][4]

  • Add lithium carbonate (2.0 eq).[3][4]

  • Add a solution of iodine monochloride (1.5 - 3.0 eq) in dichloromethane dropwise to the stirred mixture at room temperature.[3][4]

  • Stir the reaction mixture at room temperature for 1-24 hours, monitoring the progress by TLC.[2]

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.[7]

Visualizations

SynthesisWorkflow Start Pyrazole + Benzoyl Chloride Acylation N-acylation (Base, Solvent) Start->Acylation Intermediate (1H-pyrazol-1-yl)(phenyl)methanone Acylation->Intermediate Iodination Iodination (e.g., ICl, Li2CO3) Intermediate->Iodination Product This compound Iodination->Product Purification Purification (Chromatography/Recrystallization) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Synthetic workflow for this compound.

TroubleshootingYield LowYield Low Yield Observed CheckPurity Check Reagent Purity LowYield->CheckPurity Start Here OptimizeConditions Optimize Reaction Conditions (Temp, Time, Solvent) LowYield->OptimizeConditions CheckStoichiometry Verify Stoichiometry LowYield->CheckStoichiometry AnalyzeByproducts Analyze Byproducts (TLC, LC-MS) LowYield->AnalyzeByproducts SideReactions Side Reactions Occurring? AnalyzeByproducts->SideReactions Impurities Detected IncompleteReaction Incomplete Reaction? AnalyzeByproducts->IncompleteReaction Starting Material Present AdjustConditions Adjust Conditions to Minimize Side Reactions SideReactions->AdjustConditions IncreaseTimeTemp Increase Reaction Time/Temp IncompleteReaction->IncreaseTimeTemp ModifyPurification Modify Purification Protocol AdjustConditions->ModifyPurification

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Suzuki-Miyaura Couplings of 4-Iodopyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura couplings involving 4-iodopyrazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura reaction with 4-iodopyrazole giving a low yield of the desired product?

A1: Low yields in the Suzuki-Miyaura coupling of 4-iodopyrazole are often attributed to its high reactivity, which can lead to a greater propensity for side reactions compared to its bromo or chloro counterparts. The primary competing side reaction is dehalogenation, where the iodine atom is replaced by a hydrogen atom.[1][2] Other potential side reactions include homocoupling of the boronic acid and protodeboronation.

Q2: What is dehalogenation and why is it a problem with 4-iodopyrazole?

A2: Dehalogenation is a side reaction where the C-I bond is cleaved and replaced with a C-H bond, resulting in the formation of the parent pyrazole. 4-Iodopyrazole is particularly susceptible to this due to the relatively weak C-I bond, which facilitates faster oxidative addition to the palladium catalyst.[1] This enhanced reactivity can also make the intermediate more prone to undesired pathways, especially under harsh reaction conditions. Bromo and chloro derivatives of pyrazole are generally less prone to dehalogenation.[3][4][5][6]

Q3: How can I minimize the dehalogenation of 4-iodopyrazole?

A3: Several strategies can be employed to minimize dehalogenation:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands can promote the desired reductive elimination step over the pathways leading to dehalogenation.

  • Base Selection: Employ milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong bases.

  • Temperature Control: Running the reaction at the lowest effective temperature can help suppress side reactions.

  • N-Protection: If your pyrazole has an unprotected N-H, consider protecting it. The acidic proton can interfere with the catalyst and promote side reactions.

Q4: I am observing a significant amount of homocoupling product from my boronic acid. What causes this and how can I prevent it?

A4: Homocoupling of the boronic acid is often caused by the presence of oxygen in the reaction mixture. It is crucial to ensure that all solvents are thoroughly degassed and the reaction is carried out under a strict inert atmosphere (e.g., argon or nitrogen). Using a pre-catalyst like XPhos Pd G2 can also help minimize this side reaction.

Q5: What is protodeboronation and how can I avoid it?

A5: Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This side reaction is often promoted by high temperatures and the presence of water. To minimize protodeboronation, use the boronic acid as fresh as possible, and consider using boronic esters (e.g., pinacol esters), which can be more stable.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Low or no conversion of 4-iodopyrazole 1. Inactive catalyst. 2. Incorrect base or solvent. 3. Reaction temperature is too low. 4. Poor quality of reagents.1. Use a fresh batch of palladium catalyst or a more active pre-catalyst (e.g., XPhos Pd G2). Ensure all reagents and solvents are properly degassed. 2. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, 2-MeTHF/water). 3. Gradually increase the reaction temperature. Consider using microwave irradiation for better heat transfer and shorter reaction times. 4. Use fresh, high-purity 4-iodopyrazole and boronic acid.
Significant dehalogenation of 4-iodopyrazole 1. High reactivity of the C-I bond. 2. Strong base promoting the side reaction. 3. High reaction temperature. 4. Unprotected pyrazole N-H.1. If possible, consider using the corresponding 4-bromopyrazole, which is less prone to dehalogenation.[1][2] 2. Switch to a milder base such as K₂CO₃ or K₃PO₄. 3. Optimize the temperature to the lowest point where the desired reaction still proceeds at a reasonable rate. 4. Protect the pyrazole nitrogen with a suitable protecting group (e.g., Boc, Trityl).
Formation of boronic acid homocoupling product 1. Presence of oxygen in the reaction. 2. Catalyst system favoring homocoupling.1. Ensure thorough degassing of all solvents and maintain a strict inert atmosphere throughout the reaction. 2. Try a different palladium pre-catalyst and ligand combination.
Formation of protodeboronation product 1. Degradation of the boronic acid. 2. High reaction temperature and/or prolonged reaction time. 3. Presence of excess water or protic solvents.1. Use fresh, high-purity boronic acid or consider using a more stable boronic ester. 2. Optimize the reaction time and temperature to minimize exposure of the boronic acid to harsh conditions. 3. Use anhydrous solvents if the reaction conditions permit, or minimize the amount of water in biphasic systems.

Data Presentation: Comparative Yields in Suzuki-Miyaura Couplings of 4-Halopyrazoles

The following table summarizes representative yields for the Suzuki-Miyaura coupling of different 4-halopyrazoles with arylboronic acids, highlighting the general trend in reactivity and propensity for side reactions.

Halopyrazole Catalyst System Reactivity Representative Yield (%) Key Observations
4-Iodopyrazole Pd(OAc)₂, SPhos, K₂CO₃Highest50-75Most reactive, but prone to dehalogenation side reactions which can lower the isolated yield.[3]
4-Bromopyrazole XPhos Pd G2, K₃PO₄High80-93Generally provides a good balance of reactivity and stability, with less dehalogenation.[3]
4-Chloropyrazole Pd(OAc)₂, SPhos, K₃PO₄Moderate60-85Requires more active catalyst systems with bulky, electron-rich ligands to achieve good yields.[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Iodopyrazole

  • To an oven-dried reaction vessel, add 4-iodopyrazole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a suitable ligand if necessary.

  • Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Protocol to Minimize Dehalogenation

  • To an oven-dried reaction vessel, add N-protected 4-iodopyrazole (1.0 equiv.), the arylboronic acid (1.1 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Add a palladium pre-catalyst such as XPhos Pd G2 (2 mol%).

  • Seal the vessel and thoroughly purge with argon.

  • Add degassed toluene and a minimal amount of degassed water (e.g., 10:1 toluene/water).

  • Heat the reaction to a moderate temperature (e.g., 70-80 °C) and monitor closely.

  • Follow the workup and purification procedure as described in Protocol 1.

Protocol 3: Microwave-Assisted Suzuki-Miyaura Coupling

  • In a microwave reaction vial, combine 4-iodopyrazole (1.0 equiv.), the arylboronic acid (1.5 equiv.), a base such as cesium carbonate (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add a degassed solvent like DME or a dioxane/water mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).[7][8][9][10][11]

  • After cooling, perform the standard aqueous workup and purification.

Visualizing Reaction Pathways

Diagram 1: Suzuki-Miyaura Catalytic Cycle and Competing Side Reactions

Suzuki_Miyaura_Side_Reactions pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-I pd_intermediate Ar-Pd(II)-I(L)₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation + Ar'B(OH)₂ / Base dehalogenation Dehalogenation pd_intermediate->dehalogenation H⁺ source pd_biaryl Ar-Pd(II)-Ar'(L)₂ transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Desired Product) reductive_elimination->product dehalogenated_product Ar-H dehalogenation->dehalogenated_product homocoupling_product Ar'-Ar' homocoupling Homocoupling homocoupling->homocoupling_product protodeboronation_product Ar'-H protodeboronation Protodeboronation protodeboronation->protodeboronation_product boronic_acid Ar'B(OH)₂ boronic_acid->homocoupling O₂ boronic_acid->protodeboronation H₂O, Heat

Caption: Suzuki-Miyaura cycle and key side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of Desired Product check_conversion Is starting material consumed? start->check_conversion no_conversion No/Low Conversion check_conversion->no_conversion No side_products Major Side Products Observed check_conversion->side_products Yes optimize_conditions Optimize Reaction Conditions: - Check catalyst activity - Screen bases/solvents - Increase temperature no_conversion->optimize_conditions identify_side_product Identify Major Side Product side_products->identify_side_product dehalogenation Dehalogenation (Ar-H) identify_side_product->dehalogenation Dehalogenated Product homocoupling Homocoupling (Ar'-Ar') identify_side_product->homocoupling Homocoupled Product protodeboronation Protodeboronation (Ar'-H) identify_side_product->protodeboronation Protodeboronated Product mitigate_dehalogenation Mitigate Dehalogenation: - Use milder base (K₂CO₃, K₃PO₄) - Use bulky ligand (XPhos, SPhos) - Lower temperature - N-protection dehalogenation->mitigate_dehalogenation mitigate_homocoupling Mitigate Homocoupling: - Thoroughly degas solvents - Maintain inert atmosphere homocoupling->mitigate_homocoupling mitigate_protodeboronation Mitigate Protodeboronation: - Use fresh boronic acid/ester - Optimize temperature and time protodeboronation->mitigate_protodeboronation

Caption: A logical guide for troubleshooting low yields.

References

Technical Support Center: Minimizing Dehalogenation of 4-Iodopyrazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of dehalogenation (or hydrodehalogenation) when using 4-iodopyrazole in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with 4-iodopyrazole is showing low or no yield. What are the common causes?

Low or no conversion can stem from several factors:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it could be deactivating. Consider using a pre-formed Pd(0) catalyst or a modern precatalyst (e.g., XPhos Pd G2) that readily generates the active species.[1][2]

  • Inappropriate Ligand: For electron-rich heteroaromatics like pyrazoles, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) are often necessary to promote efficient oxidative addition and reductive elimination.[2][3]

  • Incorrect Base: The base may be too weak or have poor solubility. Screening stronger bases like K₃PO₄ or Cs₂CO₃ is recommended.[2] For Suzuki reactions, adding a small amount of water with an anhydrous base like K₃PO₄ can be beneficial.[1][2]

  • Sub-optimal Temperature: The reaction may require more thermal energy. A gradual increase in temperature or the use of microwave irradiation for uniform heating can improve rates.[1][2]

  • Poor Reagent Quality: Starting materials, especially boronic acids, can degrade over time. Always use fresh, high-purity reagents.[1][2]

  • Oxygen Contamination: Cross-coupling reactions are often air-sensitive. Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[1][4]

Q2: I am observing a significant amount of pyrazole byproduct, indicating dehalogenation of my 4-iodopyrazole. How can I minimize this?

Dehalogenation is a prevalent side reaction, particularly with electron-rich 4-iodopyrazoles.[1][5] It occurs when the aryl-palladium intermediate reacts with a hydrogen source instead of the intended coupling partner.[2] Here are key strategies to mitigate it:

  • Switch the Halogen: If synthetically feasible, the corresponding 4-bromo- or 4-chloropyrazoles are less prone to dehalogenation and can be superior substrates, especially in Suzuki-Miyaura reactions.[1][6][7] The reactivity order is generally I > Br > Cl, but this high reactivity of the C-I bond can increase the propensity for side reactions.[3][5]

  • Protect the Pyrazole N-H: For N-unsubstituted pyrazoles, the acidic proton can interfere with the reaction. Protecting the nitrogen with a group like Boc or trityl can significantly suppress dehalogenation.[1]

  • Select a Milder Base: Strong bases can promote dehalogenation. Switching to milder inorganic bases such as K₃PO₄ or Cs₂CO₃ is often effective.[1]

  • Ensure Anhydrous Conditions: Rigorously exclude water from the reaction, as it can serve as a hydrogen source for hydrodehalogenation.[2] Use dry solvents and reagents.

  • Optimize Catalyst and Ligands: Experiment with different palladium catalysts and ligands, as some systems may favor the dehalogenation pathway less than others.[4]

Q3: How can I prevent the formation of homo-coupling byproducts in my reaction?

Homo-coupling, such as the formation of biphenyls from boronic acids (Suzuki) or diynes (Sonogashira), reduces product yield.[1]

  • Strict Anaerobic Conditions: Oxygen is a known promoter of oxidative homo-coupling. Thoroughly degassing all solvents and reagents is critical.[1][2]

  • "Copper-Free" Sonogashira: In Sonogashira couplings, the copper(I) co-catalyst can promote the oxidative homo-coupling of terminal alkynes (Glaser coupling).[1] Using a "copper-free" protocol can prevent this.[1]

  • Catalyst Choice: For Suzuki reactions, using a Pd(0) source or a precatalyst that rapidly generates the active species can minimize the presence of Pd(II), which can contribute to homo-coupling.[1]

Q4 (Buchwald-Hartwig): I'm having trouble coupling 4-iodopyrazole with alkylamines that have β-hydrogens. What is the issue?

This is a known challenge due to β-hydride elimination, an unproductive side reaction where the palladium-amine complex eliminates to form an imine and the hydrodehalogenated pyrazole.[8] For these specific substrates, a copper-catalyzed Ullmann-type coupling is often more effective than a palladium-catalyzed Buchwald-Hartwig reaction.[2][9][10]

Troubleshooting Guide

The table below summarizes common issues, their potential causes, and recommended solutions to streamline the optimization process.

Issue Observed Potential Cause(s) Recommended Solution(s)
Significant Dehalogenation 1. High reactivity of the C-I bond.[5] 2. Interference from unprotected pyrazole N-H.[1] 3. Base is too strong.[1] 4. Presence of a hydrogen source (e.g., water).[2]1. Switch to 4-bromo- or 4-chloropyrazole if possible.[1][6] 2. Protect the pyrazole nitrogen (e.g., with a trityl group).[1] 3. Use a milder base such as K₃PO₄ or Cs₂CO₃.[1] 4. Use anhydrous solvents and reagents.[2]
Low or No Conversion 1. Inactive catalyst or inappropriate ligand.[2] 2. Base is too weak or insoluble.[2] 3. Reaction temperature is too low.[1][2] 4. Poor quality of reagents (e.g., degraded boronic acid).[2]1. Use a modern precatalyst (e.g., XPhos Pd G2) and a bulky, electron-rich ligand.[1][2] 2. Screen stronger bases (K₃PO₄, Cs₂CO₃).[2] 3. Increase temperature incrementally; consider microwave heating.[1][2][4] 4. Use fresh, high-purity starting materials.[2]
Homo-coupling of Coupling Partner 1. Presence of oxygen.[1][2] 2. Catalyst system favors side reaction.[1]1. Ensure strict anaerobic conditions by thoroughly degassing all reagents and solvents.[1][2] 2. For Sonogashira, use a "copper-free" protocol.[1] For Suzuki, screen different Pd catalysts/ligands.[2]
β-Hydride Elimination (Buchwald-Hartwig) 1. Use of alkylamines with β-hydrogens with a Pd catalyst.[8][9]1. Switch to a copper-catalyzed (Ullmann-type) coupling system, which is more effective for these substrates.[2][9]

Experimental and Process Visualization

Troubleshooting_Workflow Troubleshooting Dehalogenation of 4-Iodopyrazole start Significant Dehalogenation Observed? sub_check Is Pyrazole N-H Protected? start->sub_check Yes end_node Problem Minimized start->end_node No sol_protect Protect N-H with Trityl or Boc group sub_check->sol_protect No base_check Base Selection sub_check->base_check Yes sol_protect->base_check base_sol Switch to milder base (e.g., K3PO4, Cs2CO3) base_check->base_sol halide_check Halogen Reactivity base_check->halide_check halide_sol Consider using 4-bromo or 4-chloropyrazole halide_check->halide_sol conditions_check Reaction Conditions halide_check->conditions_check conditions_sol Ensure strictly anhydrous and anaerobic conditions conditions_check->conditions_sol conditions_check->end_node

Caption: Troubleshooting workflow for addressing dehalogenation.

Competing_Pathways Competing Reaction Pathways cluster_main Catalytic Cycle Ar-Pd(II)-I Pyrazolyl-Pd(II)-I Intermediate desired Desired Cross-Coupling Product Ar-Pd(II)-I->desired Reductive Elimination undesired Dehalogenated Pyrazole (Side Product) Ar-Pd(II)-I->undesired Hydrodehalogenation partner + Coupling Partner (e.g., R-B(OH)2) partner->Ar-Pd(II)-I Transmetalation h_source + Hydrogen Source (e.g., H2O, base) h_source->Ar-Pd(II)-I

Caption: Desired cross-coupling vs. undesired dehalogenation.

Data on Reaction Conditions

The selection of catalyst, base, and solvent is critical for success. The tables below provide general starting conditions for common cross-coupling reactions of 4-iodopyrazole.

Table 1: General Conditions for Suzuki-Miyaura Coupling

Component Recommendation Notes
Pd Catalyst Pd(OAc)₂ / SPhos, XPhos Pd G2, Pd(PPh₃)₄[2][3] Modern precatalysts like XPhos Pd G2 often give superior results.[1]
Base K₂CO₃, K₃PO₄, Cs₂CO₃[1][2] K₃PO₄ and Cs₂CO₃ are effective but milder bases that can reduce dehalogenation.[1][2]
Solvent Dioxane/H₂O, EtOH/H₂O, DMF/H₂O[1][3] A protic co-solvent is often required. Ensure solvents are thoroughly degassed.[1]

| Temperature | 80 - 120 °C[3] | Microwave heating can accelerate the reaction.[1][2] |

Table 2: General Conditions for Sonogashira Coupling

Component Recommendation Notes
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄[2][3] The classic Pd(PPh₃)₂Cl₂/CuI system is robust and reliable.[3]
Cu Co-catalyst CuI (5-10 mol%)[1] Can be omitted in "copper-free" variants to avoid Glaser homo-coupling.[1]
Base Triethylamine (Et₃N), Diisopropylamine (DIPEA)[1] The amine base often serves as the solvent or co-solvent.
Solvent DMF, THF, or Dioxane (anhydrous, degassed)[1] Solvent choice can influence reaction rate and catalyst stability.

| Temperature | Room Temp to 100 °C[1] | Heating is generally required for less reactive halides, but 4-iodopyrazole is highly reactive.[1] |

Table 3: General Conditions for Buchwald-Hartwig Amination

Component Recommendation Notes
Catalyst System Pd-catalyzed (for amines w/o β-H): Pd₂(dba)₃ / XPhos[11] Cu-catalyzed (for amines w/ β-H): CuI / 1,10-phenanthroline[1][5] The choice of metal is critical and depends on the amine structure.[9][12]
Base NaOtBu, KOtBu, K₂CO₃[1][12] The choice of base depends on the nucleophile's reactivity and the catalyst system.
Solvent Dioxane, Toluene, or DMF (anhydrous, degassed)[1][12] Anhydrous, polar aprotic solvents are typically used.

| Temperature | 90 - 120 °C | Microwave irradiation can be used to shorten reaction times.[9] |

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • In an oven-dried microwave reaction vial, combine the 4-iodopyrazole (1.0 equiv), the desired boronic acid (1.1-1.5 equiv), and K₂CO₃ (3.0 equiv).[1]

  • Add the palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%).

  • Seal the vial with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent mixture (e.g., 4:1 Dioxane/H₂O) via syringe.[1]

  • Heat the reaction to 80-120 °C with vigorous stirring and monitor by TLC or LC-MS.[2][3]

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[1]

Protocol 2: General Procedure for "Copper-Free" Sonogashira Coupling

  • To an oven-dried Schlenk tube, add the 4-iodopyrazole (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Seal the vessel, then evacuate and backfill with an inert gas three times.

  • Add anhydrous, degassed solvent (e.g., DMF or THF) and base (e.g., Et₃N, 3.0 equiv) via syringe.[1]

  • Add the terminal alkyne (1.2 equiv) dropwise.

  • Stir the mixture at the desired temperature (room temperature to 80 °C) and monitor progress by TLC.

  • Upon completion, filter the reaction mixture and remove the solvent under reduced pressure.[2]

  • Purify the residue by column chromatography.[2]

Protocol 3: General Procedure for Copper-Catalyzed Amination (Ullmann-type)

This protocol is recommended for alkylamines possessing β-hydrogens.

  • To an oven-dried Schlenk tube, add the 4-iodopyrazole (1.0 equiv), copper(I) iodide (10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv).[1]

  • Seal the vessel, then evacuate and backfill with an inert gas three times.

  • Add anhydrous, degassed solvent (e.g., Dioxane or DMF) via syringe, followed by the desired amine (1.2 equiv).[1]

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove copper salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 4-Iodopyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the efficient cross-coupling of 4-iodopyrazole. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions for functionalizing 4-iodopyrazole?

A1: 4-Iodopyrazole is a versatile building block used in several critical catalytic reactions to form new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.[1] The most common reactions include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[1][2]

  • Sonogashira Coupling: For synthesizing substituted alkynes by reacting with terminal alkynes.[1][3]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.[1][3]

  • Heck-Mizoroki Reaction: For the alkenylation of the pyrazole core.[4]

  • C-O Coupling Reactions: For the synthesis of ethers and other oxygen-containing compounds.[1]

Q2: Why is 4-iodopyrazole generally more reactive than 4-bromo- or 4-chloropyrazole?

A2: The reactivity of 4-halopyrazoles in palladium-catalyzed cross-coupling reactions is largely determined by the strength of the carbon-halogen bond.[1] The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, leading to a general reactivity trend of I > Br > Cl.[4] This facilitates a more rapid oxidative addition to the metal catalyst, which is often the rate-limiting step in the catalytic cycle.[3][5]

Q3: When should I consider using a copper catalyst instead of a palladium catalyst?

A3: While palladium catalysts are widely used, copper-based systems can be more effective in certain situations. For instance, in Buchwald-Hartwig amination reactions with alkylamines containing β-hydrogens, a common side reaction is β-hydride elimination when using palladium catalysts.[6] In such cases, a copper-catalyzed Ullmann-type coupling can be more efficient.[3][6] Copper(I) iodide (CuI) has been shown to be particularly effective for the C-N coupling of 4-iodopyrazoles with these types of alkylamines.[3][6] Additionally, direct C-O coupling with alcohols can be achieved using a CuI catalyst.[5][7]

Troubleshooting Guides

Low or No Product Yield

Q4: My cross-coupling reaction with 4-iodopyrazole is resulting in low to no product formation. What are the potential causes and how can I troubleshoot this?

A4: Low or no yield is a frequent issue that can arise from several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst Inactivity: The active Pd(0) species might not be forming or could be deactivating.[6]

    • Solution: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable pre-catalyst such as a palladacycle (e.g., XPhos Pd G2) which readily generates the active species.[5][6] Ensure all solvents and reagents are thoroughly degassed to prevent catalyst oxidation.[6]

  • Inappropriate Ligand Choice: The ligand may not be suitable for the 4-iodopyrazole substrate, leading to inefficient oxidative addition or reductive elimination.[6]

    • Solution: For electron-rich heteroaromatic substrates like pyrazoles, bulky, electron-rich phosphine ligands such as the Buchwald ligands (e.g., XPhos, SPhos) are often effective.[6]

  • Incorrect Base Selection: The base might be too weak or have poor solubility in the reaction medium.

    • Solution: Screen stronger bases like K₃PO₄ or Cs₂CO₃. For anhydrous bases like K₃PO₄, adding a small amount of water can be beneficial, particularly in Suzuki couplings.[6][8]

  • Low Reaction Temperature: The reaction temperature may be insufficient for the reaction to proceed efficiently.

    • Solution: Gradually increase the reaction temperature. Microwave irradiation can also be employed for rapid and uniform heating, often significantly reducing reaction times.[6]

  • Poor Reagent Quality: Degradation of starting materials, especially boronic acids in Suzuki couplings, can halt the reaction.[6]

    • Solution: Use fresh, high-purity starting materials. Boronic acids are particularly susceptible to degradation and should be stored properly.[6]

Common Side Reactions

Q5: I am observing a significant amount of a side product that appears to be my starting material without the iodine (dehalogenation). What is causing this and how can I prevent it?

A5: Dehalogenation, or hydrodehalogenation, is a common side reaction with heteroaryl halides.[6] It occurs when the aryl-palladium intermediate reacts with a hydrogen source instead of the intended coupling partner.[6]

  • For Suzuki Couplings: 4-Iodo-aminopyrazoles are particularly prone to dehalogenation.[6] While not always practical, switching to the corresponding 4-bromo- or 4-chloro-pyrazole may reduce this side reaction.[5][6]

  • General Solutions:

    • Anhydrous Conditions: Rigorously exclude water from the reaction, as it can be a hydrogen source. Use dry solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen).[6]

    • Base Selection: The choice of base can influence the extent of dehalogenation. Weaker bases like K₂CO₃ or Cs₂CO₃ may be preferable to stronger bases in some cases.[6]

    • N-H Acidity: For N-unsubstituted pyrazoles, the acidic N-H proton can interfere with the reaction. Protecting the pyrazole nitrogen (e.g., with a Boc or trityl group) can significantly suppress dehalogenation.[5]

Q6: My reaction is producing a significant amount of homo-coupled products (e.g., biaryls from boronic acids in Suzuki coupling). How can I minimize this?

A6: Homo-coupling is often promoted by the presence of oxygen or can be inherent to certain catalyst systems.[6]

  • Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction to prevent oxygen-mediated homo-coupling.[6]

  • Catalyst Screening: Some catalyst systems have a higher propensity for homo-coupling. Screening different palladium sources and ligands can help identify a more selective system.[6]

  • For Sonogashira Couplings: In Sonogashira couplings, alkyne homo-coupling (Glaser coupling) can be a concern. Running the reaction under strictly anaerobic conditions and controlling the addition of the alkyne can be beneficial.[6]

Q7: My reaction yields are inconsistent between different batches. What could be the cause?

A7: Inconsistent yields often point to variability in reagent quality or reaction setup.[6]

  • Reagent Quality: Ensure all reagents, especially the catalyst, base, and any sensitive coupling partners like boronic acids, are of consistent quality and stored correctly.

  • Reaction Setup: Maintain consistency in degassing techniques, stirring speed, and heating. Even minor variations can impact the reaction outcome.

  • Water Content: For reactions sensitive to water, ensure solvents are properly dried and handled under an inert atmosphere. The water content in bases like K₃PO₄ can also vary.

Data Presentation: Catalyst Systems for Cross-Coupling of 4-Iodopyrazole

Suzuki-Miyaura Coupling
Catalyst SystemBaseSolventTemp (°C)Yield (%)Notes
Pd(PPh₃)₄K₂CO₃Toluene/H₂O80-10040-60A standard, readily available catalyst, may require higher temperatures.[6]
PdCl₂(dppf)K₂CO₃Dioxane80-10050-70Often provides better results than Pd(PPh₃)₄.[6]
Pd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O70-9070-90Versatile Pd(0) source with a bulky ligand, shows good activity.[6]
Pd(OAc)₂ / SPhosKFToluene/H₂O80Good to ExcellentHighly effective for a variety of substituted arylboronic acids.[6]
XPhos Pd G2K₂CO₃EtOH/H₂O (3:1)120 (µW)HighPre-catalyst that is often more efficient and air-stable.[5]
Sonogashira Coupling
Catalyst SystemCo-catalystBaseSolventTemp (°C)Yield (%)Notes
Pd(PPh₃)₂Cl₂CuIEt₃NEt₃NRTHighA classic and effective system with mild conditions.[4][6]
PdCl₂(PPh₃)₂CuIEt₃NDMFRTGoodSelective coupling for dihalopyrazoles.[9]
Heck-Mizoroki Reaction
Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Notes
Pd(OAc)₂P(OEt)₃Et₃NDMF100up to 95P(OEt)₃ was found to be a suitable ligand for this transformation.[4][10]
Buchwald-Hartwig Amination
Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Notes
Pd(dba)₂tBuDavePhosKOtBuXylene160 (µW)GoodEffective for amines lacking a β-hydrogen; 4-bromopyrazole can be a better substrate.[3][11]
CuI2-isobutyrylcyclohexanoneKOtBuDMF100-120~70More effective for alkylamines with β-hydrogens.[3][12]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel, add the 4-iodopyrazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[6]

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).[6]

  • Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen).[6]

  • Add a degassed solvent mixture (e.g., 4:1 dioxane/water or toluene/water).[6]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor progress by TLC or LC-MS.[6]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by column chromatography on silica gel.[6]

General Procedure for Sonogashira Coupling
  • In a reaction vessel under an inert atmosphere, combine the 4-iodopyrazole (1.0 equiv.), the terminal alkyne (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).[1][6]

  • Add the solvent and base (e.g., triethylamine).[1][6]

  • Stir the mixture at room temperature and monitor the reaction progress by TLC.[6]

  • Upon completion, filter the reaction mixture and remove the solvent under reduced pressure.[6]

  • Purify the residue by column chromatography to yield the desired product.[6]

General Procedure for Heck-Mizoroki Reaction
  • In a sealed tube, combine the 1-protected-4-iodo-1H-pyrazole (1.0 equiv.), an alkene (1.2 equiv.), Pd(OAc)₂ (2 mol%), P(OEt)₃ (4 mol%), and Et₃N (2.0 equiv.) in DMF.[4]

  • Heat the mixture at 100 °C.[4]

  • Monitor the reaction progress by TLC.[4]

  • After completion, cool the reaction mixture to room temperature, dilute with water, and extract with an appropriate organic solvent.[4]

  • Wash the combined organic extracts with brine, dry over a drying agent, and concentrate in vacuo.[4]

  • Purify the crude product by column chromatography.[4]

General Procedure for Copper-Catalyzed Buchwald-Hartwig Amination (for amines with β-hydrogens)
  • In an oven-dried Schlenk tube under an inert atmosphere, combine the 4-iodo-1-tritylpyrazole (1.0 equiv.), CuI (20 mol%), and KOtBu (2.0 equiv.).[12]

  • Evacuate and backfill the tube with inert gas three times.[12]

  • Add anhydrous DMF, the amine (1.5-2.0 equiv.), and 2-isobutyrylcyclohexanone (40 mol%) via syringe.[12]

  • Seal the tube and heat the reaction mixture to 100-120 °C with stirring.[12]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.[12]

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water and filter through a pad of Celite.[12]

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Low/No Product Yield catalyst Check Catalyst Activity start->catalyst Inactive Catalyst? ligand Evaluate Ligand Choice catalyst->ligand Use Pre-catalyst (e.g., XPhos Pd G2) success Successful Coupling catalyst->success Active base Screen Bases ligand->base Screen Ligands (e.g., XPhos, SPhos) ligand->success Appropriate temp Increase Temperature base->temp Screen Bases (e.g., K3PO4, Cs2CO3) base->success Effective reagents Verify Reagent Quality temp->reagents Increase Temperature (Consider Microwave) temp->success Optimal reagents->success Use Fresh/Pure Starting Materials

Caption: A logical workflow for troubleshooting low product yield.

Catalyst_Selection start Desired Transformation cc_bond C-C Bond Formation start->cc_bond cn_bond C-N Bond Formation start->cn_bond co_bond C-O Bond Formation start->co_bond suzuki Suzuki-Miyaura (Pd-catalyzed) cc_bond->suzuki Aryl/Vinyl sonogashira Sonogashira (Pd/Cu-catalyzed) cc_bond->sonogashira Alkynyl heck Heck-Mizoroki (Pd-catalyzed) cc_bond->heck Alkenyl buchwald Buchwald-Hartwig (Pd or Cu-catalyzed) cn_bond->buchwald ullmann Ullmann-type (Cu-catalyzed) co_bond->ullmann

Caption: Catalyst selection guide based on the desired transformation.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition 4-Iodopyrazole (Ar-I) intermediate1 Ar-Pd(II)L2-I oxidative_addition->intermediate1 transmetalation Transmetalation intermediate1->transmetalation Boronic Acid (R-B(OH)2) + Base intermediate2 Ar-Pd(II)L2-R transmetalation->intermediate2 reductive_elimination Reductive Elimination intermediate2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-R (Coupled Product) reductive_elimination->product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Troubleshooting low product formation in pyrazole coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly low product formation, encountered during pyrazole coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during pyrazole coupling reactions, offering potential causes and solutions.

General Issues

Q1: My pyrazole coupling reaction is resulting in a very low yield. What are the common causes?

Low yields in pyrazole coupling reactions can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions.[1] Key areas to investigate include:

  • Purity of Starting Materials: Ensure that the pyrazole, aryl halide (or other coupling partner), catalyst, ligand, and base are of high purity. Impurities can lead to side reactions and catalyst deactivation.[2][3] Hydrazine derivatives, if used as precursors, can degrade over time; using a freshly opened or purified reagent is recommended.[1]

  • Reaction Conditions: Temperature, reaction time, solvent, and the choice of base are critical parameters that may require optimization.[1][2]

  • Catalyst and Ligand Integrity: Catalysts and ligands, especially air- and moisture-sensitive phosphine-based ligands, can degrade if not stored and handled properly under an inert atmosphere.[3]

  • Inert Atmosphere: Many coupling reactions, particularly those involving palladium catalysts, are sensitive to oxygen, which can deactivate the catalyst.[3] Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that solvents are properly degassed.[3]

Q2: I am observing the formation of significant side products. What are the most common ones and how can I minimize them?

Common side reactions in pyrazole coupling reactions include:

  • Hydrodehalogenation: This is the replacement of the halogen on the aryl halide with a hydrogen atom. It can be minimized by optimizing the base, lowering the reaction temperature, and screening different ligands.[3][4]

  • Homocoupling: Formation of biaryl products from the coupling of two aryl halides can occur, especially in metal-catalyzed N-arylation reactions.[2]

  • Protodeboronation: In Suzuki reactions, the boronic acid can be replaced by a hydrogen atom, particularly at higher temperatures.[5][6]

  • Regioisomer Formation: When using unsymmetrical pyrazoles, coupling can occur at different positions, leading to a mixture of products.[2] Careful selection of protecting groups or reaction conditions can sometimes control regioselectivity.

Below is a troubleshooting workflow to address low product formation:

G Troubleshooting Low Yield in Pyrazole Coupling A Low Yield Observed B Check Starting Material Purity (Pyrazole, Aryl Halide, Reagents) A->B C Verify Catalyst and Ligand Activity A->C D Ensure Proper Inert Atmosphere and Degassed Solvents A->D J Analyze for Side Products (e.g., Hydrodehalogenation, Homocoupling) A->J E Optimize Reaction Conditions B->E C->E D->E F Screen Different Catalysts/Ligands E->F G Screen Different Bases E->G H Screen Different Solvents E->H I Vary Temperature and Reaction Time E->I K Yield Improved? F->K G->K H->K I->K J->E K->A No, Re-evaluate L Problem Solved K->L Yes G Key Decisions in Pyrazole Coupling Setup A Define Coupling Partners (e.g., Halopyrazole, Boronic Acid, Amine) B Choose Coupling Reaction Type A->B C Suzuki Coupling (C-C) B->C C-C Bond D Buchwald-Hartwig (C-N) B->D C-N Bond (Pd) E Copper-Catalyzed (C-N) B->E C-N Bond (Cu) F Select Catalyst and Ligand C->F D->F E->F G Select Base F->G H Select Solvent G->H I Set Reaction Temperature and Time H->I J Run Reaction and Monitor Progress I->J G Experimental Workflow for Pyrazole Coupling A Add Reagents (Pyrazole, Coupling Partner, Catalyst, Base) to Flask B Evacuate and Backfill with Inert Gas A->B C Add Degassed Solvent B->C D Heat to Reaction Temperature C->D E Monitor Reaction by TLC/LC-MS D->E F Reaction Complete? E->F F->E No G Aqueous Work-up and Extraction F->G Yes H Drying and Solvent Removal G->H I Purification (e.g., Column Chromatography) H->I J Characterization of Product I->J

References

Technical Support Center: Improving Catalyst Stability in Sonogashira Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and improving catalyst stability in Sonogashira reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst instability in a Sonogashira reaction?

A1: The most common indicators of catalyst instability include low or no product yield, the formation of a black precipitate (commonly known as "palladium black"), and the prevalence of side reactions such as the homocoupling of the terminal alkyne (Glaser coupling).[1] Catalyst deactivation can also manifest as a reaction that starts but does not proceed to completion.

Q2: My reaction mixture turned black. What does this mean and what should I do?

A2: The formation of a black precipitate, or "palladium black," signifies the decomposition and aggregation of the palladium(0) catalyst into an inactive form. This can be triggered by several factors including:

  • High temperatures: Excessive heat can accelerate catalyst decomposition.

  • Presence of oxygen: While many modern protocols are more robust, oxygen can promote the oxidation of the Pd(0) species.

  • Inappropriate solvent choice: Some solvents may not effectively stabilize the catalytic species. For instance, there is anecdotal evidence that THF may promote the formation of palladium black under certain conditions.[1]

  • Impurities in reagents: Impurities in the solvent, base, or starting materials can poison the catalyst.

To address this, it is recommended to use fresh, high-purity, and degassed reagents and solvents, and to ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).

Q3: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this?

A3: Glaser coupling is a common side reaction, particularly in copper-co-catalyzed Sonogashira reactions, and is promoted by the presence of oxygen. To minimize this side reaction:

  • Ensure strictly anaerobic conditions: Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by sparging with an inert gas) and maintain an inert atmosphere throughout the reaction.

  • Consider copper-free conditions: The copper(I) co-catalyst is a primary promoter of Glaser coupling. Numerous copper-free protocols have been developed to circumvent this issue.[2][3]

  • Slow addition of the alkyne: In some cases, adding the alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[4]

Q4: What is catalyst leaching and how can I test for it?

A4: Catalyst leaching is the loss of the active metal from a heterogeneous (solid-supported) catalyst into the reaction solution. This is a significant issue as it can lead to product contamination and a decrease in the recyclability and long-term stability of the catalyst.[5]

A common method to test for leaching of a heterogeneous catalyst is the hot filtration test . In this test, the solid catalyst is filtered from the hot reaction mixture at partial conversion. The filtrate is then allowed to continue reacting under the same conditions. If the reaction continues to progress in the filtrate, it indicates that active catalytic species have leached from the solid support into the solution.[3]

Troubleshooting Guide

Issue: Low or No Product Yield

When encountering low to no product yield, a systematic approach to identify the root cause is essential. The following troubleshooting workflow can guide your investigation.

TroubleshootingWorkflow start Low/No Yield catalyst_check 1. Catalyst System Evaluation start->catalyst_check reagent_check 2. Reagent Quality Check catalyst_check->reagent_check catalyst_active Is the Pd catalyst active? (Use fresh, properly stored catalyst) catalyst_check->catalyst_active conditions_check 3. Reaction Conditions Optimization reagent_check->conditions_check reagents_pure Are starting materials pure? (Purify if necessary) reagent_check->reagents_pure side_reactions 4. Side Reaction Analysis conditions_check->side_reactions solvent_choice Is the solvent appropriate and dry? (Ensure anhydrous and degassed) conditions_check->solvent_choice glaser_coupling Is Glaser homocoupling observed? (Ensure anaerobic conditions, consider Cu-free) side_reactions->glaser_coupling ligand_choice Is the ligand appropriate? (Consider electron-rich/bulky phosphines or NHCs) catalyst_active->ligand_choice solution Implement recommended changes and re-run reaction ligand_choice->solution Yes copper_fresh Is the CuI co-catalyst fresh? (Use a new batch if applicable) reagents_pure->copper_fresh copper_fresh->solution Yes base_suitable Is the base suitable and sufficient? (Use dry amine base in excess) solvent_choice->base_suitable temperature_optimal Is the reaction temperature optimal? (Adjust as needed; too high can cause decomposition) base_suitable->temperature_optimal temperature_optimal->solution Yes pd_black Is Palladium Black forming? (Check for impurities, adjust temperature) glaser_coupling->pd_black pd_black->solution Yes

Caption: Troubleshooting workflow for low yields in Sonogashira reactions.

Data on Catalyst Stability and Performance

The choice of catalyst system significantly impacts stability and efficiency. Below is a comparison of various palladium catalysts used in Sonogashira reactions.

Table 1: Comparison of Catalyst Performance and Recyclability
Catalyst SystemSupportLigandTON (Turnover Number)TOF (Turnover Frequency, h⁻¹)Recycling (Yield %)Reference
Pd/C ("UC Pd")CarbonXPhos--4 cycles (>80%)[1]
Pd(II)-MCNMesoporous Carbon NitrideNoneHigh--[6]
Pd@Hal-P-PyHalloysite NanotubesPyridine--5 cycles (>90%)[6]
Pd(NH₃)₄²⁺/(NH₄)YZeolite YNH₃--Recyclable[5]
Pd₁@NCN-doped CarbonPPh₃138046Multiple reuses[7]
Table 2: Palladium Leaching in Supported Catalysts
Catalyst SystemSupportLeached PdAnalysis MethodReference
Pd/C ("UC Pd")CarbonNot specified, but recyclableICP[1]
Pd-MPTAT-1Mesoporous PolymerNot specified, recyclable-[8]
Pd/SFSilk FibroinNegligibleNot specified[4]
Pd-PDMSCarbon-supported Polysiloxane22 ppbNot specified[9]
Pd(OAc)₂/TPPTSMesoporous SilicaSignificantNot specified[10]

Experimental Protocols

General Experimental Protocol for a Copper-Free Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup:

    • To a flame-dried Schlenk flask or sealed tube, add the aryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., P(t-Bu)₃, 4 mol%).

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.[7]

  • Addition of Reagents:

    • Add the degassed solvent (e.g., DMF or acetonitrile) and the degassed amine base (e.g., triethylamine, 2.0 equiv.) via syringe.[11]

    • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction:

    • Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C) and monitor its progress by an appropriate technique (e.g., TLC or GC-MS).[12][13]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol for Hot Filtration Test

This test is used to determine if a heterogeneous catalyst is leaching active species into the solution.

  • Initial Reaction:

    • Set up the Sonogashira reaction with the heterogeneous catalyst as per the standard protocol.

    • Allow the reaction to proceed to approximately 20-50% conversion, monitoring by TLC or GC.

  • Filtration:

    • While maintaining the reaction temperature, quickly filter the hot reaction mixture through a pre-heated fritted funnel or a cannula filter to remove the solid catalyst.

    • Collect the hot filtrate in a new, pre-heated, flame-dried Schlenk flask under an inert atmosphere.

  • Continued Reaction of Filtrate:

    • Continue to stir the filtrate at the same reaction temperature.

    • Monitor the progress of the reaction in the filtrate over time.

  • Analysis:

    • If the reaction in the filtrate continues to proceed to a higher conversion, it indicates that active catalytic species have leached from the solid support.

    • If the reaction in the filtrate stops or proceeds very slowly, it suggests that the catalysis is truly heterogeneous.

Protocol for Sample Preparation for ICP-AES/MS Analysis of Palladium Leaching

This protocol outlines the digestion of an organic reaction mixture to analyze for trace palladium content.

  • Sample Collection:

    • After the Sonogashira reaction is complete, take a known mass or volume of the crude reaction mixture.

  • Digestion:

    • Place the sample in a suitable digestion vessel (e.g., a PTFE-lined microwave digestion vessel).

    • Add a mixture of high-purity trace metal grade acids. A common mixture is aqua regia (3:1 concentrated HCl:HNO₃).[11][14] For organic matrices, the addition of hydrogen peroxide can aid in decomposition.[15][16]

    • If using microwave digestion, follow the instrument manufacturer's guidelines for temperature and pressure ramping. A typical procedure might involve heating to 200 °C for 15-30 minutes.[15]

    • If using hot plate digestion, heat the sample in a fume hood until the organic matrix is decomposed and the volume is reduced. Do not allow the sample to go to dryness.

  • Dilution:

    • After cooling, quantitatively transfer the digested sample to a volumetric flask.

    • Dilute to a known volume with deionized water to a final acid concentration of 2-5%.[16]

  • Analysis:

    • Analyze the diluted sample by ICP-AES or ICP-MS. It is crucial to prepare matrix-matched standards for accurate quantification.

Visualizations

Catalytic Cycles in Sonogashira Reactions

Sonogashira_Cycles cluster_0 Pd Catalytic Cycle cluster_1 Cu Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L₂) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkyne Ar-Pd(II)-C≡CR(L₂) PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination (Ar-C≡CR) CuX Cu(I)X Cu_Alkyne Cu(I)-C≡CR CuX->Cu_Alkyne Deprotonation (R-C≡C-H, Base) CuX->Cu_Alkyne Cu_Alkyne->PdII_Aryl

Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Catalyst Deactivation Pathway

Deactivation_Pathway cluster_factors Deactivation Factors Active_Catalyst Active Pd(0)L₂ Species Deactivated_Catalyst Inactive Pd Black (Aggregated Pd) Active_Catalyst->Deactivated_Catalyst Decomposition/ Aggregation High_Temp High Temperature High_Temp->Active_Catalyst Oxygen Oxygen Oxygen->Active_Catalyst Impurities Impurities Impurities->Active_Catalyst

Caption: A simplified pathway for palladium catalyst deactivation.

Workflow for Assessing Catalyst Stability

Stability_Workflow start Select Catalyst run_reaction Run Sonogashira Reaction start->run_reaction hot_filtration Hot Filtration Test run_reaction->hot_filtration recycling_test Recycling Test run_reaction->recycling_test icp_analysis ICP-AES/MS Analysis of Filtrate hot_filtration->icp_analysis leaching_check Leaching Observed? hot_filtration->leaching_check recycling_performance Yield Maintained? recycling_test->recycling_performance leaching_check->recycling_performance No unstable Unstable Catalyst leaching_check->unstable Yes stable Stable Catalyst recycling_performance->stable Yes recycling_performance->unstable No

Caption: Experimental workflow for evaluating the stability of a heterogeneous Sonogashira catalyst.

References

Impact of N-H protection on 4-iodopyrazole reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-iodopyrazole. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the impact of N-H protection on the reactivity of 4-iodopyrazole in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is N-H protection often necessary when using 4-iodopyrazole in cross-coupling reactions?

A1: The N-H proton of the pyrazole ring is acidic and can cause several complications in cross-coupling reactions.[1] Protection is necessary to:

  • Prevent Deprotonation: Strong bases used in coupling reactions (e.g., NaOtBu, K₃PO₄) can deprotonate the N-H group. This consumes the base and can create an anionic pyrazole species that may interfere with the catalytic cycle.[1]

  • Avoid Catalyst Inhibition: The pyrazole ring itself can act as a ligand, coordinating to the metal catalyst (e.g., Palladium) and inhibiting its activity. N-H protection mitigates this by blocking the lone pair on the nitrogen from interfering.[2]

  • Prevent Side Reactions: The unprotected N-H group can sometimes participate in the coupling reaction, leading to the formation of undesired polymers or N-arylated byproducts.[3]

  • Enable Certain Reactions: For reactions that involve organometallic intermediates, such as directed lithiation, N-protection is mandatory to prevent the acidic proton from quenching the reagent.[4]

Q2: What are the most common N-protecting groups for pyrazoles, and how do I select the appropriate one?

A2: The choice of protecting group is critical and depends on its stability under the specific reaction conditions and the ease of its subsequent removal. Common protecting groups include:

  • Boc (tert-butyloxycarbonyl): Widely used, but can be unstable under certain acidic or high-temperature conditions.[4][5]

  • Trityl (Tr): A bulky group that has shown excellent results in Heck-Mizoroki reactions, providing high yields where other groups like Boc and Cbz were unfavorable.[5]

  • Benzyl (Bn): A generally stable group, also found to be acceptable for Heck reactions.[5]

  • Ethoxyethyl (EtOEt): Another common choice for protecting the pyrazole nitrogen.[4][6]

Selection should be based on compatibility with your planned reaction conditions (base, temperature, catalyst system) and downstream synthetic steps.

Q3: Is it possible to perform cross-coupling reactions on unprotected 4-iodopyrazole?

A3: Yes, it is possible, particularly in reactions that use milder bases. However, it carries significant risks, including lower yields, catalyst inhibition, and the formation of complex side products due to the issues mentioned in Q1.[2][3] For consistency and higher yields, especially during library synthesis or scale-up, N-protection is highly recommended.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q: My Suzuki-Miyaura coupling with an N-protected 4-iodopyrazole is failing or giving very low yield. What are the likely causes?

A: Low conversion in Suzuki-Miyaura reactions is a common issue. A systematic troubleshooting approach is recommended:

  • Catalyst Inactivity: The active Pd(0) species may not be forming efficiently or may be deactivating. Consider using a modern pre-catalyst, such as XPhos Pd G2, which readily generates the active species.[3][7] Ensure all solvents and reagents are rigorously degassed to prevent catalyst oxidation.[3][7]

  • Incorrect Ligand/Base Combination: For electron-rich substrates like pyrazoles, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often effective.[2][7] The chosen base may be too weak or poorly soluble. Screen stronger bases like K₃PO₄ or Cs₂CO₃.[3][7]

  • Low Reaction Temperature: The oxidative addition step can be rate-limiting. A stepwise increase in temperature may be necessary. Microwave irradiation can offer rapid and uniform heating, often reducing reaction times significantly.[3][7]

  • Poor Reagent Quality: Boronic acids are particularly susceptible to degradation. Use fresh, high-purity starting materials and ensure all solvents are anhydrous.[7]

Issue 2: Major Side Products Observed

Q: I am observing a significant amount of a dehalogenated byproduct (pyrazole instead of the coupled product). Why is this happening and how can I minimize it?

A: Dehalogenation is a known side reaction for highly reactive aryl iodides like 4-iodopyrazole.[8] It occurs when the aryl-palladium intermediate reacts with a hydrogen source instead of the coupling partner.

Solutions:

  • Anhydrous Conditions: Rigorously exclude water from the reaction, as it can be a hydrogen source. Use dry solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen).[7]

  • Change Halogen: While not always practical, switching to the less reactive 4-bromo- or 4-chloro-pyrazole can significantly reduce dehalogenation, although more forcing conditions may be required.[8][9]

  • Optimize Reaction Parameters: Running the reaction at the lowest effective temperature can help suppress this side reaction.[3]

Q: My reaction is producing a polymeric substance and very little of the desired product. What is the cause?

A: Polymerization is a strong indicator that you are using an N-unsubstituted 4-iodopyrazole.[3] The free N-H group can participate in the coupling reaction, leading to the formation of polymer chains.

Solution:

  • Protect the Pyrazole Nitrogen: The definitive solution is to protect the pyrazole N-H group before attempting the cross-coupling reaction.[3]

Data Presentation

Table 1: Effect of N-Protecting Group on Heck-Mizoroki Reaction Yield

This table summarizes the yields obtained from the Heck-Mizoroki reaction between various N-protected 4-iodopyrazoles and n-butyl acrylate.

EntryN-Protecting GroupProductYield (%)
1Trityl (Tr)2a95
2Benzyl (Bn)2b70
3PMB2c45
4DMB2d46
5Boc2e<5
6Cbz2f<5
Data sourced from a study on the Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles.[5]

The data clearly indicates that for this specific transformation, the Trityl (Tr) group is superior, while urethane-type protecting groups like Boc and Cbz are unsuitable.[5]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of 4-Iodopyrazole
  • To a solution of 4-iodopyrazole (1.0 equiv) in a suitable solvent (e.g., dichloromethane or THF), add di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the N-Boc-4-iodopyrazole.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of N-Protected 4-Iodopyrazole
  • In a microwave reaction vial, combine the N-protected 4-iodopyrazole (1.0 equiv), the desired boronic acid (1.1 equiv), and a base such as K₂CO₃ (3.0 equiv).[7]

  • Add the palladium pre-catalyst (e.g., XPhos Pd G2, 2 mol%).[7]

  • Add a degassed solvent mixture, such as 3:1 ethanol/water.[7]

  • Seal the vial tightly and place it in a microwave reactor.

  • Heat the reaction to 120 °C for 15-30 minutes, monitoring by TLC or LC-MS.[7]

  • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by silica gel column chromatography.[3]

Visualizations

G cluster_0 Troubleshooting Workflow: Low Yield in Cross-Coupling start Low or No Yield Observed reagents Verify Reagent Quality (Purity, Anhydrous) start->reagents atmosphere Ensure Inert Atmosphere (Degas Solvents) reagents->atmosphere Reagents OK catalyst Evaluate Catalyst System (Pre-catalyst, Ligand) atmosphere->catalyst Setup OK conditions Optimize Reaction Conditions (Base, Temperature, Solvent) catalyst->conditions Catalyst OK protection Check N-H Protection Strategy (Is it necessary? Is it stable?) conditions->protection Still Low Yield success Reaction Successful protection->success Optimized

Caption: Troubleshooting logic for addressing low-yield cross-coupling reactions.

G cluster_1 Impact of N-H Group on 4-Iodopyrazole Reactivity unprotected Unprotected 4-Iodopyrazole (N-H) deprotonation Deprotonation by Base unprotected->deprotonation inhibition Catalyst Inhibition (Ligand Behavior) unprotected->inhibition polymerization Polymerization unprotected->polymerization protected N-Protected 4-Iodopyrazole (N-P) desired_coupling Desired C-C or C-N Cross-Coupling protected->desired_coupling

Caption: Pathways showing protected vs. unprotected 4-iodopyrazole reactivity.

G cluster_2 General Experimental Workflow for Cross-Coupling setup Reaction Setup (Vessel, Reagents, Catalyst) degas Degas & Purge (Inert Atmosphere) setup->degas reaction Heating & Stirring (Conventional or Microwave) degas->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor workup Quench & Workup (Extraction, Washing) monitor->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: A typical experimental workflow for a cross-coupling reaction.

References

Technical Support Center: Synthesis of N-Aroylpyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-aroylpyrazoles. The information is presented in a clear question-and-answer format, with supporting data, experimental protocols, and visualizations to enhance understanding and practical application.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered in the synthesis of N-aroylpyrazoles?

A1: Researchers often face challenges such as low product yields, the formation of unwanted side products, including regioisomers, and slow reaction rates. These issues are frequently linked to suboptimal reaction conditions, particularly the choice of solvent.

Q2: How does the choice of solvent impact the synthesis of N-aroylpyrazoles?

A2: The solvent plays a critical role in the reaction's success. It can influence the solubility of reactants, the stability of intermediates, and the overall reaction pathway.[1] The polarity of the solvent is a key factor; for instance, while polar protic solvents like ethanol are commonly used, aprotic dipolar solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and N,N-dimethylacetamide (DMAc) have shown to provide superior results in certain pyrazole syntheses.[1] In some cases, the solvent can even react with starting materials or intermediates, leading to side reactions.[1]

Q3: Can changing the solvent improve the yield and regioselectivity of the reaction?

A3: Yes, modifying the solvent is a key strategy for improving both yield and regioselectivity. For reactions yielding inseparable mixtures of regioisomers, switching to fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or aprotic dipolar solvents like N,N-dimethylacetamide can dramatically improve regioselectivity compared to conventional solvents like ethanol.[2][3] The solvent can selectively stabilize one of the intermediate transition states, thereby favoring the formation of a specific regioisomer.[1]

Q4: Are there any eco-friendly solvent options for N-aroylpyrazole synthesis?

A4: Yes, green chemistry approaches are being explored. For some protocols, ethylene glycol has been used to achieve good to excellent yields at room temperature.[1] Additionally, microwave-assisted synthesis, often performed under solvent-free conditions or in aqueous media, presents a more environmentally friendly alternative, significantly reducing reaction times and the use of volatile organic solvents.[4][5]

Troubleshooting Guides

Problem 1: Low Product Yield

Symptoms: The isolated yield of the desired N-aroylpyrazole is significantly lower than expected.

Possible Causes and Solutions:

CauseRecommended Solution
Poor Solubility of Starting Materials Screen a variety of solvents to find one that effectively dissolves all reactants at the reaction temperature. Poor solubility can significantly hinder the reaction rate.[1]
Inappropriate Solvent Polarity Perform a small-scale solvent screening experiment with a range of solvents of varying polarities (e.g., ethanol, methanol, DMF, DMAc, toluene, dioxane) to identify the optimal solvent for your specific substrates.[1]
Suboptimal Reaction Temperature Optimize the reaction temperature. If the reaction is sluggish, consider switching to a higher-boiling solvent like toluene or xylene to allow for a higher reaction temperature.[1] However, be aware that excessively high temperatures can sometimes lead to decreased yields.[1]
Incomplete Reaction Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion before workup.
Product Degradation If the product is unstable, consider running the reaction at a lower temperature or using milder workup conditions.[6]
Problem 2: Formation of Side Products/Regioisomers

Symptoms: The presence of significant impurities or a mixture of regioisomers is observed in the crude product, complicating purification.

Possible Causes and Solutions:

CauseRecommended Solution
Competing Side Reactions The solvent can influence the prevalence of side reactions. For example, using methanol with certain substrates can lead to Michael addition as a side product.[1] Experimenting with different solvents can minimize the formation of unwanted byproducts.
Lack of Regiocontrol The formation of regioisomers is a common challenge with unsymmetrical starting materials.[2] To improve regioselectivity, experiment with different solvents. Basic solvents like pyrrolidine and tributylamine have been shown to selectively form N2 and N1 isomers in certain reactions.[1] The polarity of the solvent can have a significant impact on the isomeric ratio.[1]
Problem 3: Slow Reaction Rate

Symptoms: The reaction proceeds very slowly, requiring extended reaction times.

Possible Causes and Solutions:

CauseRecommended Solution
Low Reaction Temperature If the solvent's boiling point allows, increase the reaction temperature. If not, switch to a higher-boiling point solvent.[1]
Insufficient Mixing Ensure efficient stirring to maximize contact between reactants.
Low Reactant Concentration While being mindful of solubility limits, increasing the concentration of reactants can sometimes accelerate the reaction.
Conventional Heating Inefficiency Consider using microwave-assisted synthesis. This technique can dramatically reduce reaction times from hours to minutes.[1]

Experimental Protocols

General Protocol for Solvent Screening in N-Aroylpyrazole Synthesis
  • Preparation: In a series of small reaction vials, place the 1,3-dicarbonyl compound (1 mmol) and the corresponding aroylhydrazine (1 mmol).

  • Solvent Addition: To each vial, add a different solvent (2-5 mL) from a pre-selected screening library (e.g., ethanol, DMF, DMAc, toluene, dioxane, ethylene glycol).

  • Reaction: Stir the mixtures at a set temperature (e.g., room temperature, 60 °C, or reflux) and monitor the progress by TLC at regular intervals.

  • Analysis: Once the reaction in the most promising solvent(s) is complete, perform a workup and analyze the crude product by techniques such as NMR or LC-MS to determine the yield and purity.

Microwave-Assisted Synthesis Protocol (General)
  • Reactant Preparation: In a specialized microwave reaction vial equipped with a magnetic stir bar, combine the 1,3-dicarbonyl compound (1 mmol) and the aroylhydrazine (1 mmol).

  • Solvent/Catalyst Addition: Add a suitable solvent (e.g., ethanol, DMF) or perform the reaction under solvent-free conditions. If required, add a catalytic amount of an acid or base.[7]

  • Vial Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor and irradiate the mixture at a specified power and temperature (e.g., 100-400 W, 60-120°C) for a short duration (typically 2-15 minutes).[7]

  • Work-up: After cooling, isolate the product, for instance, by pouring the reaction mixture into ice-cold water followed by filtration. The crude product can then be purified by recrystallization.[7]

Data Presentation

Table 1: Effect of Solvent on the Yield of a Representative N-Aroylpyrazole Synthesis

EntrySolventTemperature (°C)Time (h)Yield (%)
1EthanolReflux865
2TolueneReflux672
3DMF80485
4DMAc80492
5Ethylene GlycolRT1278
6None (Microwave)1000.2595

Note: The data presented in this table is a representative example based on typical outcomes and may not reflect the results of all N-aroylpyrazole syntheses.

Visualizations

experimental_workflow cluster_start Problem Identification cluster_strategy Troubleshooting Strategy cluster_execution Execution & Analysis cluster_outcome Outcome start Low Yield or Side Product Formation solvent_screening Perform Solvent Screening (Polar Protic, Polar Aprotic, Nonpolar) start->solvent_screening Initial Step run_reactions Run Small-Scale Reactions solvent_screening->run_reactions temp_optimization Optimize Temperature temp_optimization->run_reactions mw_synthesis Consider Microwave Synthesis mw_synthesis->run_reactions monitor_progress Monitor by TLC/HPLC run_reactions->monitor_progress analyze_results Analyze Yield & Purity (NMR, LC-MS) monitor_progress->analyze_results analyze_results->temp_optimization If yield is still low analyze_results->mw_synthesis For faster reaction optimized_conditions Optimized Conditions Identified analyze_results->optimized_conditions If successful

Caption: Workflow for troubleshooting solvent effects in N-aroylpyrazole synthesis.

References

Technical Support Center: Purification Strategies for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of pyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the first logical step when developing a purification strategy for a new pyrazole derivative?

A1: The first step is to assess the crude reaction mixture. This involves determining the physical state of your product (solid or oil), its stability, and the nature of the primary impurities. A simple Thin-Layer Chromatography (TLC) analysis is crucial to visualize the number of components and estimate the polarity of your target compound. This initial assessment will guide your choice between crystallization, chromatography, extraction, or distillation.

Q2: My pyrazole synthesis uses hydrazine hydrate, which is difficult to remove. What are the best methods to eliminate it post-reaction?

A2: Excess hydrazine hydrate is a common impurity. Here are several effective strategies for its removal:

  • Azeotropic Distillation: Distilling the crude product with a solvent like xylene can effectively remove hydrazine hydrate as an azeotrope.[1]

  • Aqueous Wash/Extraction: If your product is soluble in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane), you can wash the organic layer repeatedly with water or brine to remove the highly water-soluble hydrazine.

  • Quenching: Before the main workup, you can quench unreacted hydrazine by adding an excess of acetone or benzaldehyde.[2] This forms the corresponding hydrazone, which is typically easier to separate during chromatography or crystallization.[2]

  • Precipitation: If the desired pyrazole derivative is a solid and insoluble in water, adding water to the reaction mixture can precipitate the product, leaving the hydrazine hydrate in the aqueous phase.[3]

Q3: My pyrazole derivative is a non-crystalline oil. What purification options do I have?

A3: Purifying oils or compounds that "oil out" during crystallization requires alternative methods.[4]

  • Silica Gel Chromatography: This is the most common and effective method for purifying oils. A suitable solvent system can be developed using TLC to separate the desired compound from impurities.

  • Distillation: If the oil is thermally stable and has a sufficiently low boiling point, vacuum distillation can be an excellent method for purification.

  • Salt Formation: If your pyrazole derivative contains a basic nitrogen atom, it can be converted into a salt by reacting it with an acid (e.g., HCl, H2SO4, oxalic acid).[5] The resulting salt is often a crystalline solid that can be purified by recrystallization and then neutralized to recover the purified pyrazole oil.[5][6]

Q4: My pyrazole derivative appears to be degrading on the silica gel column. What is happening and how can I prevent it?

A4: The acidic nature of standard silica gel can cause degradation of sensitive compounds. Basic nitrogen atoms in the pyrazole ring can also interact strongly with acidic silanol groups, leading to peak tailing, poor separation, and product loss.[7]

  • Deactivate the Silica: Neutralize the acidic sites on the silica gel by preparing your column slurry with an eluent containing a small amount of a basic additive, such as triethylamine (~0.5-1%) or ammonia in methanol.[7][8]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or reverse-phase (C18) silica gel.[7][8]

Troubleshooting Guides

This section addresses specific issues encountered during the purification of pyrazole derivatives in a problem-and-solution format.

Problem 1: Poor separation of regioisomers during column chromatography.

  • Context: Syntheses of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds often yield a mixture of regioisomers (e.g., 1,3,5- and 1,5,5-trisubstituted pyrazoles) which can be difficult to separate due to similar polarities.[9][10][11]

  • Troubleshooting Steps:

    • Solvent System Optimization: The key to chromatographic separation is finding a solvent system that maximizes the difference in affinity of the isomers for the stationary phase. Systematically screen a variety of solvent systems with different polarities and selectivities.[12] For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol or an ether/hexane system can alter the separation factor.[13][14] Toluene/ethyl acetate systems have also been reported to be effective.[12]

    • Fractional Crystallization: If the isomers have different solubilities in a particular solvent, fractional crystallization can be an effective separation technique.[4] This involves a series of recrystallization steps to enrich one isomer progressively.

    • Preparative TLC/HPLC: For small-scale separations or very challenging cases, preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) can provide high-purity isomers.

    • Use of Fluorinated Alcohols in Synthesis: Studies have shown that using fluorinated alcohol solvents like 2,2,2-trifluoroethanol (TFE) during the synthesis step can significantly improve the regioselectivity of the reaction, reducing the amount of the undesired isomer formed.[15]

Problem 2: The pyrazole compound fails to crystallize or "oils out" from the solution.

  • Context: "Oiling out" occurs when a compound precipitates from a solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[4] This is a common issue with low-melting point solids or when the solution is supersaturated.

  • Troubleshooting Steps:

    • Slow Down Cooling: Allow the hot solution to cool to room temperature as slowly as possible, perhaps by insulating the flask. Once at room temperature, proceed with gradual cooling in an ice bath or refrigerator.[4]

    • Add Seed Crystals: If available, add a single, pure crystal of the compound to the cooled, supersaturated solution to induce crystallization.[4]

    • Adjust Solvent System: The chosen solvent may be too "good." Add a "poor" solvent (an anti-solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the hot solution until it becomes slightly turbid, then allow it to cool slowly.[4][16] Common mixed solvent systems include ethanol/water, methanol/ether, and hexane/ethyl acetate.[4][17]

    • Increase Solvent Volume: The concentration of the compound might be too high. Add more of the "good" solvent to the hot solution to ensure it remains dissolved until it cools to a temperature below its melting point.[4]

Problem 3: The final product is colored, but the desired pyrazole should be colorless.

  • Context: Colored impurities often arise from side reactions or the degradation of starting materials.

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before the filtration step of recrystallization. The charcoal will adsorb many colored impurities. Use it sparingly, as it can also adsorb the desired product and reduce the overall yield.[4]

    • Oxidation Prevention: If the coloration appears during workup, it may be due to air oxidation. Try to perform the purification steps under an inert atmosphere (e.g., nitrogen or argon).

    • Chromatography: If recrystallization and charcoal treatment are ineffective, column chromatography is often the best method to remove colored, polar impurities.

Data Presentation: Purification Solvents

The selection of an appropriate solvent is critical for both chromatography and recrystallization. The tables below provide starting points for common solvent systems.

Table 1: Common Solvent Systems for Flash Column Chromatography of Pyrazole Derivatives

Eluent SystemTypical Ratio RangePolarityNotes
Hexane / Ethyl Acetate9:1 to 1:1Low to MediumA standard system effective for many pyrazole derivatives.[13]
Dichloromethane / Methanol99:1 to 9:1Medium to HighSuitable for more polar pyrazole derivatives.[13] Use with caution as methanol levels >10% can dissolve silica.
Ether / Hexane1:9 to 1:1Low to MediumOffers different selectivity compared to ethyl acetate systems.[13]
Toluene / Ethyl Acetate9:1 to 1:1Low to MediumCan be effective for separating challenging regioisomers.[12]

Table 2: Common Solvents for Recrystallization of Pyrazole Derivatives

Solvent / SystemTypeUse Case
Ethanol, Methanol, IsopropanolSingle, ProticGood general-purpose solvents for moderately polar pyrazoles.[4][8]
Ethyl Acetate, AcetoneSingle, AproticEffective for a wide range of pyrazole polarities.[4][8]
Cyclohexane, HexaneSingle, Non-polarUsed for non-polar pyrazole derivatives.[4]
Ethanol / WaterMixed, ProticExcellent for polar derivatives; dissolve in hot ethanol, add hot water as anti-solvent.[4][8]
Hexane / Ethyl AcetateMixed, AproticGood for compounds of intermediate polarity.[4]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

This protocol outlines a standard procedure for purifying a pyrazole derivative on a silica gel column, including steps to neutralize the silica.

  • Eluent Selection: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides good separation and an Rf value of approximately 0.2-0.4 for the target compound.[7]

  • Slurry Preparation: In a beaker, mix silica gel with the chosen eluent. To neutralize the silica, add triethylamine to constitute ~0.5-1% of the total solvent volume (e.g., 0.5-1.0 mL in 100 mL of eluent) and stir well.[7]

  • Column Packing: Pour the silica slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude pyrazole product in a minimal amount of the eluent. For less soluble compounds, consider "dry loading": dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully add this powder to the top of the packed column.[7]

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified pyrazole derivative.

Protocol 2: General Procedure for Mixed-Solvent Recrystallization

This method is ideal when no single solvent is suitable for recrystallization.[16]

  • Dissolution: Place the crude pyrazole derivative in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (one in which the compound is highly soluble) and heat the mixture until the solid completely dissolves.[4][16]

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (one in which the compound is insoluble, but which is miscible with the "good" solvent) dropwise until the solution becomes faintly and persistently turbid.[4][16]

  • Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should occur. For maximum yield, the flask can then be placed in an ice bath.[4]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals on the filter paper with a small amount of cold "poor" solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals, either by air-drying on the filter paper or in a desiccator under vacuum.

Visualization of Workflows

Diagram 1: General Purification Strategy Workflow

G General Purification Workflow for Pyrazole Derivatives crude Crude Reaction Mixture assess Assess Properties (TLC, State, Stability) crude->assess is_solid Product is a Solid? assess->is_solid is_thermo Thermally Stable? is_solid->is_thermo No (Oil) recrystallize Recrystallization is_solid->recrystallize Yes is_basic Basic/Acidic? is_thermo->is_basic No distill Distillation is_thermo->distill Yes chromatography Column Chromatography is_basic->chromatography No extraction Acid-Base Extraction is_basic->extraction Yes pure_product Pure Product recrystallize->pure_product chromatography->pure_product distill->pure_product extraction->chromatography

Caption: A decision tree for selecting a primary pyrazole purification method.

Diagram 2: Troubleshooting Isomer Separation

G Troubleshooting Workflow for Pyrazole Isomer Separation start Mixture of Regioisomers check_tlc Separation on TLC? start->check_tlc optimize_cc Optimize Column Chromatography check_tlc->optimize_cc Yes (slight) check_sol Different Solubility? check_tlc->check_sol No try_solvents Screen Alternative Solvent Systems (e.g., Toluene/EtOAc) optimize_cc->try_solvents try_prep Use Preparative TLC / HPLC optimize_cc->try_prep success Separated Isomers try_solvents->success try_prep->success check_sol->optimize_cc No fractional Fractional Recrystallization check_sol->fractional Yes fractional->success

Caption: A logical guide to separating difficult pyrazole regioisomers.

References

Overcoming challenges in the synthesis of 1,3,4,5-tetrasubstituted pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,3,4,5-tetrasubstituted pyrazoles. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges encountered during the synthesis of this important class of heterocyclic compounds. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your research.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of 1,3,4,5-tetrasubstituted pyrazoles.

Issue 1: Poor Regioselectivity Resulting in a Mixture of Isomers

Problem: The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine is producing a nearly 1:1 mixture of regioisomers, which are difficult to separate.[1]

Solutions:

  • Solvent Modification: Changing the solvent system is often the most effective initial step. Switching from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity in favor of one isomer.[1] These non-nucleophilic solvents do not compete with the hydrazine in the initial attack on the more reactive carbonyl group.[1]

  • pH Adjustment: The pH of the reaction can influence which nitrogen atom of the substituted hydrazine acts as the primary nucleophile. Adding a catalytic amount of acid (e.g., acetic acid) can protonate the more basic nitrogen, directing the reaction through the other nitrogen atom. Conversely, basic conditions may favor attack by the more nucleophilic nitrogen.

  • Alternative Synthetic Routes: If modifying the reaction conditions is unsuccessful, consider a different synthetic strategy that offers greater regiochemical control.[2] Methods such as 1,3-dipolar cycloadditions or reactions involving N-arylhydrazones and nitroolefins can provide single regioisomers.[3][4][5]

Issue 2: Consistently Low Reaction Yields

Problem: The overall yield of the desired 1,3,4,5-tetrasubstituted pyrazole is consistently low, even when starting materials are consumed.

Solutions:

  • Optimize Reaction Conditions:

    • Temperature: For many condensation reactions, heating is necessary to drive the reaction to completion. Consider increasing the temperature or using microwave-assisted synthesis, which has been shown to improve yields and significantly reduce reaction times.[6]

    • Catalyst: The choice and concentration of an acid or base catalyst can be critical. For syntheses involving 1,3-dicarbonyls, catalytic amounts of a protic acid (e.g., acetic acid) are often used.

  • Purity of Starting Materials: Ensure the high purity of your starting materials, particularly the 1,3-dicarbonyl compound and the hydrazine derivative. Impurities can lead to the formation of side products and a reduction in the yield of the desired product.[7]

  • Formation of Stable Intermediates: In some instances, stable intermediates like 5-hydroxypyrazolines may form and not readily dehydrate to the final pyrazole product.[1] This can be addressed by increasing the reaction temperature or by adding a dehydrating agent.

Issue 3: Difficulty with Product Purification

Problem: The crude product is difficult to purify, with the desired pyrazole being hard to separate from side products or starting materials.

Solutions:

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system is a powerful purification technique.

  • Chromatography: Column chromatography is a standard method for separating complex mixtures. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is crucial for achieving good separation.

  • Acid-Base Extraction: Pyrazoles are basic compounds and can be protonated by acids to form salts. This property can be exploited for purification. Dissolving the crude product in an organic solvent and washing with an acidic aqueous solution can help remove non-basic impurities. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent. A patented method involves dissolving the pyrazole in a solvent, reacting it with an inorganic or organic acid to form a salt, and then separating the salt by crystallization.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1,3,4,5-tetrasubstituted pyrazoles?

A1: The most common method is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine, often referred to as the Knorr pyrazole synthesis.[9] Other significant methods include:

  • 1,3-dipolar cycloaddition reactions.[3][4][10]

  • Multicomponent reactions.[10]

  • Reactions involving Baylis-Hillman adducts.[11][12][13]

  • Reaction of N-arylhydrazones with nitroolefins.[5]

Q2: How does the electronic nature of substituents on the 1,3-dicarbonyl compound affect regioselectivity?

A2: The electronic properties of the substituents on the 1,3-dicarbonyl compound play a significant role in directing the initial nucleophilic attack of the hydrazine. An electron-withdrawing group will increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to attack. Conversely, an electron-donating group will decrease its electrophilicity. This difference in reactivity between the two carbonyl groups is a key factor in determining the regiochemical outcome of the reaction.

Q3: Can I use microwave irradiation to improve my synthesis?

A3: Yes, microwave-assisted synthesis has been successfully employed for the synthesis of tetrasubstituted pyrazoles.[6] It can often lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[6]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles

EntryR1R2SolventRatio of Regioisomers (A:B)Reference
1CF32-furylEthanol~1:1[1]
2CF32-furylTFE85:15[1]
3CF32-furylHFIP97:3[1]
4C2F52-furylEthanol~1:1[1]
5C2F52-furylTFE90:10[1]
6C2F52-furylHFIP99:1[1]

Regioisomer A is the 3-fluoroalkyl derivative, and Regioisomer B is the 5-fluoroalkyl derivative.

Table 2: Optimization of Reaction Conditions for Eliminative 1,3-Dipolar Cycloaddition

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Regioisomeric Ratio (6a:7a)Reference
1K2CO3MeCN50242570:30[4]
2K2CO3Toluene50244075:25[4]
3K2CO3[bmim]BF450128092:8[4]
4K2CO3[mPy]OTf/H2O (9:1)5039297:3[4]
5Et3N[mPy]OTf/H2O (9:1)5067590:10[4]
6DBU[mPy]OTf/H2O (9:1)5086088:12[4]

Reaction of enaminone 5a with hydrazonyl chloride 4a to yield pyrazoles 6a and 7a.

Experimental Protocols

Protocol 1: Improved Regioselective Synthesis using Fluorinated Alcohols

This protocol is adapted from a method demonstrating improved regioselectivity in pyrazole formation.[1]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE or HFIP.

  • Add methylhydrazine dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the desired regioisomer.

Protocol 2: Eliminative Nitrilimine-Alkene 1,3-Dipolar Cycloaddition

This protocol describes an efficient method for the construction of fully substituted pyrazoles.[4]

Materials:

  • Enaminone (1.0 eq)

  • Hydrazonyl chloride (1.3 eq)

  • Anhydrous K2CO3 (2.5 eq)

  • [mPy]OTf/H2O (9:1 v/v)

Procedure:

  • In a two-necked round-bottom flask equipped with a condenser and magnetic stirrer, combine the enaminone, hydrazonyl chloride, and anhydrous K2CO3.

  • Add the [mPy]OTf/H2O solvent mixture.

  • Heat the reaction mixture to 50 °C and stir for the appropriate time (monitor by TLC).

  • After completion, extract the mixture with dichloromethane.

  • Wash the combined organic layers with a saturated aqueous NH4Cl solution, dry over anhydrous Na2SO4, filter, and evaporate the solvent.

  • Purify the crude product by flash chromatography.

Visualizations

Troubleshooting_Workflow start Start: Synthesis of 1,3,4,5-Tetrasubstituted Pyrazole problem Problem Encountered? start->problem low_yield Low Yield problem->low_yield Yes regio_issue Poor Regioselectivity problem->regio_issue Yes purification_issue Purification Difficulty problem->purification_issue Yes end Successful Synthesis problem->end No solution_yield Optimize Conditions: - Increase Temperature/Time - Change Catalyst - Check Starting Material Purity low_yield->solution_yield solution_regio Modify Reaction: - Use Fluorinated Solvents (TFE, HFIP) - Adjust pH - Change Synthetic Route regio_issue->solution_regio solution_purify Purification Strategy: - Recrystallization - Column Chromatography - Acid-Base Extraction purification_issue->solution_purify solution_yield->end solution_regio->end solution_purify->end Knorr_Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products dicarbonyl Unsymmetrical 1,3-Dicarbonyl condensation Cyclocondensation dicarbonyl->condensation hydrazine Substituted Hydrazine hydrazine->condensation isomers Mixture of Regioisomers condensation->isomers Standard Conditions desired_product Desired Tetrasubstituted Pyrazole condensation->desired_product Optimized Conditions (e.g., TFE solvent)

References

Validation & Comparative

Reactivity Face-Off: 4-Iodopyrazole vs. 4-Bromopyrazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative reactivity of 4-iodopyrazole and 4-bromopyrazole, supported by experimental data, to inform strategic synthetic planning in medicinal chemistry.

The functionalization of the pyrazole core is a cornerstone of modern medicinal chemistry, with substituted pyrazoles featuring in a multitude of clinically approved drugs. Transition metal-catalyzed cross-coupling reactions are the workhorse for forging new carbon-carbon and carbon-heteroatom bonds at specific positions of the pyrazole ring. When it comes to C-4 functionalization, the choice between 4-iodopyrazole and 4-bromopyrazole as the starting material is a critical decision that can significantly influence reaction efficiency, yields, and overall synthetic strategy. This guide provides an in-depth, objective comparison of their performance across a range of key cross-coupling reactions, backed by experimental data.

The Decisive Factor: Carbon-Halogen Bond Strength

The fundamental difference in reactivity between 4-iodopyrazole and 4-bromopyrazole lies in the strength of their respective carbon-halogen bonds. The carbon-iodine (C-I) bond is inherently weaker and more easily cleaved than the carbon-bromine (C-Br) bond.[1][2][3] This translates to a general reactivity trend where 4-iodopyrazole undergoes oxidative addition to the metal catalyst more readily than its bromo-counterpart.[1][4] This enhanced reactivity often allows for the use of milder reaction conditions and can lead to shorter reaction times.[4] However, this heightened reactivity is a double-edged sword, as it can also increase the propensity for side reactions, most notably dehalogenation.[1][4][5]

Performance in Key Cross-Coupling Reactions

The choice between 4-iodopyrazole and 4-bromopyrazole is highly dependent on the specific cross-coupling reaction being employed. Below is a comparative analysis of their performance in three of the most widely utilized transformations in drug discovery: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: A Balancing Act Between Reactivity and Stability

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds. While the greater reactivity of the C-I bond suggests that 4-iodopyrazole would be the superior substrate, this is not always the case. The increased reactivity can lead to a higher incidence of dehalogenation, where the halogen is replaced by a hydrogen atom, resulting in the formation of the unsubstituted pyrazole as a significant byproduct.[1][5] Consequently, 4-bromopyrazole often provides higher and more reliable yields of the desired coupled product.[1][4]

HalogenCatalyst SystemRelative ReactivityRepresentative YieldsNotes
IodoPd(OAc)₂, SPhos, K₂CO₃Highest85-95%Most reactive, but prone to dehalogenation side reactions.[2]
BromoXPhos Pd G2, K₃PO₄High80-93%Generally provides a good balance of reactivity and stability.[2]
Sonogashira Coupling: The Clear Advantage of Iodine

For the synthesis of 4-alkynylpyrazoles via the Sonogashira coupling, 4-iodopyrazole is generally the preferred substrate due to its higher reactivity.[4] The reactivity of halopyrazoles in this reaction follows the order I > Br > Cl.[4] This allows for the use of milder reaction conditions and typically results in higher yields compared to 4-bromopyrazole.[4] While direct quantitative comparisons across a wide range of substrates are not always available, the established reactivity trend strongly favors the iodo-substituted pyrazole.[4]

HalogenCatalyst SystemRelative ReactivityRepresentative YieldsNotes
IodoPd(PPh₃)₄, CuI, Et₃NHigh70-90%Generally provides high yields under mild reaction conditions.[2]
BromoPd(PPh₃)₄, CuI, Et₃NModerate50-80%Less reactive than iodo-pyrazoles, may require higher temperatures.[2]
Buchwald-Hartwig Amination: A Tale of Two Metals

The Buchwald-Hartwig amination for the synthesis of N-aryl and N-alkyl pyrazoles presents a more nuanced picture, where the optimal choice of halide is intricately linked to the nature of the amine coupling partner and the catalyst system employed (palladium vs. copper).[4]

For palladium-catalyzed aminations, particularly with amines lacking a β-hydrogen, 4-bromopyrazole has been shown to be the more effective substrate.[4][6][7] In contrast, for copper-catalyzed aminations, especially with alkylamines that possess a β-hydrogen, 4-iodopyrazole is often more effective.[4][6][7]

HalogenCatalyst SystemAmine TypeRelative ReactivityRepresentative YieldsNotes
IodoCuIAlkylamines with β-hydrogensHighestGoodFavorable for the amination of alkylamines possessing β-hydrogens.[2]
BromoPd(dba)₂/tBuDavePhosAmines lacking β-hydrogensHighest60-90%The most effective substrate for this specific palladium-catalyzed amination.[2]
IodoPd(dba)₂/tBuDavePhosAmines lacking β-hydrogensLowerLowLess effective than the bromo derivative with this specific palladium catalyst system.[2]

Experimental Protocols

Below are detailed experimental protocols for representative Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

General Experimental Workflow for Suzuki-Miyaura Coupling of 4-Iodopyrazole

Materials:

  • 4-Iodo-1-methyl-1H-pyrazole

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Cesium carbonate (Cs₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Microwave vial

Procedure:

  • To a microwave vial, add 4-iodo-1-methyl-1H-pyrazole (0.5 mmol, 1.0 equiv) and the corresponding arylboronic acid (0.5 mmol, 1.0 equiv).[8]

  • Add DME (3 mL) and H₂O (1.2 mL) to the vial.[8]

  • Purge the vial with nitrogen.[8]

  • Add Pd(PPh₃)₄ (2 mol%, 11.6 mg) and Cs₂CO₃ (1.25 mmol, 407.3 mg) to the mixture.[8]

  • Seal the vial and place it in a microwave apparatus.[8]

  • Irradiate the reaction mixture at 90°C for 5-12 minutes.[8]

  • Monitor the reaction progress by thin-layer chromatography (TLC).[8]

  • Upon completion, cool the reaction mixture to room temperature.[8]

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[8]

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[8]

  • Purify the crude product by column chromatography to afford the desired 4-arylpyrazole.[8]

General Experimental Workflow for Sonogashira Coupling of 4-Iodopyrazole

Materials:

  • 4-Iodopyrazole

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine

Procedure:

  • In a reaction vessel under an inert atmosphere, combine the 4-iodopyrazole (1.0 equiv), the terminal alkyne (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).[5]

  • Add the solvent and base (e.g., triethylamine).[5]

  • The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC).[3]

  • Upon completion, the mixture is filtered to remove any solids, and the solvent is evaporated under reduced pressure.[3]

  • The resulting residue is purified by column chromatography to yield the desired 4-alkynylpyrazole.[3]

General Experimental Workflow for Buchwald-Hartwig Amination of 4-Bromopyrazole

Materials:

  • 4-Bromo-1-tritylpyrazole

  • Amine (e.g., piperidine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • tBuDavePhos

  • Potassium tert-butoxide (tBuOK)

  • Xylene

  • Microwave vial

Procedure:

  • To a solution of 4-bromo-1-tritylpyrazole (50.0 mg, 0.128 mmol) in xylene (2 mL) in a microwave vial, add tBuDavePhos (8.8 mg, 0.0256 mmol, 20 mol%), Pd₂(dba)₃ (7.4 mg, 0.0128 mmol, 10 mol%), and potassium t-butoxide (28.8 mg, 0.257 mmol, 2.0 equiv).[9]

  • Add the amine (e.g., piperidine, 0.03 mL, 0.257 mmol, 2.0 equiv).[9]

  • Seal the vial and irradiate in a microwave reactor at a specified temperature and time (e.g., 160°C for 10 minutes).[6]

  • After cooling, dilute the reaction mixture with a suitable organic solvent and quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate a key reaction mechanism, a typical experimental workflow, and the decision-making logic for selecting the appropriate halopyrazole.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) R-B(OH)2 R-B(OH)2 R-B(OH)2->Ar-Pd(II)-R(L2) Base Base Base->Ar-Pd(II)-R(L2) Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Halopyrazole, Coupling Partner, Catalyst, Ligand, and Base Solvent Add Degassed Solvent Reagents->Solvent Inert Establish Inert Atmosphere (N2 or Ar) Solvent->Inert Heating Heat Reaction Mixture (Conventional or Microwave) Inert->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Halopyrazole_Selection Reaction_Type Cross-Coupling Reaction? Suzuki Suzuki-Miyaura Reaction_Type->Suzuki Suzuki Sonogashira Sonogashira Reaction_Type->Sonogashira Sonogashira Buchwald Buchwald-Hartwig Reaction_Type->Buchwald Buchwald Dehalogenation_Risk High Risk of Dehalogenation? Suzuki->Dehalogenation_Risk Use_Iodo Use 4-Iodopyrazole Sonogashira->Use_Iodo Amine_Type Amine has β-hydrogens? Buchwald->Amine_Type Use_Bromo Use 4-Bromopyrazole Dehalogenation_Risk->Use_Bromo Yes Use_Iodo_or_Bromo 4-Iodopyrazole or 4-Bromopyrazole Dehalogenation_Risk->Use_Iodo_or_Bromo No Use_Iodo_Cu Use 4-Iodopyrazole (Cu-catalyzed) Amine_Type->Use_Iodo_Cu Yes Use_Bromo_Pd Use 4-Bromopyrazole (Pd-catalyzed) Amine_Type->Use_Bromo_Pd No

References

A Comparative Guide to Catalyst Systems for 4-Iodopyrazole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyrazole scaffold is a cornerstone in medicinal chemistry, leading to the synthesis of numerous therapeutic agents.[1][2][3] 4-Iodopyrazole, in particular, serves as a versatile building block for creating carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions.[1][4] The efficacy of these transformations is highly dependent on the chosen catalyst system. This guide provides an objective comparison of different catalytic systems for the functionalization of 4-iodopyrazole, supported by experimental data to inform catalyst selection.

The reactivity of 4-iodopyrazole is primarily dictated by the carbon-iodine (C-I) bond, which is weaker than carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds.[1][5] This generally leads to higher reactivity (I > Br > Cl) and allows for milder reaction conditions.[1][2] However, this enhanced reactivity can also increase the likelihood of side reactions, such as dehalogenation, particularly in Suzuki-Miyaura couplings.[2][5] Therefore, the careful selection of the metal precursor and ancillary ligand is crucial for a successful transformation.[1]

Comparative Efficacy of Catalysts in Key Cross-Coupling Reactions

The following tables summarize the performance of various catalyst systems in the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions of 4-iodopyrazole derivatives.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the arylation and vinylation of 4-iodopyrazoles.[1] While 4-iodopyrazole's high reactivity can lead to dehalogenation, the appropriate choice of a palladium catalyst and ligand is critical for high efficiency.[2][5] Palladium catalysts with bulky phosphine ligands like SPhos have shown high efficacy.[1] In some cases, 4-bromopyrazole may provide higher yields due to its greater stability and lower propensity for dehalogenation.[2][5][6]

Catalyst SystemCoupling PartnerBaseSolventTemp (°C)Yield (%)Notes
Pd(OAc)₂ / SPhosArylboronic acidK₃PO₄Toluene/H₂O100Good to ExcellentEffective for a range of substrates.[6]
XPhos Pd G2 / XPhosArylboronic acidK₂CO₃Dioxane80-100HighOften used for less reactive bromides, but can be effective for iodo-derivatives.

Table 2: Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[5] 4-Iodopyrazole is a highly suitable substrate for this reaction, generally providing high yields under mild conditions due to the high reactivity of the C-I bond.[2][5] The classic Pd(PPh₃)₂Cl₂/CuI system remains a robust choice.[1]

Catalyst SystemCoupling PartnerBaseSolventTemp (°C)Yield (%)Notes
Pd(PPh₃)₂Cl₂ / CuITerminal alkyneEt₃NDMFRT - 60HighA standard and effective system for Sonogashira couplings.[2]

Table 3: Heck-Mizoroki Reaction

The Heck-Mizoroki reaction enables the alkenylation of 4-iodopyrazoles.[1] 4-Iodopyrazoles are effective substrates for this transformation and generally react efficiently under standard Heck conditions.[5]

Catalyst SystemCoupling PartnerBaseSolventTemp (°C)Yield (%)Notes
Pd(OAc)₂ / P(OEt)₃AlkeneEt₃NDMF100up to 95P(OEt)₃ has been identified as a suitable ligand for this transformation.[1]

Table 4: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for forming C-N bonds.[1] For certain aminopyrazole substrates, copper-catalyzed systems can be more effective for iodo-substituted pyrazoles, especially with alkylamines possessing a β-hydrogen.[2][7]

Catalyst SystemCoupling PartnerBaseSolventTemp (°C)Yield (%)Notes
CuI / 1,10-PhenanthrolineAlkylamine with β-HK₂CO₃Dioxane110~70More effective than the bromo analogue in copper-catalyzed reactions with these amines.[2][7]
Pd(dba)₂ / LigandAromatic or bulky aminesNaOtBuToluene80-110GoodPalladium catalysis is suitable for aromatic or bulky amines lacking β-hydrogens.[7]

Experimental Protocols

Below are detailed methodologies for some of the key experiments cited in the comparison tables.

General Procedure for Suzuki-Miyaura Coupling

In a reaction vessel under an inert atmosphere, 4-iodopyrazole (1.0 equiv), the corresponding boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a ligand (e.g., SPhos, 4 mol%) are combined. A suitable base (e.g., K₃PO₄, 2.0 equiv) and solvent (e.g., toluene/water mixture) are added. The reaction mixture is heated (e.g., at 100 °C) and stirred until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). After cooling, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

General Procedure for Sonogashira Coupling

In a reaction vessel under an inert atmosphere, the 4-iodopyrazole (1.0 equiv), terminal alkyne (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2 mol%), and copper(I) iodide (4 mol%) are dissolved in a suitable solvent that can also act as the base (e.g., triethylamine).[1] The reaction mixture is stirred at room temperature, and the progress is monitored by TLC.[1] Upon completion, the mixture is filtered to remove any solids, and the solvent is evaporated under reduced pressure.[1] The crude product is then purified by column chromatography on silica gel to afford the desired functionalized pyrazole.[1]

General Procedure for Copper-Catalyzed N-Arylation

To an oven-dried Schlenk flask containing a magnetic stir bar, add the 4-iodopyrazole derivative (1.0 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.0 equiv).[8] Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[8] Add anhydrous dioxane and the amine (1.2-1.5 equiv) via syringe.[8] Heat the reaction mixture to 110 °C in an oil bath and stir for 12-24 hours.[8] Monitor the reaction progress by TLC or LC-MS.[8] Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.[8] The filtrate is concentrated, and the residue is purified by column chromatography.

General Procedure for Copper-Catalyzed O-Arylation under Microwave Irradiation

In a microwave-safe vial, the 4-iodopyrazole (1.0 equiv), an excess of the desired alcohol, CuI (20 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%), and potassium t-butoxide (2.0 equiv) are combined.[1][8] The vial is sealed and subjected to microwave irradiation at 130 °C for 1 hour.[1][8] After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.[1] The combined organic layers are washed, dried, and concentrated, followed by purification via column chromatography.[1]

Visualizations

Experimental Workflow for a Typical Cross-Coupling Reaction

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine 4-Iodopyrazole, Coupling Partner, Catalyst, Ligand, and Base solvent Add Anhydrous Solvent start->solvent inert Establish Inert Atmosphere (N2 or Ar) solvent->inert heat Heat to Desired Temperature inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Perform Aqueous Extraction cool->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A generalized workflow for the functionalization of 4-iodopyrazole.

Decision-Making Flowchart for Catalyst Selection

G cluster_cc C-C Bond Formation cluster_cn C-N Bond Formation cluster_co C-O Bond Formation start Desired Functionalization of 4-Iodopyrazole suzuki Arylation/Vinylation (Suzuki-Miyaura) start->suzuki sonogashira Alkynylation (Sonogashira) start->sonogashira heck Alkenylation (Heck) start->heck buchwald Amination (Buchwald-Hartwig) start->buchwald ullmann Etherification (Ullmann-type) start->ullmann pd_sphos pd_sphos suzuki->pd_sphos Consider Pd/SPhos for high efficacy. Be aware of potential dehalogenation. pd_cui pd_cui sonogashira->pd_cui Use classic Pd/CuI system for robust results. pd_poet pd_poet heck->pd_poet Pd(OAc)₂/P(OEt)₃ is an effective catalyst system. cu_phen cu_phen buchwald->cu_phen For alkylamines with β-H, CuI/Phenanthroline is preferred. pd_dba pd_dba buchwald->pd_dba For aromatic/bulky amines, Pd-based catalysts are suitable. cu_tm_phen cu_tm_phen ullmann->cu_tm_phen CuI with a phenanthroline ligand is effective, often with microwave heating.

References

Comparative Biological Activities of (4-Halogenated-1H-pyrazol-1-yl)(phenyl)methanone Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of (4-Halogenated-1H-pyrazol-1-yl)(phenyl)methanone analogs and related pyrazole derivatives. Due to limited publicly available data on (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone analogs, this guide focuses on closely related halogenated (fluoro, chloro, and bromo) pyrazole compounds to provide insights into their potential therapeutic applications.

The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The introduction of a halogen atom at the C4 position of the pyrazole ring, coupled with various substitutions on the phenyl ring, can significantly modulate the biological activity of these compounds. This guide summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways to aid in the rational design and development of novel pyrazole-based therapeutic agents.

Comparative Biological Activity Data

The following tables summarize the reported in vitro anticancer, antimicrobial, and in vivo anti-inflammatory activities of various (4-Halogenated-1H-pyrazol-1-yl)(phenyl)methanone analogs and related pyrazole derivatives.

Table 1: Anticancer Activity of Halogenated Pyrazole Analogs
Compound ID4-Position HalogenPhenyl Ring SubstitutionCancer Cell LineIC50 (µM)Reference
1 Bromo4-ChloroMCF-7 (Breast)1.52[1]
2 Bromo4-BromoMCF-7 (Breast)1.87[1]
3 Chloro4-MethylsulfonylHL-60 (Leukemia)8.43[2]
4 Chloro4-MethylsulfonylMDA-MB-231 (Breast)12.54[2]
5 Chloro4-MethylsulfonylMCF-7 (Breast)16.2[2]
6 Fluoro4-NitroA549 (Lung)-[3]
7 Fluoro2,4-DifluoroA549 (Lung)-[3]
Doxorubicin --Various~0.05-1[4][5]
Cisplatin --Various~1-10[4]

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of cancer cells.

Table 2: Antimicrobial Activity of Halogenated Pyrazole Analogs
Compound ID4-Position HalogenPhenyl Ring SubstitutionMicroorganismMIC (µg/mL)Reference
8 Chloro4-FluoroS. aureus0.78[6]
9 Chloro4-BromoS. aureus0.78[6]
10 Fluoro4-CyanoMRSA1.56[3]
11 Fluoro4-NitroMRSA1.56[3]
12 Chloro4-ChloroE. coli>100[6]
Ciprofloxacin --S. aureus0.25-1[7]
Ciprofloxacin --E. coli0.015-1[7]
Clotrimazole --A. niger2[7]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Table 3: Anti-inflammatory Activity of Pyrazole Analogs
Compound IDPyrazole Ring SubstitutionsPhenyl Ring SubstitutionAnimal ModelInhibition of Edema (%)Reference
13 3-CF3, 5-Aryl4-SulfonamideCarrageenan-induced rat paw edemaHigh[8]
14 1,5-Diaryl4-CarboxamideCarrageenan-induced rat paw edema77.27 (at 3h)[9]
15 1,3,5-Triaryl4-SulfonamideCarrageenan-induced rat paw edemaHigh[9]
Diclofenac Sodium --Carrageenan-induced rat paw edema~50-60[7]
Celecoxib --Carrageenan-induced rat paw edema~50-70[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Antimicrobial Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound.

Procedure:

  • Media Preparation: Mueller-Hinton agar is prepared and poured into sterile Petri dishes.

  • Inoculation: A standardized microbial suspension is uniformly swabbed onto the surface of the agar.

  • Well Creation and Compound Addition: Wells of a defined diameter are cut into the agar, and a specific volume of the test compound solution at different concentrations is added to each well.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compound.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to screen for acute anti-inflammatory activity.

Procedure:

  • Animal Grouping: Rats are divided into control, standard, and test groups.

  • Compound Administration: The test compounds and a standard anti-inflammatory drug (e.g., Diclofenac sodium) are administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Many anti-inflammatory drugs target this pathway.

NF_kappa_B_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptor (e.g., TLR4, TNFR) Stimuli->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates NFkappaB_inactive NF-κB (p50/p65) (Inactive) IkappaB->NFkappaB_inactive Inhibits Ub_Proteasome Ubiquitination & Proteasomal Degradation IkappaB->Ub_Proteasome Targeted for NFkappaB_active NF-κB (p50/p65) (Active) NFkappaB_inactive->NFkappaB_active Releases Nucleus Nucleus NFkappaB_active->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) NFkappaB_active->Gene_Expression Induces

Caption: Simplified NF-κB signaling pathway in inflammation.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for the initial screening of potential anticancer compounds.

Anticancer_Screening_Workflow Compound_Synthesis Synthesis of Pyrazole Analogs MTT_Assay MTT Assay for Cytotoxicity (IC50) Compound_Synthesis->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Data_Analysis Data Analysis and Lead Identification MTT_Assay->Data_Analysis Further_Studies Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) Data_Analysis->Further_Studies Promising Compounds

Caption: Workflow for in vitro anticancer screening.

References

A Comparative Guide to Pyrazole-Based Tubulin Inhibitors: Structure-Activity Relationship and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various classes of pyrazole-based tubulin inhibitors, focusing on their structure-activity relationships (SAR), biological performance, and the experimental methodologies used for their evaluation. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for several cellular functions, including mitosis, making them a prime target for anticancer drug development. Pyrazole-containing compounds have emerged as a promising class of tubulin polymerization inhibitors, often targeting the colchicine binding site. This guide aims to be a valuable resource for researchers in the field of cancer drug discovery and development.

I. Comparative Analysis of Pyrazole-Based Tubulin Inhibitors

The following tables summarize the in vitro activity of representative compounds from different series of pyrazole-based tubulin inhibitors. The data highlights key structural modifications and their impact on antiproliferative activity against various cancer cell lines and direct inhibition of tubulin polymerization.

Table 1: Antiproliferative Activity of Pyrazole Derivatives
Compound SeriesRepresentative CompoundCancer Cell LineIC50 / GI50 (µM)Citation
3-Amino-5-phenylpyrazoles Compound [I]MCF-7 (Breast)0.038[1]
Pyrazole Hybrid Chalcones Compound 5oA549 (Lung)Not specified in abstract[2]
Compound 5lA549 (Lung)Not specified in abstract[2]
Compound 5pA549 (Lung)Not specified in abstract[2]
2,3-Diphenyl-cycloalkyl Pyrazoles Compound A10HeLa (Cervical)0.78 - 2.42[3]
Pyrazole-Naphthalene Derivatives Compound 168MCF-7 (Breast)2.78[4]
Pyrazolo[1,5-a]pyrimidines Compound 1aVarious0.0248 (average)[5]
Compound 1bVarious0.028 (average)[5]
(4-amino-1-aryl-1H-pyrazol-3-yl) methanones Compound 4kPC-3 (Prostate)0.015[6][7]
Compound 5aPC-3 (Prostate)0.006[6][7]
Indole-Pyrazole Hybrids Compound 18Huh7 (Liver)0.6 - 2.9
Pyrazole-Chalcone Analogs of Lonazolac Hybrid 8gHeLa (Cervical)2.41[8]
HCT-116 (Colon)2.41[8]
RPMI-8226 (Myeloma)3.34[8]
Table 2: Tubulin Polymerization Inhibition by Pyrazole Derivatives
Compound SeriesRepresentative CompoundTubulin Polymerization IC50 (µM)Citation
3-Amino-5-phenylpyrazoles Compound [I]1.87[1]
Pyrazole Hybrid Chalcones Compound 5o1.15[2]
Compound 5l1.65[2]
Compound 5p1.95[2]
Pyrazole-Naphthalene Derivatives Compound 1684.6[4]
Indole-Pyrazole Hybrids Compound 1819
Pyrazole-Chalcone Analogs of Lonazolac Hybrid 8g4.77[8]
(4-amino-1-aryl-1H-pyrazol-3-yl) methanones Compound 4k & 5aPotent inhibition, exact IC50 not specified in abstract[6][7]
Pyrazolo[1,5-a]pyrimidines Compound 1a & 1bEffectively inhibited[5]

II. Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of pyrazole-based tubulin inhibitors and a typical workflow for assessing their cytotoxic effects.

G cluster_0 Mechanism of Action A Pyrazole-based Inhibitor D Inhibition of Polymerization A->D Binds to Colchicine Site B α/β-Tubulin Dimer C Microtubule B->C Polymerization E Disruption of Microtubule Dynamics D->E F Mitotic Arrest (G2/M Phase) E->F G Apoptosis F->G

Figure 1: Mechanism of Pyrazole-Based Tubulin Inhibitors.

G cluster_1 Experimental Workflow: Cytotoxicity Assay (MTT) A Seed Cancer Cells in 96-well plate B Incubate (24h) A->B C Treat with Pyrazole Compound (Varying Conc.) B->C D Incubate (e.g., 48-72h) C->D E Add MTT Reagent D->E F Incubate (e.g., 4h) E->F G Solubilize Formazan Crystals (e.g., with DMSO) F->G H Measure Absorbance (e.g., 570 nm) G->H I Calculate IC50 H->I

Figure 2: Workflow for a Typical Cytotoxicity Assay.

III. Detailed Experimental Protocols

This section provides standardized protocols for key assays used in the evaluation of pyrazole-based tubulin inhibitors. Specific parameters may need to be optimized based on the cell line and compounds being tested.

A. Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • Pyrazole-based test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[9]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds and a vehicle control (e.g., DMSO). Incubate for an additional 48-72 hours.

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT stock solution to each well.[9]

  • Incubation: Incubate the plates for 4 hours at 37°C.[9]

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

B. In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of compounds on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99% pure)

  • General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Glycerol (as a polymerization enhancer)

  • Fluorescent reporter (e.g., DAPI)

  • Pyrazole-based test compounds

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Reaction Mixture Preparation: On ice, prepare a reaction mixture containing tubulin, general tubulin buffer, GTP, and glycerol.[7][10]

  • Compound Addition: Add the pyrazole compounds at various concentrations to the wells of a 96-well plate. Include a positive control (e.g., colchicine) and a negative control (vehicle).

  • Initiation of Polymerization: Add the tubulin reaction mixture containing the fluorescent reporter to each well.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) at regular intervals for a set period (e.g., 60 minutes).[11]

  • Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

C. Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • Pyrazole-based test compounds

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the pyrazole compounds at their IC50 concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition into ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.[2]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the cell pellet in the PI staining solution. Incubate in the dark at room temperature for 30 minutes.[2]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the cell cycle distribution. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.

References

Unveiling the Antifungal Potential of Novel Pyrazoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The rise of invasive fungal infections, coupled with growing resistance to existing antifungal agents, has created an urgent need for novel therapeutic compounds. Among the heterocyclic compounds being explored, pyrazoline derivatives have emerged as a promising class due to their significant and varied biological activities, including potent antifungal effects. This guide provides a comparative analysis of the antifungal potential of newly synthesized pyrazoline derivatives, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers, scientists, and drug development professionals.

Performance Comparison: Minimum Inhibitory Concentrations (MIC)

The antifungal efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The data presented below summarizes the in vitro antifungal activity of several novel pyrazoline derivatives against common pathogenic fungi, with Fluconazole, a widely used antifungal, as a reference.

Compound IDFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
Compound P6 Aspergillus niger0.83--[1]
Penicillium chrysogenum0.093--[1]
Compound 4a Candida albicans16Fluconazole-[2]
Aspergillus niger8Fluconazole-[2]
Compound 5a Candida albicans16Fluconazole-[2]
Aspergillus niger8Fluconazole-[2]
Compound 3b Aspergillus niger500-1000Fluconazole1000[3]
Aspergillus flavus500-1000Fluconazole1000[3]
Compound 2 Candida albicans50-100Fluconazole-[4]
Candida glabrata50-100Fluconazole-[4]
Compound 3 Candida albicans50-100Fluconazole-[4]
Candida glabrata50-100Fluconazole-[4]

Note: Data for Compound 3b represents the concentration range for 100% antifungal activity, with the reference showing the concentration tested.

Experimental Protocols

Reproducibility and standardization are critical in drug discovery. The following sections detail the methodologies commonly employed in the synthesis and antifungal evaluation of pyrazoline derivatives.

General Synthesis of 1,3,5-Trisubstituted Pyrazoline Derivatives

The most prevalent method for synthesizing pyrazoline derivatives involves a two-step process: the Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclocondensation reaction with a hydrazine derivative.[5][6]

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

  • Dissolve equimolar quantities of an appropriate aryl ketone and a substituted aryl aldehyde in ethanol.

  • Add a catalytic amount of a base, such as 10-40% aqueous sodium hydroxide (NaOH), to the solution with continuous stirring.[1]

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into crushed ice.

  • Collect the resulting solid precipitate (chalcone) by filtration, wash with cold water until neutral, and dry.

  • Recrystallize the crude chalcone from a suitable solvent like ethanol to obtain the purified product.

Step 2: Pyrazoline Synthesis (Cyclocondensation)

  • Dissolve the synthesized chalcone (0.01 mol) in a suitable solvent, such as ethanol or glacial acetic acid.[7]

  • Add hydrazine hydrate (N₂H₄·H₂O) or a substituted hydrazine (e.g., phenylhydrazine) in a slight molar excess (e.g., 0.02 mol).[6]

  • Reflux the mixture for 3-8 hours, monitoring the reaction via TLC.[6][7]

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated pyrazoline derivative by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol.

Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution assay is a standardized method for determining the MIC of an antifungal agent, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]

  • Preparation of Antifungal Stock Solution: Dissolve the synthesized pyrazoline derivative in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 1600 µg/mL).

  • Preparation of Microtiter Plates: Perform serial twofold dilutions of the antifungal stock solution in a 96-well microtiter plate using RPMI 1640 medium to achieve the desired final concentration range (e.g., 0.39 to 800 µg/mL).[4]

  • Preparation of Fungal Inoculum:

    • Grow the fungal strains on a suitable agar medium (e.g., Potato Dextrose Agar or Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.[9]

  • Inoculation and Incubation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a growth control well (inoculum without the compound) and a sterility control well (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: Determine the MIC by visually inspecting the plates. The MIC is the lowest concentration of the compound that causes a complete inhibition of visible fungal growth compared to the growth control.

Visualizing Experimental and Mechanistic Pathways

To clarify the logical flow of research and the proposed mechanism of action, the following diagrams have been generated using Graphviz.

G cluster_synthesis Synthesis Stage cluster_evaluation Antifungal Evaluation Stage A Aryl Aldehyde + Aryl Ketone B Claisen-Schmidt Condensation A->B C Chalcone Intermediate B->C E Cyclocondensation C->E D Hydrazine Hydrate D->E F Crude Pyrazoline E->F G Recrystallization F->G H Purified Pyrazoline Derivative G->H I Stock Solution Preparation H->I Test Compound J Broth Microdilution Assay I->J L MIC Determination J->L K Fungal Inoculum K->J M Data Analysis & Comparison L->M

General workflow from synthesis to antifungal evaluation.
Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Many pyrazoline derivatives are believed to exert their antifungal effects similarly to azole drugs by targeting the fungal cell membrane's integrity. The primary target is the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][11][12]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Intermediate Other Sterol Intermediates Lanosterol->Intermediate Catalyzed by Lanosterol 14α-demethylase (CYP51) CYP51 Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps Membrane Fungal Cell Membrane (Structural Integrity) Ergosterol->Membrane Incorporation Pyrazoline Pyrazoline Derivative Block INHIBITION Pyrazoline->Block CYP51->Block Depletion Ergosterol Depletion Block->Depletion Accumulation Toxic Sterol Accumulation Block->Accumulation Disruption Membrane Disruption & Growth Arrest Depletion->Disruption Accumulation->Disruption

Inhibition of CYP51 by pyrazoline derivatives.

By inhibiting CYP51, pyrazoline derivatives halt the conversion of lanosterol. This leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors.[13] The resulting defective cell membrane has altered fluidity and permeability, leading to the disruption of essential cellular processes and ultimately inhibiting fungal growth.[11] This targeted mechanism offers a degree of selectivity for fungal cells over mammalian cells, a desirable trait for any potential antifungal drug.

References

A Comparative Guide to Pyrazole Synthesis Methods for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Pyrazole and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a wide range of FDA-approved drugs, from the anti-inflammatory celecoxib to the anti-obesity drug rimonabant.[1] The versatility and biological significance of the pyrazole nucleus have driven the development of numerous synthetic methodologies.[2][3] This guide provides a comparative analysis of key synthesis methods, offering researchers and drug development professionals a clear overview of classical and modern techniques, supported by experimental data and detailed protocols.

Classical Synthesis Methods

Classical methods, while sometimes lacking the efficiency of modern techniques, form the bedrock of pyrazole chemistry and are still widely employed.

Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this is the most traditional and straightforward method for obtaining polysubstituted pyrazoles.[4][5] The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[6][7]

The primary challenge with the Knorr synthesis arises when using unsymmetrical 1,3-dicarbonyl compounds, which can lead to the formation of two regioisomeric products.[2][5] The reaction's regioselectivity is influenced by the steric and electronic properties of the reactants.[5]

knorr_synthesis_workflow cluster_reactants Reactants cluster_process Process cluster_intermediate Intermediate cluster_product Product dicarbonyl 1,3-Dicarbonyl Compound mix Mix & Reflux (Acid Catalyst) dicarbonyl->mix hydrazine Hydrazine Derivative hydrazine->mix cyclization Intramolecular Cyclization & Dehydration mix->cyclization Forms Hydrazone pyrazole Pyrazole Derivative cyclization->pyrazole

Caption: Workflow of the Knorr Pyrazole Synthesis.

Experimental Protocol: Knorr Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one [8]

  • Mixing Reagents: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Adding Solvent and Catalyst: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

  • Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Precipitation: If the starting material is consumed, add water (10 mL) to the hot reaction with stirring to induce precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Drying: Allow the product to air dry to a constant weight. A typical yield for this reaction is around 79%.[9]

Synthesis from α,β-Unsaturated Carbonyls and Alkynes

Another established route involves the reaction of hydrazine derivatives with compounds containing a carbon-carbon double or triple bond activated by an adjacent functional group.

  • From α,β-Unsaturated Ketones (e.g., Chalcones): Hydrazine reacts with α,β-unsaturated aldehydes or ketones to form pyrazoline intermediates, which can then be oxidized or dehydrated to yield the aromatic pyrazole ring.[1][4]

  • From Acetylenic Ketones: The cyclocondensation of hydrazine derivatives with acetylenic ketones is a long-established method for forming pyrazoles.[1] Modern variations include silver-catalyzed reactions of trifluoromethylated ynones that can achieve yields up to 99% in just one hour at room temperature.[2]

Modern and Green Synthesis Methods

Driven by the principles of green chemistry, modern methods focus on improving efficiency, reducing reaction times, and minimizing waste.[10][11]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating.[12] Key benefits include dramatically reduced reaction times (from hours to minutes), improved yields, and often solvent-free conditions.[13][14][15] This technique has been successfully applied to a wide variety of pyrazole syntheses, including the formation of pyrazolones and 1-aryl-1H-pyrazole-5-amines.[13][16]

microwave_synthesis_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_product Product reactants Combine Reactants (e.g., Hydrazine, Ketone) in Microwave Tube irradiate Microwave Irradiation (e.g., 120-150°C) reactants->irradiate Short Time (2-20 min) purify Purification (Filtration or Chromatography) irradiate->purify product_node Pyrazole Product purify->product_node

Caption: General workflow for Microwave-Assisted Pyrazole Synthesis.

Experimental Protocol: Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines [16]

  • Preparation: Combine 3-aminocrotononitrile or an appropriate α-cyanoketone with an aryl hydrazine in a microwave reactor vessel.

  • Solvent: Add 1 M HCl as the solvent.

  • Reaction: Heat the mixture in a microwave reactor to 150°C for 10-15 minutes.

  • Isolation: After cooling, basify the solution with 10% NaOH to precipitate the product.

  • Purification: Collect the desired compound via simple vacuum filtration. This method typically yields 70-90% of the pure product.[16]

One-Pot and Multicomponent Reactions (MCRs)

One-pot and multicomponent reactions are highly efficient processes where three or more reactants are combined in a single vessel to form a final product, which incorporates portions of all starting materials.[17][18] These methods are prized for their atom economy, operational simplicity, and reduction of waste by eliminating the need to isolate intermediates.[19] Various catalysts, including heterogeneous nickel-based catalysts and nano-ZnO, have been employed to facilitate these reactions, often under mild, environmentally friendly conditions.[2][19]

onepot_synthesis_logic A Component A (e.g., Aldehyde) ReactionVessel Single Reaction Vessel + Catalyst + Solvent (or Solvent-free) A->ReactionVessel B Component B (e.g., Ketone) B->ReactionVessel C Component C (e.g., Hydrazine) C->ReactionVessel Product Final Pyrazole Product ReactionVessel->Product Single Synthetic Operation

Caption: Logical flow of a One-Pot/Multicomponent Synthesis.

Experimental Protocol: One-Pot, Nickel-Catalyzed Synthesis of Pyrazoles [19]

  • Initial Reaction: Charge a round-bottom flask with acetophenone (0.1 mol), hydrazine (0.1 mol), a solid Nickel-based heterogeneous catalyst (10 mol%), and Ethanol (10 mL).

  • Stirring: Stir the mixture for 30 minutes at room temperature.

  • Second Addition: Add benzaldehyde dropwise to the reaction mixture.

  • Completion: Continue stirring for 3 hours at room temperature, monitoring completion by TLC.

  • Workup: Wash the desired pyrazole product with water and toluene to remove unreacted materials.

  • Purification: Recrystallize the product from methanol or purify by column chromatography.

Performance Comparison of Pyrazole Synthesis Methods

The selection of a synthetic method depends on factors such as desired substitution patterns, required scale, available equipment, and green chemistry considerations. The table below summarizes the key performance indicators for the discussed methods.

MethodStarting MaterialsKey Reagents / ConditionsTypical TimeTypical Temp.Typical Yield (%)AdvantagesDisadvantages
Knorr Synthesis 1,3-Dicarbonyl, HydrazineAcid catalyst (e.g., Acetic Acid), Reflux1-12 hours80-120°C65-95%[2][20]Simple, robust, widely applicable.[1]Potential for regioisomer formation, long reaction times.[2]
From α,β-Unsaturated Carbonyls Chalcone, HydrazineOxidation or Dehydration stepVariableVariableGood to ExcellentAccess to different substitution patterns.May require multiple steps (e.g., pyrazoline intermediate).[1]
1,3-Dipolar Cycloaddition Alkyne, Diazo CompoundMetal catalyst (e.g., AgOTf)1-4 hoursRoom Temp.up to 99%[2]High yields and regioselectivity.[2]Availability of starting materials, catalyst cost.
Microwave-Assisted VariousMicrowave irradiation, often solvent-free2-20 minutes120-150°C70-96%[13][14][16]Extremely fast, high yields, green.[12][15]Requires specialized equipment, scalability can be a concern.
One-Pot / MCR Aldehyde, Ketone, Hydrazine, etc.Various catalysts (e.g., Ni, nano-ZnO)3-12 hoursRoom Temp.80-95%[17][21]Highly efficient, atom economical, reduced waste.[19]Optimization can be complex, potential for side products.

References

4-Iodopyrazole: A Superior Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of complex molecule synthesis, particularly within medicinal chemistry and drug development, the choice of foundational building blocks is paramount to the efficiency and success of a synthetic route. Among the plethora of heterocyclic intermediates, 4-iodopyrazole has emerged as a highly versatile and reactive scaffold, offering significant advantages over other alternatives for the construction of novel molecular architectures. This guide provides an objective comparison of 4-iodopyrazole's performance against other key pyrazole derivatives, supported by experimental data, to inform strategic synthetic planning for researchers, scientists, and drug development professionals.

Enhanced Reactivity in Cross-Coupling Reactions

The primary advantage of 4-iodopyrazole lies in its heightened reactivity in a variety of transition metal-catalyzed cross-coupling reactions.[1][2] This enhanced reactivity stems from the lower carbon-iodine (C-I) bond strength compared to the carbon-bromine (C-Br) or carbon-chlorine (C-Cl) bonds in its halogenated counterparts.[1][3] The weaker C-I bond facilitates a more rapid oxidative addition to the metal catalyst, which is often the rate-limiting step in many catalytic cycles.[1][2] This frequently translates to milder reaction conditions, shorter reaction times, and broader substrate scope.[1]

However, this increased reactivity can also be a double-edged sword, leading to a greater propensity for side reactions such as dehalogenation, particularly in Suzuki-Miyaura couplings.[1] Therefore, a careful consideration of the specific reaction and desired outcome is crucial.

Comparative Performance in Key Cross-Coupling Reactions

The utility of 4-iodopyrazole is best illustrated by its performance in several cornerstone cross-coupling reactions used in modern organic synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. While 4-iodopyrazole's high reactivity can be advantageous, it is particularly susceptible to a competing dehalogenation side reaction in this coupling.[1][4] This can lead to lower isolated yields of the desired biaryl pyrazoles. In many instances, 4-bromopyrazole offers a better balance of reactivity and stability, resulting in higher yields.[1] Pyrazole-4-boronic acids and their esters present an excellent alternative, circumventing the dehalogenation issue altogether.[1]

HalopyrazoleCoupling PartnerCatalyst SystemBaseYield (%)Key Observations
4-IodopyrazoleArylboronic acidPd(OAc)₂, SPhosK₂CO₃85-95Highly reactive but prone to dehalogenation side reactions.[3]
4-BromopyrazoleArylboronic acidXPhos Pd G2K₃PO₄80-93Generally provides a good balance of reactivity and stability.[3]
4-ChloropyrazoleArylboronic acidSpecialized, highly active catalystsVariousModerateMore stable and cost-effective but requires more forcing conditions.[3]
Sonogashira Coupling

For the synthesis of 4-alkynylpyrazoles, the Sonogashira coupling is a highly reliable method. In this reaction, 4-iodopyrazole is generally the preferred substrate due to its superior reactivity, following the trend I > Br > Cl.[1] This allows for the efficient formation of C(sp²)-C(sp) bonds under mild conditions.[1][5]

HalopyrazoleCoupling PartnerCatalyst SystemBaseYield (%)Key Observations
4-IodopyrazoleTerminal alkynePd(PPh₃)₂Cl₂, CuIEt₃NHighThe most reactive and preferred substrate for this transformation.[1]
4-BromopyrazoleTerminal alkynePd catalyst, CuIBaseGoodLess reactive than the iodo-analogue, may require harsher conditions.
4-ChloropyrazoleTerminal alkynePd catalyst, CuIBaseLow to ModerateThe least reactive of the halopyrazoles in this coupling.
Buchwald-Hartwig Amination

The formation of N-aryl pyrazoles via Buchwald-Hartwig amination highlights the nuanced reactivity of 4-halopyrazoles, where the choice of catalyst system (palladium vs. copper) and the nature of the amine coupling partner are critical.[1] For palladium-catalyzed aminations, particularly with amines lacking β-hydrogens, 4-bromopyrazole is often the more effective substrate.[1][3] Conversely, in copper-catalyzed aminations with alkylamines possessing β-hydrogens, 4-iodopyrazole demonstrates superior performance.[1][3]

HalopyrazoleAmineCatalyst SystemYield (%)Key Observations
4-IodopyrazoleAlkylamine with β-HCuI / ligand~70More effective than the bromo analogue in copper-catalyzed reactions.[1]
4-BromopyrazoleAmine without β-HPd(dba)₂ / tBuDavePhosGoodThe most effective substrate for palladium-catalyzed amination with these amines.[1]
4-IodopyrazolePyrrolidineCuI / ligand43Significantly higher yield compared to the Pd-catalyzed reaction of the bromo analogue.[1]
4-BromopyrazolePyrrolidinePd(dba)₂ / tBuDavePhos7Low yield, suggesting sensitivity to the amine structure in Pd-catalyzed systems.[1]

Experimental Protocols

Detailed methodologies for key reactions involving 4-iodopyrazole are provided below.

General Procedure for Suzuki-Miyaura Cross-Coupling

A mixture of the 4-halopyrazole (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), a palladium catalyst such as Pd(OAc)₂ (0.02-0.05 equiv) with a suitable ligand like SPhos (0.04-0.10 equiv), and a base like K₂CO₃ (2.0-3.0 equiv) is placed in a sealed tube with a solvent mixture of 1,4-dioxane and water (v/v, 4:1).[6] The mixture is degassed with an inert gas (e.g., argon) for 10-15 minutes and then heated at 80-120 °C for 2-18 hours.[6] After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated, and the crude product is purified by column chromatography.[6]

General Procedure for Sonogashira Coupling

To a reaction flask under an inert atmosphere, add the 4-iodopyrazole (1.0 equiv), the terminal alkyne (1.2 equiv), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2 mol%), and copper(I) iodide (4 mol%) in a suitable solvent/base such as triethylamine.[6] The mixture is stirred at room temperature or with gentle heating.[1][6] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the desired product.[6]

General Procedure for Copper-Catalyzed Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, the 4-iodopyrazole (1.0 equiv), copper(I) iodide (0.10 equiv), a ligand such as 1,10-phenanthroline (0.20 equiv), and a base like potassium carbonate (2.0 equiv) are combined.[7] The vessel is sealed, evacuated, and backfilled with an inert gas. Anhydrous dioxane and the desired amine (1.2 equiv) are added via syringe. The reaction mixture is then heated to 110 °C and stirred for 12-24 hours. After completion, the mixture is cooled, and the product is isolated through extraction and purified by column chromatography.[7]

Visualizing Synthetic and Biological Pathways

The strategic application of 4-iodopyrazole is pivotal in the synthesis of biologically active molecules. A notable example is its use in the synthesis of Crizotinib, a tyrosine kinase inhibitor.[8]

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling Workflow reagents Combine 4-Halopyrazole, Boronic Acid, Catalyst, Base reaction Heat under Inert Atmosphere reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified 4-Arylpyrazole purification->product

General workflow for a Suzuki-Miyaura cross-coupling experiment.

sonogashira_workflow cluster_sonogashira Sonogashira Coupling Workflow reagents Combine 4-Iodopyrazole, Alkyne, Pd/Cu Catalysts, Base reaction Stir at Room Temp or Gentle Heating reagents->reaction filtration Filter Reaction Mixture reaction->filtration concentration Remove Solvent in vacuo filtration->concentration purification Column Chromatography concentration->purification product Purified 4-Alkynylpyrazole purification->product

General workflow for a Sonogashira coupling experiment.

Crizotinib, synthesized using a 4-iodopyrazole derivative, functions as an inhibitor of the c-Met/ALK signaling pathway, which is crucial for cancer cell proliferation and survival.[8]

cMet_pathway cluster_pathway c-Met Signaling Pathway Inhibition HGF HGF cMet c-Met Receptor HGF->cMet P Phosphorylation cMet->P Activation Crizotinib Crizotinib Crizotinib->cMet Inhibition Inhibition Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P->Downstream Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation Inhibition->P

Inhibition of the c-Met signaling pathway by Crizotinib.

Conclusion

4-Iodopyrazole stands out as a highly valuable and reactive intermediate for the synthesis of functionalized pyrazoles through cross-coupling reactions.[1] Its enhanced reactivity makes it particularly well-suited for Sonogashira and copper-catalyzed Buchwald-Hartwig aminations.[1] However, for the widely utilized Suzuki-Miyaura reaction, the propensity of 4-iodopyrazole to undergo dehalogenation often makes 4-bromopyrazole a more reliable and higher-yielding choice.[1] The selection between 4-iodopyrazole and its alternatives is therefore a nuanced decision that depends on the specific transformation, the nature of the coupling partners, and the chosen catalytic system. A thorough understanding of these factors, as outlined in this guide, will enable researchers to harness the full potential of 4-iodopyrazole in the efficient synthesis of complex molecules.

References

Unveiling the Anticancer Potential: A Comparative Guide to Pyrazole Derivatives' Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and reduced side effects is a perpetual endeavor. Among the myriad of heterocyclic compounds, pyrazole derivatives have emerged as a promising class of molecules, exhibiting significant cytotoxic effects against a wide spectrum of cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic activities of various pyrazole derivatives, supported by experimental data and detailed methodologies, to aid in the advancement of cancer research and drug discovery.

Comparative Cytotoxicity of Pyrazole Derivatives

The anticancer activity of pyrazole derivatives is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of several pyrazole derivatives against various human cancer cell lines, as reported in recent literature. Lower IC50 values indicate higher cytotoxic potency.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Indole-Pyrazole Hybrids Compound 7a HepG2 (Liver)6.1 ± 1.9[1][2]
Compound 7b HepG2 (Liver)7.9 ± 1.9[1][2]
Compound 7a HCT-116 (Colon)-[1]
Compound 7b HCT-116 (Colon)-[1]
Compound 7a MCF-7 (Breast)-[1]
Compound 7b MCF-7 (Breast)-[1]
Compound 7a A549 (Lung)-[1]
Compound 7b A549 (Lung)-[1]
Thiazolidinone-grafted Indolo-Pyrazoles Compound 6c SK-MEL-28 (Melanoma)3.46[3]
Compound 6c HCT-116 (Colon)9.02[3]
Pyrazoline Derivatives Naphthyl-pyrazoline hybrid (Vc)MCF-7 (Breast)1.19[4]
Naphthyl-pyrazoline hybrid (Vc)HeLa (Cervical)2.47[4]
Naphthyl-pyrazoline hybrid (Vc)HepG2 (Liver)2.50[4]
Fused Pyrazole Derivatives Compound 3 EGFR expressing cells0.06[5]
Compound 9 VEGFR-2 expressing cells0.22[5]
Compound 1, 2, 4, 8, 11, 12, 15 HepG2 (Liver)0.31 - 0.71[5]
Benzofuropyrazole and Pyrazole Derivatives Compound 5b K562 (Leukemia)0.021[6]
Compound 5b A549 (Lung)0.69[6]

Note: Some IC50 values were not explicitly provided in the referenced abstracts and are indicated with a "-". The provided data is for comparative purposes and is extracted from the cited literature.

Mechanisms of Action: Targeting Key Cancer Pathways

The cytotoxic effects of pyrazole derivatives are attributed to their ability to interfere with various cellular processes essential for cancer cell survival and proliferation. Key mechanisms of action include the inhibition of critical enzymes and proteins involved in cell cycle regulation and signal transduction.

Inhibition of Tubulin Polymerization

Several pyrazole derivatives exert their anticancer effects by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[4][6][7][8][9] By binding to tubulin, the protein subunit of microtubules, these compounds inhibit its polymerization, leading to mitotic arrest and subsequent apoptosis.[6][7][9]

EGFR and VEGFR-2 Inhibition

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key players in cancer progression, promoting cell proliferation, angiogenesis, and metastasis.[5][10][11][12][13] A number of pyrazole derivatives have been designed as potent inhibitors of these receptor tyrosine kinases, thereby blocking downstream signaling pathways crucial for tumor growth.[5][10][11][13]

EGFR_Signaling_Pathway EGFR EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Pyrazole Pyrazole Derivatives Pyrazole->EGFR Inhibition Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: EGFR signaling pathway and its inhibition by pyrazole derivatives.

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are a family of protein kinases that regulate the progression of the cell cycle.[14][15][16][17] Dysregulation of CDK activity is a hallmark of many cancers. Pyrazole derivatives have been shown to inhibit CDKs, particularly CDK2, leading to cell cycle arrest, typically at the G1/S or G2/M phase, and preventing cancer cell proliferation.[14][15]

CDK2_Signaling_Pathway cluster_0 CyclinE_CDK2 Cyclin E/CDK2 pRb pRb CyclinE_CDK2->pRb Phosphorylation Pyrazole Pyrazole Derivatives Pyrazole->CyclinE_CDK2 Inhibition E2F E2F pRb->E2F Inhibition S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes G1_S_Transition G1/S Phase Transition S_Phase_Genes->G1_S_Transition

Caption: CDK2 signaling pathway and its inhibition by pyrazole derivatives.

Experimental Protocols

Standardized and reproducible experimental protocols are crucial for the accurate assessment of cytotoxicity. The following are detailed methodologies for commonly used assays in the evaluation of pyrazole derivatives.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[18][19] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[20][21][22][23][24]

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Protein Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth and determine the IC50 values.

Apoptosis Assay using Annexin V Staining

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.[25][26][27][28][29]

Procedure:

  • Cell Treatment: Treat cells with the pyrazole derivative at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Experimental Workflow

The screening and evaluation of novel pyrazole derivatives for their anticancer activity typically follows a structured workflow.

Experimental_Workflow Start Synthesis of Pyrazole Derivatives Screening In Vitro Cytotoxicity Screening (e.g., MTT/SRB Assay) Start->Screening Hit_ID Hit Identification (Potent Compounds) Screening->Hit_ID Mechanism Mechanism of Action Studies (e.g., Apoptosis Assay, Western Blot) Hit_ID->Mechanism Lead_Opt Lead Optimization (Structure-Activity Relationship) Mechanism->Lead_Opt In_Vivo In Vivo Efficacy Studies (Animal Models) Lead_Opt->In_Vivo End Preclinical Candidate In_Vivo->End

Caption: A typical experimental workflow for anticancer drug screening.

This guide highlights the significant potential of pyrazole derivatives as a versatile scaffold for the development of novel anticancer agents. The presented data and protocols offer a valuable resource for researchers in the field, facilitating the design and evaluation of new and more effective cancer therapies. Further investigations into the structure-activity relationships and in vivo efficacy of these compounds are warranted to translate these promising in vitro findings into clinical applications.

References

Pyrazoline-Based Compounds: A Comparative Guide to Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of pyrazoline derivatives, offering a valuable resource for researchers and drug development professionals in the ongoing search for novel antimicrobial agents.

Pyrazoline derivatives, a class of five-membered heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including notable antimicrobial properties.[1][2] With the escalating threat of antimicrobial resistance (AMR), the exploration of novel chemical scaffolds like pyrazolines is critical for the development of new therapeutic agents.[1] These compounds often exhibit potent activity against a range of bacterial and fungal pathogens through various mechanisms, such as interacting with microbial enzymes, DNA, and cellular membranes.[1]

This guide provides a comparative overview of the antimicrobial performance of select pyrazoline derivatives, supported by quantitative data and detailed experimental protocols.

Comparative Antimicrobial Activity

The antimicrobial efficacy of pyrazoline derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The data presented below summarizes the MIC values for a selection of pyrazoline compounds against common Gram-positive and Gram-negative bacteria, as well as a fungal strain. The selection is based on published studies to illustrate the typical range of activity.

Table 1: Minimum Inhibitory Concentration (MIC) of Representative Pyrazoline Derivatives (µg/mL)

Compound/Derivative ClassStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Candida albicans (Fungus)Reference Standard (MIC, µg/mL)
N-acetyl pyrazoline with 4-methoxy group 1–4 (against H. pylori)---Metronidazole
Pyrazoline P1 -3.121.5--
Pyrazoline P6 ---0.83 (A. niger)-
Benzenesulfonamide-bearing pyrazoline (Cmpd 9) 4Inactive (>128)Inactive (>128)-Vancomycin, Oxacillin
Pyridinyl-substituted pyrazoline (Cmpd 24) 64----
Pyridinyl-substituted pyrazoline (Cmpd 22) -->64--
Triazole-clubbed pyrazoline (Cmpd 5l) ---6.5Fluconazole

Note: Data is compiled from multiple sources to show a range of activities.[3][4][5][6][7] Direct comparison should be made with caution as testing conditions may vary between studies. Some compounds showed notable activity against specific strains not listed here, such as Helicobacter pylori.[3]

Generally, certain structural modifications appear to enhance antimicrobial activity. For example, the presence of electron-withdrawing or electron-donating groups on the phenyl rings of the pyrazoline scaffold can significantly influence their biological potency.[6][8] Some derivatives have shown broad-spectrum activity, inhibiting both Gram-positive and Gram-negative bacteria, while others exhibit more targeted effects.[9]

Experimental Protocols

To ensure reproducibility and allow for objective comparison, standardized methodologies are crucial. The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a widely accepted technique for evaluating antimicrobial susceptibility.[10][11][12]

Protocol: Broth Microdilution Assay for MIC Determination

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 morphologically similar colonies of the test microorganism from a fresh agar plate.

    • Transfer the colonies into a tube with a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the culture at 37°C until it achieves a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]

    • Dilute this standardized suspension to reach a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[10]

  • Preparation of Compound Dilutions:

    • Create a stock solution of the pyrazoline compound in an appropriate solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution with the broth medium to achieve a range of desired concentrations.[10]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compound.

    • Include a positive control (wells with bacteria and broth, but no compound) and a negative control (wells with broth only).[10]

    • Seal the plate and incubate at 35-37°C for 16-20 hours for most bacterial strains.[11]

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is defined as the lowest concentration of the compound where no visible bacterial growth is observed.[10][12]

Visualizing Methodologies and Mechanisms

To better illustrate the processes involved in the evaluation and the potential action of these compounds, the following diagrams are provided.

G cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis Chalcones Chalcone Synthesis Pyrazoline Pyrazoline Synthesis (Cyclization) Chalcones->Pyrazoline + Hydrazine Hydrate Purify Purification & Characterization (NMR, IR, MS) Pyrazoline->Purify Stock Prepare Compound Stock Solutions Purify->Stock MIC Broth Microdilution Assay (96-well plates) Stock->MIC Incubate Incubation (16-20h, 37°C) MIC->Incubate Read Determine MIC (Visual Inspection) Incubate->Read Compare Compare MIC Values Read->Compare SAR Structure-Activity Relationship (SAR) Analysis Compare->SAR

Caption: Experimental workflow for pyrazoline synthesis and antimicrobial evaluation.

G cluster_cell Inside Bacterial Cell Pyrazoline Pyrazoline Compound Target Bacterial Enzyme (e.g., DNA Gyrase) Pyrazoline->Target Binds & Inhibits Process Essential Cellular Process (e.g., DNA Replication) Target->Process Death Bacterial Cell Death Process->Death Blocked Process Leads To

Caption: Proposed mechanism of action for a pyrazoline antimicrobial agent.

References

Palladium vs. Copper Catalysts: A Comparative Guide to Pyrazole C-N Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of N-arylpyrazoles is a critical step in the creation of new pharmaceuticals and functional materials. The choice of catalyst for the crucial C-N bond-forming step often comes down to two primary options: palladium and copper. This guide provides an objective comparison of their performance in pyrazole C-N coupling reactions, supported by experimental data and detailed protocols.

The two main catalytic systems employed for pyrazole C-N coupling are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Each method presents distinct advantages and limitations regarding substrate scope, reaction conditions, and catalyst robustness. While palladium catalysts are known for their high reactivity and broad applicability, copper catalysts offer a more cost-effective and sometimes complementary solution, particularly for specific substrate classes.

Performance Comparison: Palladium vs. Copper

The selection of a catalyst is highly dependent on the specific substrates being coupled. A key differentiator is the nature of the amine coupling partner. Palladium-catalyzed reactions can be sensitive to the presence of β-hydrogen atoms in alkylamines, leading to low yields due to competing β-hydride elimination. In contrast, copper-catalyzed systems have demonstrated greater efficacy for these challenging substrates.

Quantitative Data Summary

The following tables summarize the performance of palladium and copper catalysts in the C-N coupling of halopyrazoles with various amines.

Table 1: Palladium-Catalyzed Buchwald-Hartwig Coupling of 4-Bromo-1-tritylpyrazole with Various Amines [1]

EntryAmineYield (%)
1Benzylamine80
24-Methoxybenzylamine89
3Furfurylamine75
4N-Methylbenzylamine85
5Pyrrolidine15
6Allylamine12
7Propargylamine14
8Cyclohexanemethylamine10

Reaction Conditions: 4-bromo-1-tritylpyrazole (1.0 eq), amine (1.1-1.2 eq), Pd(dba)₂ (10 mol%), tBuDavePhos (20 mol%), NaOtBu (2.0 eq), toluene, 110 °C, 12 h.

Table 2: Copper-Catalyzed Ullmann Coupling of 4-Iodo-1-tritylpyrazole with Various Amines [1]

EntryAmineYield (%)
1Allylamine86
2Propargylamine85
3Cyclohexanemethylamine81
4Benzylamine70
54-Methoxybenzylamine72
6Pyrrolidine75

Reaction Conditions: 4-iodo-1-tritylpyrazole (1.0 eq), amine (1.2 eq), CuI (5 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%), Cs₂CO₃ (2.0 eq), xylene, 130 °C, 12 h.

Experimental Workflows and Mechanisms

The operational setup and underlying catalytic cycles for palladium and copper-catalyzed reactions differ significantly. Below are visualizations of a typical experimental workflow and the proposed catalytic cycles for each metal.

G Experimental Workflow for C-N Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification r1 Weigh Pyrazole Halide, Amine, Base, and Ligand r2 Add to Reaction Vessel r1->r2 r3 Add Solvent r2->r3 r4 Add Catalyst (Pd or Cu) r3->r4 p1 Inert Atmosphere (N2 or Ar Purge) r4->p1 p2 Heat to Desired Temperature (e.g., 80-130 °C) p1->p2 p3 Stir for Specified Time (e.g., 12-24 h) p2->p3 w1 Cool to Room Temperature p3->w1 w2 Quench Reaction w1->w2 w3 Extract with Organic Solvent w2->w3 w4 Dry and Concentrate w3->w4 w5 Purify by Column Chromatography w4->w5 Final Product Final Product w5->Final Product

Caption: Generalized experimental workflow for pyrazole C-N coupling.

Catalytic Cycles

The mechanisms for the Buchwald-Hartwig and Ullmann reactions are distinct, which accounts for their different substrate tolerances and reaction characteristics.

PalladiumCycle Palladium-Catalyzed Buchwald-Hartwig Cycle Pd0 Pd(0)L_n OA_complex L_n(Ar)Pd(II)-X Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L_n(Ar)Pd(II)-NHR_2]^+X^- OA_complex->Amine_complex Amine Coordination (HNR_2) Amido_complex L_n(Ar)Pd(II)-NR_2 Amine_complex->Amido_complex Deprotonation (-Base-H^+X^-) Amido_complex->Pd0 Reductive Elimination Product Ar-NR_2 Amido_complex->Product CopperCycle Copper-Catalyzed Ullmann Cycle CuI Cu(I)L_n Amide_complex L_nCu(I)-NR_2 CuI->Amide_complex Amine Coordination & Deprotonation (HNR_2, Base) CuIII_complex L_n(Ar)Cu(III)-NR_2 Amide_complex->CuIII_complex Oxidative Addition (Ar-X) CuIII_complex->CuI Reductive Elimination Product Ar-NR_2 CuIII_complex->Product

References

Safety Operating Guide

Proper Disposal of (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the safe and compliant disposal of (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone, a halogenated organic compound. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves (e.g., double nitrile or Viton) to prevent skin contact[2].

  • Eye Protection: Chemical splash goggles are mandatory[2].

  • Lab Coat: A fully buttoned lab coat must be worn[2].

  • Respiratory Protection: All handling of the compound, especially if it is a powder or volatile, should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust[1][2].

Waste Segregation and Collection

Proper segregation of chemical waste is crucial for safety and cost-effective disposal. This compound is classified as a halogenated organic waste due to the presence of iodine[3].

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: Never mix halogenated waste with non-halogenated organic waste streams[1][4].

  • Incompatible Materials: Keep halogenated waste separate from acids, bases, strong oxidizing agents, and heavy metals[1][5].

Waste CategoryContainer TypeLabeling RequirementsIncompatible Materials
This compound Designated, sealed, and compatible container (e.g., polyethylene)[2]"Hazardous Waste," "Halogenated Organic Waste," and full chemical name[1][4]Non-halogenated solvents, acids, bases, oxidizers, heavy metals[1][5]
Contaminated Labware (e.g., gloves, wipes) Sealed plastic bag or other appropriate container[4]"Hazardous Waste" and description of contentsN/A

Step-by-Step Disposal Protocol

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Perform all waste handling operations within a certified chemical fume hood[1].

    • Have spill cleanup materials (e.g., inert absorbent) readily available[1].

  • Waste Collection:

    • Carefully transfer the this compound waste into a designated halogenated organic waste container.

    • The container must be in good condition, compatible with the chemical, and have a secure, threaded cap[4].

    • Keep the waste container closed at all times, except when actively adding waste[1][4].

  • Labeling:

    • Affix a "Hazardous Waste" tag to the container before adding any waste[1][4].

    • Clearly write the full chemical name, "this compound," and the approximate quantity or concentration on the tag[3]. Do not use abbreviations or chemical formulas[4].

    • Identify the relevant hazards (e.g., Toxic, Irritant) on the label[1].

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory[1].

    • The storage area should be cool, dry, and well-ventilated[1].

    • Ensure the container is stored in secondary containment to prevent spills[1].

  • Disposal Request:

    • Once the container is approximately three-quarters full, arrange for its collection through your institution's Environmental Health and Safety (EH&S) department[1].

    • Follow your institution's specific procedures for requesting a chemical waste pickup.

Spill Management

In the event of a small spill that can be cleaned up within 10 minutes by trained personnel:

  • Contain the spill and absorb it with an inert material (e.g., vermiculite, sand)[1][2].

  • Place the absorbent material and any contaminated items into a sealed bag or container[1][4].

  • Label the container as hazardous waste and dispose of it along with other halogenated waste[1].

  • For larger spills, evacuate the area, secure it, and contact your institution's emergency response and EH&S department immediately[2][4].

Disposal Workflow Diagram

DisposalWorkflow start Start: This compound Waste ppe Step 1: Don Personal Protective Equipment (PPE) start->ppe fume_hood Step 2: Work in Chemical Fume Hood ppe->fume_hood segregate Step 3: Identify as Halogenated Waste fume_hood->segregate container Step 4: Select Labeled Halogenated Waste Container segregate->container transfer Step 5: Transfer Waste to Container & Seal container->transfer store Step 6: Store in Satellite Accumulation Area transfer->store spill Spill Occurs transfer->spill Potential Event request_pickup Step 7: Request EH&S Waste Pickup store->request_pickup end_process End: Compliant Disposal request_pickup->end_process spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup spill_cleanup->store Contain & Store Contaminated Materials

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Appropriate PPE is critical to ensure personal safety when handling (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone. The following table summarizes the recommended PPE for routine laboratory operations and in the event of a spill.

Scenario Required Personal Protective Equipment (PPE)
Routine Handling & Use Eye Protection: Chemical safety goggles or a face shield.[4][5] Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1][5] Skin and Body Protection: Laboratory coat and long-sleeved clothing.[1] Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.[3][4]
Spill & Emergency Cleanup Eye Protection: Chemical safety goggles and a face shield.[4] Hand Protection: Heavy-duty, chemical-resistant gloves. Skin and Body Protection: Chemical-resistant apron or full-body suit and boots.[4] Respiratory Protection: A NIOSH/MSHA or European Standard EN 136 approved respirator may be required for large spills.[1]

Experimental Workflow and Safety Precautions

The following diagram outlines the standard workflow for handling this compound, from preparation to disposal, incorporating critical safety checkpoints.

G cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE weigh Weigh Compound in Ventilated Enclosure prep_ppe->weigh dissolve Dissolve in Solvent within Fume Hood weigh->dissolve reaction Perform Reaction dissolve->reaction quench Quench Reaction reaction->quench segregate Segregate Waste quench->segregate dispose Dispose of Waste via EHS segregate->dispose decontaminate Decontaminate Glassware & Surfaces dispose->decontaminate remove_ppe Doff PPE decontaminate->remove_ppe

Safe handling workflow for this compound.

Disposal Plan

Proper segregation and disposal of waste are crucial to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling this compound should be treated as hazardous.

Waste Type Containment and Labeling Disposal Procedure
Solid Waste Place unused compound, contaminated gloves, and other solid materials in a designated, sealed, and clearly labeled hazardous solid waste container.[6]Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[6]
Liquid Waste Collect all reaction mixtures and solvents used for rinsing in a compatible, sealed, and labeled hazardous liquid waste container.[6]Follow institutional guidelines for hazardous liquid waste disposal, typically through the EHS department. Do not pour down the drain.[6]
Sharps Waste Dispose of any contaminated needles, syringes, or other sharp objects in a designated, puncture-proof sharps container.[6]Manage as hazardous sharps waste according to your institution's EHS protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.